N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H62ClN5O8 |
|---|---|
Molecular Weight |
800.4 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole chloride |
InChI |
InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YRFRBTOMOUXLRJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a heterobifunctional molecule that integrates a fluorescent cyanine (B1664457) dye (Cy3), two polyethylene (B3416737) glycol (PEG) spacers, and a reactive azide (B81097) group. This unique combination of moieties makes it a powerful tool in various life science research and drug development applications, particularly in the fields of bioconjugation, proteomics, and targeted protein degradation. The methoxy-terminated PEG4 chain enhances aqueous solubility and provides a flexible spacer, while the azide-functionalized PEG4 chain allows for covalent attachment to alkyne-containing molecules via "click chemistry." The embedded Cy3 fluorophore enables sensitive and quantitative detection of the labeled biomolecules. This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols related to this compound.
Core Properties and Specifications
This compound is a PEG derivative featuring a cyanine 3 (Cy3) dye, which imparts fluorescent properties to the molecule. The hydrophilic PEG spacers enhance its solubility in aqueous media, a crucial feature for biological applications.[1] Its key function lies in its ability to participate in click chemistry reactions via its terminal azide group.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting experiments involving this fluorescent linker.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₆₂ClN₅O₈ | [1] |
| Molecular Weight | 800.44 g/mol | [1] |
| Excitation Maximum (λex) | 555 nm | [1] |
| Emission Maximum (λem) | 570 nm | [1] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ (estimated)¹ | |
| Quantum Yield (Φ) | Not specified² | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage | Store at -20°C, protected from light |
¹Data for a similar compound, N-hydroxypropyl-N'-(azide-PEG3)-Cy3, is used as an estimate. ²Quantum yield for Cy3 dyes is generally high, but the specific value for this conjugate is not publicly available.
Key Applications in Research and Drug Development
The unique trifunctional structure of this compound makes it a versatile reagent for a multitude of applications. Its primary utility stems from the ability to link a fluorescent reporter (Cy3) to a target molecule of interest through a flexible, hydrophilic spacer.
Proteolysis-Targeting Chimera (PROTAC) Development
PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is specifically designed as a fluorescent linker for PROTAC synthesis.[2] The azide group allows for the straightforward conjugation to an alkyne-modified E3 ligase ligand or target protein ligand. The PEG chains enhance the solubility and cell permeability of the resulting PROTAC, while the Cy3 dye enables the tracking and quantification of the PROTAC's distribution and engagement with its targets in cellular and in vivo models. The use of PEG linkers is a common strategy in PROTAC design to optimize the molecule's pharmacokinetic properties.[3]
Bioconjugation and Fluorescent Labeling
The azide group on this compound allows for its covalent attachment to a wide range of alkyne-modified biomolecules, including proteins, peptides, nucleic acids, and small molecules. This process, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is highly efficient, specific, and biocompatible. This makes the molecule an excellent tool for fluorescently labeling biomolecules for various applications such as:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of labeled molecules within cells.
-
Flow Cytometry: Quantifying the expression of cell surface or intracellular targets.
-
In Vivo Imaging: Tracking the biodistribution of labeled molecules in animal models.
Experimental Protocols
The following section provides a detailed methodology for a key experiment involving this compound: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified protein.
Protocol: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
Materials:
-
Alkyne-modified protein of interest
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add a 2-5 fold molar excess of the this compound stock solution to the protein solution.
-
Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio. For a typical reaction, a final copper concentration of 1 mM is used.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which can be identified by its color and/or by measuring the absorbance at 280 nm (for the protein) and 555 nm (for the Cy3 dye).
-
-
Characterization:
-
Determine the concentration of the labeled protein and the degree of labeling using UV-Vis spectrophotometry.
-
The functionality of the labeled protein can be assessed using an appropriate activity assay.
-
Visualizing Workflows and Pathways
To better illustrate the applications and mechanisms involving this compound, the following diagrams have been generated using the DOT language.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the general mechanism of action for a PROTAC, a key application for which this compound serves as a linker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Bioconjugation
This diagram outlines the key steps in a typical bioconjugation experiment using this compound.
Caption: General workflow for fluorescently labeling a biomolecule.
Conclusion
This compound is a highly valuable and versatile tool for researchers and drug development professionals. Its well-defined chemical structure, incorporating a bright and stable fluorophore, hydrophilic PEG spacers, and a bioorthogonal azide handle, enables a wide range of applications from fundamental biological research to the development of novel therapeutics like PROTACs. The provided technical information and experimental protocols serve as a guide to effectively utilize this powerful reagent in the laboratory. As with any chemical reagent, it is essential to consult the safety data sheet (SDS) before use and to handle the compound with appropriate personal protective equipment.
References
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the structure, properties, and applications of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional fluorescent probe designed for advanced bioconjugation applications. This document is intended for researchers, scientists, and drug development professionals who are leveraging fluorescent labeling and click chemistry in their workflows.
Core Structure and Properties
This compound is a specialized chemical compound that integrates a bright and photostable cyanine (B1664457) dye (Cy3) with a bioorthogonal azide (B81097) handle through flexible polyethylene (B3416737) glycol (PEG) linkers. The structure is designed to facilitate the covalent labeling of biomolecules for visualization and tracking.
The key components of the molecule are:
-
Cy3 (Cyanine 3): A fluorescent dye known for its bright orange-red emission. It is widely used in various biological imaging applications due to its high quantum yield and good photostability.[1]
-
Azide (N3) Group: This functional group is central to its utility in "click chemistry." Specifically, it partakes in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing for highly specific and efficient covalent attachment to molecules containing an alkyne group.[2]
-
PEG4 Linkers: Two tetraethylene glycol (PEG4) spacers enhance the molecule's hydrophilicity, increasing its solubility in aqueous buffers commonly used in biological experiments.[2] These flexible linkers also provide spatial separation between the dye and the conjugated biomolecule, which can help to minimize steric hindrance and potential quenching of the fluorescent signal.
Physicochemical Properties
The intrinsic properties of this compound are critical for its effective use in labeling and detection experiments. A summary of these properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H62ClN5O8 | [3] |
| Molecular Weight | 800.44 g/mol | [3] |
| Excitation Maximum (λex) | 555 nm | [2][4] |
| Emission Maximum (λem) | 570 nm | [2][4] |
| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [4] |
| Solubility | Water, DMSO, DMF, DCM | [4] |
Storage and Handling
For optimal performance and longevity, this compound should be stored at -20°C, protected from light and moisture.[4] Repeated freeze-thaw cycles should be avoided. When preparing solutions, it is advisable to use high-purity, anhydrous solvents.
Experimental Protocols and Applications
The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules via click chemistry. This enables a wide range of downstream applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol
This protocol provides a general procedure for the labeling of an alkyne-containing biomolecule (e.g., protein, nucleic acid, or small molecule) with this compound. The reaction conditions may require optimization depending on the specific biomolecule.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for dissolving the dye
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
-
Prepare a stock solution of CuSO4 in water (e.g., 20 mM).[5]
-
Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 300 mM).[5]
-
Prepare a stock solution of the copper-chelating ligand in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a molar excess of this compound. The optimal molar ratio should be determined empirically.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[6] Longer incubation times may be necessary for some biomolecules.
-
-
Purification:
-
Purify the labeled biomolecule from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of key experimental processes involving this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Logical Relationship of Components in a Click Chemistry Reaction.
References
- 1. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Excitation and Emission Spectra of Cy3 Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical properties of Cyanine3 (Cy3), a widely utilized fluorescent dye in biological research. It details the dye's excitation and emission characteristics, provides standardized protocols for its spectral measurement and a common application, and illustrates key processes through diagrams.
Core Photophysical Properties of Cy3
Cyanine3 (Cy3) is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family.[1] Its robust photostability and high quantum yield make it a popular choice for labeling biomolecules such as proteins and nucleic acids for visualization in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[2][3] The spectral properties of Cy3 are summarized below. It is important to note that these values can exhibit minor variations depending on the solvent, pH, and the conjugation state of the dye.[4]
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | [5][6] |
| Emission Maximum (λem) | ~568-570 nm | [1][5] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.15 - 0.31 | [7] |
| Recommended Laser Line | 532 nm | [1][2] |
| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [1][2] |
Experimental Protocols
Measurement of Cy3 Excitation and Emission Spectra
This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of a Cy3 dye solution using a spectrofluorometer.
Materials:
-
Cy3 fluorescent dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quartz cuvette (1 cm path length)
-
Spectrofluorometer with a Xenon arc lamp and monochromators
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Cy3 dye by dissolving it in anhydrous DMSO. Vortex the solution until the dye is completely dissolved. This stock solution should be stored at -20°C and protected from light.
-
Working Solution Preparation: Dilute the Cy3 stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Set the excitation and emission slit widths to a suitable value, typically between 2 and 5 nm, to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum of Cy3 (~570 nm).
-
Scan a range of excitation wavelengths from approximately 450 nm to 565 nm.
-
Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths from the excitation wavelength plus ~10 nm (to avoid Rayleigh scattering) to around 700 nm.
-
Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum (λem).
-
-
Data Correction:
-
Measure the spectrum of a blank sample (PBS alone) using the same settings.
-
Subtract the blank spectrum from the Cy3 sample spectrum to correct for background fluorescence and Raman scattering from the solvent.
-
Apply instrument-specific correction factors for the lamp intensity and detector response to obtain the corrected spectra.
-
Immunofluorescence Staining Protocol Using a Cy3-Conjugated Secondary Antibody
This protocol provides a general workflow for immunofluorescence (IF) staining of cultured cells using a primary antibody and a Cy3-conjugated secondary antibody.
Materials:
-
Cultured cells on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody specific to the target protein
-
Cy3-conjugated secondary antibody against the host species of the primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy3 and DAPI
Methodology:
-
Cell Culture and Fixation:
-
Grow cells to the desired confluency on sterile glass coverslips.
-
Wash the cells gently with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the nuclear counterstain.
-
Visualizations of Core Concepts
Excitation and Emission of Cy3
The process of fluorescence can be illustrated using a Jablonski diagram. An electron in the Cy3 molecule absorbs a photon of a specific energy (excitation), moving to a higher electronic state. After a brief period and some energy loss through non-radiative processes, the electron returns to the ground state, emitting a photon of lower energy (longer wavelength) in the process.
Example Signaling Pathway: EGFR Activation
Cy3 is frequently used in immunofluorescence to visualize the localization and expression of proteins involved in cellular signaling pathways. For example, the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell growth and proliferation, can be studied by using a Cy3-conjugated antibody to detect phosphorylated (activated) EGFR or downstream targets like Akt.[8][9]
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 7. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 8. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sartorius.com [sartorius.com]
An In-depth Technical Guide to Azide Group Reactivity for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the azide (B81097) functional group's central role in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] At the core of this chemical methodology is the versatile azide, a key player in reactions that have transformed fields from drug discovery and bioconjugation to materials science.[1][2] This document will explore the mechanisms, kinetics, and practical applications of the most prominent azide-based click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Azide Functional Group: A Bioorthogonal Handle
The azide group (–N₃) is a cornerstone of many click reactions due to its unique combination of properties. It is virtually absent in biological systems, making it a truly bioorthogonal functional group that will not participate in side reactions with biological molecules.[1] Azides are relatively small, kinetically stable, and can be readily introduced into a wide range of molecules, including proteins, nucleic acids, and small-molecule drugs, with minimal structural perturbation.[1] Their reactivity is primarily harnessed in 1,3-dipolar cycloadditions with alkynes.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the coupling of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][3] This reaction exhibits a significant rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition, which often requires high temperatures and results in a mixture of 1,4 and 1,5-regioisomers.[1][4] The CuAAC reaction is highly efficient, proceeds under mild, often aqueous conditions (pH 4-12), and tolerates a vast array of functional groups.[1][4]
The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate.[5] This intermediate then reacts with the azide, leading to a six-membered metallacycle that rearranges to form the stable triazole product and regenerate the Cu(I) catalyst. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate (B8700270).[6] The use of ligands can further accelerate the reaction and minimize copper-induced cytotoxicity in biological applications.[7][8]
Quantitative Data for CuAAC Reactions
| Parameter | Typical Range / Condition | Reference(s) |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1 to 1:2 (A slight excess of the less precious reagent can drive the reaction to completion). | [6] |
| Catalyst Loading (Copper) | 0.5 mol% to 5 mol% for small molecule synthesis; higher concentrations may be used in bioconjugation. | [6] |
| Ligand to Copper Ratio | 1:1 to 5:1. | [6] |
| Solvent System | Highly versatile; depends on substrate solubility. Common choices include water, buffers (e.g., PBS), DMSO, t-BuOH, and various aqueous/organic mixtures. | [6] |
| Temperature | Typically room temperature. For slow reactions, gentle heating (e.g., 45°C) can accelerate the process. | [6] |
| Reaction Time | Highly variable; can be complete in 15-60 minutes for efficient systems, while others may require several hours to overnight. | [6] |
Experimental Protocol: General Procedure for a Small-Scale CuAAC Reaction
This protocol describes a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.[9]
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH to ensure solubility of reactants)
-
Ligand (e.g., THPTA, BTTAA) (optional, but recommended for biological applications)
Procedure:
-
Dissolve the alkyne- and azide-functionalized molecules in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water. If using a ligand, it can be pre-mixed with the copper solution.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution (or the copper/ligand premix).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting materials are consumed.
-
Upon completion, the reaction mixture can be worked up to remove the copper catalyst. This typically involves dilution with water and extraction with an organic solvent, or passing the mixture through a copper-chelating resin.[9]
-
The crude product can then be purified by standard methods such as column chromatography.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, copper-free click chemistry reaction that enables the efficient and specific conjugation of biomolecules under physiological conditions, making it an invaluable tool in drug development and chemical biology.[10] The reaction is driven by the release of ring strain in a cyclooctyne (B158145), which reacts rapidly and with high specificity with an azide-functionalized molecule.[10] This eliminates the need for a cytotoxic copper catalyst, making SPAAC ideal for applications in living systems and for the modification of sensitive biomolecules.[3][10]
The key features of SPAAC include its copper-free nature, bioorthogonality, high reaction rates at low concentrations, and the stability of the resulting triazole linkage.[10] The reaction proceeds under physiological temperature and pH.[10]
Quantitative Data for SPAAC Reactions: Comparison of Common Cyclooctynes
The choice of cyclooctyne is a critical factor in designing a SPAAC experiment, as it directly influences the reaction rate. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [11] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [11] |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | [11] |
| DIBAC (Dibenzoazacyclooctyne) | Benzyl Azide | ~0.3 | [11] |
| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.9 | [11] |
Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific structures of the cyclooctyne and azide derivatives used. Generally, reactions are faster in aqueous solutions compared to organic solvents.[11]
Experimental Protocol: General Procedure for SPAAC Labeling of a Protein
This protocol details the solution-phase labeling of a purified azide-containing protein with a commercially available DBCO-NHS ester.
Materials:
-
Azide-containing protein
-
DBCO-NHS ester (or other DBCO derivative)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4). Amine-containing buffers like Tris should be avoided if using NHS ester chemistry for cyclooctyne attachment.[11]
-
Organic co-solvent (if needed): DMSO or DMF
-
Quenching buffer (optional): e.g., 1 M Tris-HCl, pH 8.0
Procedure:
-
Ensure the azide-modified protein is purified and dissolved in an amine-free buffer at a concentration of 1-10 mg/mL.[11]
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[11]
-
To the azide-modified protein solution, add the desired molar excess of the DBCO-NHS ester stock solution. A 10-20 fold molar excess of the DBCO reagent over the protein is a common starting point.[11]
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle shaking.[12] The optimal reaction time will depend on the specific reactants and their concentrations.
-
(Optional) To quench any unreacted DBCO-NHS ester, a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) can be added and incubated for an additional 30 minutes.[11]
-
Purify the DBCO-labeled protein from unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[11]
Visualizations: Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional fluorescent probe critical in various biological and therapeutic applications. This document compiles available data to offer a robust understanding of the compound's physicochemical properties, supported by detailed experimental protocols for validation in your own research settings.
Introduction to this compound
This compound is a versatile molecule that incorporates a Cy3 fluorophore, known for its bright fluorescence in the orange-red region of the spectrum. The molecule is functionalized with a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain and an azide-terminated PEG chain. This heterobifunctional design allows for the conjugation of the azide (B81097) group to alkyne-containing molecules via "click chemistry," while the PEG linkers enhance hydrophilicity and provide spatial separation between the dye and conjugated biomolecules.[1][2][3]
Solubility Profile
The incorporation of two polyethylene glycol (PEG4) chains significantly enhances the aqueous solubility of the otherwise hydrophobic cyanine (B1664457) dye core.[1][4] While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar PEGylated cyanine dyes provides a strong predictive basis.
Table 1: Inferred Solubility of this compound in Common Solvents
| Solvent | Inferred Solubility | Reference for Analogue |
| Water / Aqueous Buffers | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6] |
| Dimethylformamide (DMF) | Soluble | [5][6] |
| Dichloromethane (DCM) | Soluble | [5][6] |
| Ethanol / Methanol | Sparingly Soluble | Inferred from general properties of PEGylated dyes |
| Acetonitrile | Sparingly Soluble | Inferred from general properties of cyanine dyes |
Note: This data is inferred from structurally similar compounds and should be used as a guideline. It is recommended to perform solubility tests for specific applications.
Stability Profile
The stability of this compound is influenced by the individual stabilities of its three core components: the Cy3 dye, the PEG linkers, and the azide functional group. Proper storage and handling are crucial for maintaining the integrity of the compound. The recommended storage condition is at -20°C or -80°C, desiccated and protected from light.[5][6]
Table 2: Stability of this compound Under Various Conditions
| Condition | Effect on Cy3 Dye Core | Effect on PEG Linkers | Effect on Azide Group | Prevention / Mitigation Strategies |
| Light Exposure | Susceptible to photobleaching, leading to loss of fluorescence.[7][8] | Generally stable. | Generally stable. | Minimize light exposure; use antifade reagents in imaging buffers. |
| Ozone Exposure | Prone to degradation, causing a significant drop in fluorescence.[9] | Generally stable. | Generally stable. | Work in an ozone-free environment or minimize air exposure. |
| pH (3-10) | Fluorescence is largely independent of pH in this range.[8] | Generally stable. | Generally stable. | Maintain pH within the recommended range. |
| Extreme pH (<3 or >10) | Potential for chemical degradation of the cyanine structure.[9] | Can be susceptible to hydrolysis under harsh conditions. | Sensitive to strong acids.[9] | Avoid extreme pH conditions. |
| Reducing Agents | Can be reduced, leading to a loss of fluorescence. | Generally stable. | Can be reduced by strong reducing agents (e.g., DTT).[9] | Avoid high concentrations of strong reducing agents. |
| Oxidizing Agents | Susceptible to oxidation. | Can be susceptible to oxidative damage.[10] | Generally stable. | Use high-purity solvents and avoid sources of reactive oxygen species. |
| Temperature | Generally stable at recommended storage temperatures. | Generally stable. | Generally stable. | Store at -20°C or -80°C for long-term stability. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Turbidimetric Method)
This method provides a high-throughput approach to estimate the kinetic solubility of the compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance at 550 nm
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Add Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to a final volume where the DMSO concentration is less than 5%.
-
Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the absorbance at 550 nm using a plate reader. The highest concentration that does not show a significant increase in absorbance compared to the buffer blank is an estimation of the solubility.
Protocol for Assessing Photostability
This protocol assesses the rate of photobleaching of the compound upon exposure to a light source.
Materials:
-
This compound solution in PBS
-
Fluorescence microscope with a suitable filter set for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)
-
Microscope slide and coverslip
-
Image analysis software
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in PBS and mount it on a microscope slide.
-
Initial Imaging: Acquire an initial fluorescence image of the sample using a defined set of imaging parameters (e.g., exposure time, laser power).
-
Continuous Illumination: Continuously expose a specific region of the sample to the excitation light.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 30 seconds) from the illuminated region.
-
Data Analysis: Measure the mean fluorescence intensity of the illuminated region in each image over time. Plot the normalized fluorescence intensity against the exposure time to determine the photobleaching rate.
Protocol for Assessing pH Stability
This protocol evaluates the effect of pH on the fluorescence intensity of the compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 3 to 11)
-
Fluorometer
Methodology:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute in Buffers: Dilute the stock solution to the same final concentration in each of the different pH buffers.
-
Measure Fluorescence: Measure the fluorescence emission spectrum (Excitation at ~550 nm) for each sample using a fluorometer.
-
Data Analysis: Plot the maximum fluorescence intensity against the pH of the buffer to determine the pH stability profile.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Core components of this compound.
Caption: Experimental workflows for assessing solubility and stability.
Caption: Key degradation pathways for the compound.
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 6. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Bifunctional Crosslinkers in Proteomics
An In-depth Technical Guide to Bifunctional Crosslinkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics and drug development, a deep understanding of protein structure and interactions is paramount.[1] Bifunctional crosslinkers have emerged as indispensable chemical tools for elucidating protein architecture, identifying protein-protein interactions (PPIs), and constructing novel therapeutic conjugates.[1][2] These reagents possess two reactive moieties capable of forming covalent bonds with specific functional groups on amino acid side chains within proteins.[1][3] A spacer arm connects these reactive ends, and its length and chemical properties can be tailored for various applications.[1] By covalently linking amino acid residues, crosslinkers can "freeze" transient or weak protein interactions, stabilize protein conformations, and generate stable bioconjugates for downstream analysis, primarily through mass spectrometry (XL-MS).[1][4] This technique provides low-resolution structural information by identifying proximal amino acid residues within proteins and protein complexes.[5]
The application of chemical crosslinking with mass spectrometry has become a powerful method for studying protein conformations and interactomes, bridging the gap between structural and systems biology.[5][6] It is applicable to a wide range of biological systems, from purified protein complexes to intact cells, tissues, and even whole organisms, providing insights into protein dynamics in their native environments.[5][6][7]
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be categorized based on several key characteristics, including the nature of their reactive groups, the cleavability of their spacer arm, and their overall chemical structure.[1] This classification allows researchers to select the most appropriate tool for their specific experimental needs.
A diagram illustrating the classification of bifunctional crosslinkers.
Caption: Classification of bifunctional crosslinkers based on their properties.
Based on Reactive Group Similarity
-
Homobifunctional Crosslinkers: These reagents feature two identical reactive groups and are typically used in a single-step reaction to polymerize molecules or form intramolecular crosslinks.[1][3] They are useful for obtaining a "snapshot" of all potential protein interactions.[1] Common reactive targets include primary amines (amine-to-amine) and sulfhydryl groups (sulfhydryl-to-sulfhydryl).[3]
-
Heterobifunctional Crosslinkers: Possessing two different reactive groups, these crosslinkers enable sequential, controlled conjugation of two different molecules, which minimizes undesirable self-conjugation and polymerization.[1][8] This class is highly versatile and widely used for creating specific bioconjugates, such as antibody-drug conjugates (ADCs).[9] A common combination is an amine-reactive group (e.g., NHS ester) and a sulfhydryl-reactive group (e.g., maleimide).[9]
Based on Spacer Arm Cleavability
-
Non-Cleavable Crosslinkers: These crosslinkers have a stable spacer arm that is not readily broken under typical biochemical conditions.[10] They provide a permanent linkage between the targeted functional groups.
-
Cleavable Crosslinkers: These reagents contain a labile bond within their spacer arm that can be broken under specific conditions, such as changes in pH, reduction, or exposure to UV light.[11] The ability to cleave the crosslinker simplifies the analysis of crosslinked peptides by mass spectrometry, as the individual peptides can be identified more easily after cleavage.[11] Some crosslinkers are designed to be cleavable within the mass spectrometer itself (MS-cleavable).[11]
Specialized Crosslinkers
-
Photoreactive Crosslinkers: These are a type of heterobifunctional crosslinker that contains at least one photo-activatable reactive group, such as an aryl azide (B81097) or diazirine.[8] This group remains inert until exposed to UV light, at which point it becomes highly reactive and can form a covalent bond with a wide range of chemical groups, even C-H bonds.[3][12] This allows for "trapping" interactions that may not have readily available reactive functional groups.
-
Zero-Length Crosslinkers: These reagents facilitate the formation of a direct covalent bond between two reactive groups without introducing any additional atoms. A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates carboxyl groups to react with primary amines, forming an amide bond.
Chemistry of Crosslinking Reactions
The efficacy of a crosslinking experiment is dictated by the specific reactivity of the functional groups on the crosslinker towards amino acid side chains.
Targeting Primary Amines
Primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are the most common targets for crosslinking due to their abundance and accessibility on the protein surface.[13] N-hydroxysuccinimide (NHS) esters are widely used amine-reactive groups that form stable amide bonds with primary amines under slightly alkaline conditions (pH 7.2-8.5).[12][13]
Targeting Sulfhydryl Groups
Sulfhydryl (-SH) groups on cysteine residues are another important target for crosslinking. Maleimides are a common sulfhydryl-reactive group that forms stable thioether bonds with sulfhydryls.[12] This chemistry is often employed in heterobifunctional crosslinkers in combination with an amine-reactive group.[12]
Other Reactive Chemistries
Other targeted functional groups include carboxyl groups (aspartic acid, glutamic acid, C-terminus), carbonyl groups (aldehydes and ketones), and hydroxyl groups. The development of bifunctional non-canonical amino acids that combine photo-crosslinking with click chemistry is also expanding the toolbox for studying protein interactions.[14][15]
Quantitative Data for Common Bifunctional Crosslinkers
The choice of crosslinker is critical and depends on the specific application, including the distance between the reactive residues.[11] The following tables summarize the properties of several commonly used bifunctional crosslinkers.
Table 1: Homobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | No | Yes |
| DSG (Disuccinimidyl glutarate) | NHS ester | 7.7 | No | No |
| DSP (Dithiobis[succinimidyl propionate]) | NHS ester | 12.0 | Yes (Disulfide bond) | No |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester | 12.0 | Yes (Disulfide bond) | Yes |
Data compiled from multiple sources.[1]
Table 2: Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Maleimide | 8.3 | No | No |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester | Maleimide | 8.3 | No | Yes |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester | Pyridylthiol | 6.8 | Yes (Disulfide bond) | No |
| Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) | Sulfo-NHS ester | Pyridylthiol | 15.7 | Yes (Disulfide bond) | Yes |
Data compiled from multiple sources.[1][9]
Table 3: MS-Cleavable Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavage Method |
| DSSO (Disuccinimidyl sulfoxide) | NHS ester | 10.1 | CID (MS/MS) |
| DSBU (Disuccinimidyl dibutyric urea) | NHS ester | 12.5 | CID (MS/MS) |
Data compiled from multiple sources.[11][16]
Experimental Protocols and Workflows
The successful application of bifunctional crosslinkers in proteomics relies on carefully designed and optimized experimental protocols. The general workflow for a chemical crosslinking mass spectrometry (XL-MS) experiment is depicted below.
A diagram of a typical chemical crosslinking mass spectrometry (XL-MS) workflow.
Caption: A generalized workflow for crosslinking mass spectrometry experiments.
Protocol for Amine-Reactive Crosslinking using DSS (Homobifunctional)
Materials:
-
Purified protein or protein complex in a suitable amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
DSS (Disuccinimidyl suberate) stock solution (e.g., 25 mM in anhydrous DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE materials
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM). The optimal crosslinker-to-protein molar ratio should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Verification of Crosslinking (Optional): Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the formation of higher molecular weight species, indicating successful crosslinking.
-
Reduction and Alkylation: Denature the crosslinked proteins, then reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Dilute the sample with digestion buffer and add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Two-Step Conjugation using Sulfo-SMCC (Heterobifunctional)
Materials:
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
Sulfo-SMCC
-
Amine-free buffer (e.g., PBS, pH 7.2)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
-
Reducing agent (e.g., TCEP), if Protein 2 has no free sulfhydryls
Procedure:
-
Prepare Proteins: Dissolve Protein 1 and Protein 2 in their respective buffers. If Protein 2 does not have a free sulfhydryl group, it may need to be reduced with a reagent like TCEP.
-
Activation of Protein 1: Add a 20- to 50-fold molar excess of Sulfo-SMCC to Protein 1. Incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Crosslinker: Immediately after incubation, remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.[9] This step is crucial to prevent unwanted side reactions.[9]
-
Conjugation to Protein 2: Combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins.
Enrichment Strategies for Crosslinked Peptides
Due to the low abundance of crosslinked peptides compared to linear peptides, an enrichment step is often necessary to improve their detection by mass spectrometry.[16][17] Common enrichment strategies include:
-
Size Exclusion Chromatography (SEC): This method separates peptides based on size. Since crosslinked peptides are larger than most linear peptides, they tend to elute in earlier fractions.[16][17]
-
Strong Cation Exchange (SCX) Chromatography: Crosslinked peptides typically carry a higher positive charge than linear peptides, allowing for their separation and enrichment using SCX.[16][17]
-
Affinity Chromatography: Some crosslinkers incorporate an affinity tag, such as biotin (B1667282) or an azide group for click chemistry, which allows for the specific capture and enrichment of crosslinked peptides.[18][19][20]
A diagram illustrating enrichment strategies for crosslinked peptides.
Caption: Common methods for enriching crosslinked peptides prior to mass spectrometry.
Data Analysis and Interpretation
The analysis of XL-MS data is computationally challenging due to the complexity of the fragmentation spectra, which contain fragments from two different peptides.[21][22] Specialized software is required to identify the crosslinked peptide pairs from the MS/MS data.[21][22][23] The identification of a crosslinked peptide provides a distance constraint between the two linked amino acid residues, which can be used to model the 3D structure of proteins and protein complexes.[4][24]
For quantitative crosslinking (qXL-MS), isotope-labeled crosslinkers or metabolic labeling techniques like SILAC are employed to compare the abundance of specific crosslinks under different conditions.[5][6][25] This provides insights into dynamic changes in protein conformation and interactions.[5][6]
Applications in Research and Drug Development
Bifunctional crosslinkers are versatile tools with a wide range of applications:
-
Protein-Protein Interaction Mapping: Identifying interaction partners and mapping the interfaces of protein complexes.[2][26]
-
Structural Elucidation: Providing distance constraints for modeling the 3D structure of proteins and protein assemblies.[2][4]
-
Conformational Analysis: Studying dynamic changes in protein structure upon ligand binding or other perturbations.[5][25]
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[9]
-
Immunogen Preparation: Conjugating haptens to carrier proteins to elicit a robust immune response.[1][2]
-
Immobilization of Proteins: Attaching proteins to solid supports for various assays and applications.[13]
Conclusion
Bifunctional crosslinkers, in conjunction with mass spectrometry, have become an integral part of modern proteomics and drug development.[1] A thorough understanding of their different types, chemistries, and the associated experimental protocols is essential for their successful application.[1] By carefully selecting the appropriate crosslinker and optimizing the experimental conditions, researchers can gain invaluable insights into protein structure, function, and interactions, thereby accelerating the discovery and development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. benchchem.com [benchchem.com]
- 12. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. Identification of Crosslinked Peptides after Click-based Enrichment Using Sequential CID and ETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational Methods and Machine Learning for Crosslinking Mass Spectrometry Data Analysis - ProQuest [proquest.com]
- 22. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Protein Dynamics in Solution by Quantitative Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a heterobifunctional fluorescent labeling reagent designed for the specific and covalent attachment of the cyanine (B1664457) 3 (Cy3) fluorophore to a wide range of biomolecules. This guide details its core mechanism of action, provides key technical data, and outlines experimental protocols for its application in research and drug development.
The molecule's structure is tripartite, consisting of:
-
A Cy3 fluorophore : A bright and photostable dye that fluoresces in the red region of the visible spectrum.[1]
-
A PEGylated linker : Two polyethylene (B3416737) glycol (PEG4) chains enhance aqueous solubility, reduce steric hindrance, and improve the biocompatibility of conjugates.[1][2][3]
-
An azide (B81097) (N3) group : This functional group serves as a reactive handle for bioorthogonal "click chemistry," enabling highly specific and efficient conjugation to alkyne-modified molecules.[2][3][4]
The primary utility of this compound lies in its ability to fluorescently label biomolecules with high precision, facilitating their detection and tracking in various biological systems. It is particularly valuable in applications requiring specific labeling in complex environments, such as cell lysates or living cells.
Core Mechanism of Action: Bioorthogonal "Click Chemistry"
The mechanism of action of this compound is centered on the reactivity of its terminal azide group. This group readily participates in a highly efficient and specific bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
In this reaction, the azide group of the Cy3 reagent forms a stable triazole linkage with a terminal alkyne group that has been incorporated into a target biomolecule (e.g., a protein, nucleic acid, or small molecule). This reaction is highly specific and does not interfere with other functional groups present in biological systems, ensuring that the fluorescent label is attached only at the intended site.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and its core Cy3 fluorophore.
| Property | Value | Source(s) |
| Molecular Weight | 800.44 g/mol | [2] |
| CAS Number | 2107273-38-9 | [5] |
| Excitation Maximum (λex) | ~550-555 nm | [1][2] |
| Emission Maximum (λem) | ~570 nm | [1][2] |
| Appearance | Red solid | N/A |
| Solubility | Soluble in aqueous media | [2][3] |
Applications in Research and Drug Development
The specific labeling capabilities of this compound make it a valuable tool in several research areas:
-
Proteomics : Fluorescently labeling proteins to study their localization, trafficking, and interactions within cells.
-
Genomics : Labeling nucleic acids for applications in fluorescence in situ hybridization (FISH) and microarray analysis.
-
Drug Development : Used in the synthesis of fluorescently tagged Proteolysis Targeting Chimeras (PROTACs) to study their uptake, distribution, and mechanism of action.[5]
-
FRET-Based Assays : Cy3 can serve as a donor or acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to probe molecular interactions and conformational changes.[4]
Experimental Protocols
The following is a generalized protocol for labeling an alkyne-modified protein with this compound via a copper-catalyzed click reaction. This protocol may require optimization depending on the specific target molecule.
Materials
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Size-exclusion chromatography (SEC) column (e.g., G-25) for purification
Procedure
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh solution of sodium ascorbate immediately before use.
-
-
Labeling Reaction :
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 2- to 5-fold molar excess of the this compound stock solution.
-
Add the copper ligand (THPTA) to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of each component should be optimized, but typical starting points are 1-2 mM for the azide and alkyne, 0.1 mM CuSO₄, 0.5 mM THPTA, and 1 mM sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification :
-
Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column (e.g., G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
-
Characterization :
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
References
The Nexus of Selectivity: An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological systems, the ability to selectively tag and manipulate biomolecules without perturbing their native functions is paramount. Bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, provides a powerful toolkit for achieving this precision. It encompasses chemical reactions that can proceed within a living system without interfering with endogenous biochemical processes.[1][2][3] At the heart of many of these reactions is the azide (B81097), a small, stable, and abiotic functional group that serves as a versatile chemical handle.[1][2][4] This technical guide provides a comprehensive exploration of bioorthogonal reactions involving azide linkers, with a focus on their core principles, quantitative data, and detailed experimental protocols for applications in research and drug development.
Core Principles of Azide-Based Bioorthogonal Chemistry
The utility of the azide group in bioorthogonal chemistry stems from its unique properties. It is exceptionally small, which minimizes structural perturbation of the target biomolecule, and it is metabolically stable and virtually absent from most biological systems, thus avoiding off-target reactions.[1][2] Azides can be incorporated into various biomolecules, including proteins, glycans, lipids, and nucleic acids, through metabolic labeling or chemical synthesis.[4][5] Once installed, the azide group can be selectively ligated with a complementary reaction partner, typically an alkyne or a phosphine (B1218219), to form a stable covalent bond.[2] Three primary bioorthogonal reactions have been developed for this purpose: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]
Key Bioorthogonal Reactions Involving Azides
Staudinger Ligation
The Staudinger ligation was the first bioorthogonal reaction to be developed and is based on the classic Staudinger reaction between an azide and a triarylphosphine.[1][7] In the bioorthogonal version, the phosphine is engineered with an ortho-ester group that rearranges to form a stable amide bond, covalently linking the two molecules.[6] A key advantage of the Staudinger ligation is its high biocompatibility, as it does not require a metal catalyst.[8] However, its primary limitation is its relatively slow reaction kinetics.[4][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and widely used bioorthogonal reaction.[9][] It involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[11][12] This reaction is characterized by its exceptionally fast kinetics, high yields, and the formation of a stable triazole linkage.[9][12] The primary drawback of CuAAC for live-cell applications is the cytotoxicity associated with the copper catalyst.[1][13] To mitigate this, various copper-chelating ligands have been developed to stabilize the copper(I) ion and reduce its toxicity.[13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity issues of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[1] This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst.[14][15] The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition.[15][] SPAAC is highly biocompatible and has become an invaluable tool for live-cell and in vivo imaging.[2][17] The kinetics of SPAAC are generally faster than the Staudinger ligation but slower than CuAAC.[17]
Quantitative Comparison of Azide-Based Bioorthogonal Reactions
The selection of a bioorthogonal reaction is highly dependent on the specific experimental context, with reaction kinetics and biocompatibility being critical factors. The following table summarizes key quantitative data for the three major azide-based bioorthogonal reactions.
| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Limitations |
| Staudinger Ligation | Azide, Engineered Phosphine | ~0.002 - 0.0077[17] | No metal catalyst, highly biocompatible.[8][18] | Slow kinetics, potential for phosphine oxidation.[4][17] |
| CuAAC | Azide, Terminal Alkyne, Cu(I) Catalyst | ~1 - 100+[17] | Very fast kinetics, high yields.[8] | Copper toxicity is a concern for live-cell applications.[1][] |
| SPAAC | Azide, Strained Cyclooctyne | ~0.01 - 3.5[14][17] | No metal catalyst, excellent for live-cell and in-vivo imaging.[2] | Slower than CuAAC, cyclooctyne reagents can be hydrophobic.[17][18] |
Applications in Drug Development
Bioorthogonal chemistry with azide linkers has emerged as a powerful tool in drug development, enabling the precise construction of complex therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug.[19] Azide-modified linkers are frequently used in the construction of ADCs, where the azide group reacts with an alkyne-functionalized antibody or drug.[19] The polyethylene (B3416737) glycol (PEG) component often included in these linkers can improve the solubility and stability of the resulting ADC.[19]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[19] Azide-PEG-Boc linkers are instrumental in the synthesis of PROTACs, providing a flexible scaffold to connect the target-binding and E3 ligase-binding moieties.[20]
Experimental Protocols
The following are detailed methodologies for key experiments involving azide linkers in bioorthogonal chemistry.
Metabolic Labeling of Cell-Surface Glycans with Azido Sugars
This protocol describes the metabolic incorporation of an azide-containing monosaccharide, peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), into cellular glycans, followed by visualization using SPAAC.[6]
Materials:
-
Ac₄ManNAz (stock solution in DMSO, e.g., 10 mM)
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cyclooctyne-fluorophore probe (e.g., DBCO-fluorophore, 1 mM stock in DMSO)
Procedure:
-
Metabolic Labeling: Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.[6][15]
-
Incubation: Incubate the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO₂).[6][21] The optimal incubation time should be determined empirically.
-
Cell Harvesting and Washing: For adherent cells, wash twice with PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation. Wash all cells twice with PBS.[21]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS.[15]
-
SPAAC Labeling: Dilute the cyclooctyne-fluorophore probe in pre-warmed cell culture medium or PBS to a final concentration of 5-25 µM.[21] Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[21]
-
Final Washes: Wash the cells three times with PBS.[15]
-
Imaging: The cells are now ready for visualization by fluorescence microscopy.
CuAAC Labeling of Proteins in Cell Lysates
This protocol outlines the labeling of alkyne-modified proteins in a cell lysate with an azide-functionalized fluorescent probe.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
Azide-fluorophore conjugate (e.g., Azide-555)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)[6]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[6]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)[6]
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[6] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
Reaction Setup: In a separate tube, combine the cell lysate, azide-fluorophore, and reaction buffer.
-
Initiate Reaction: Add the Cu(I)/THPTA complex to the reaction mixture. Immediately add sodium ascorbate to initiate the click reaction.[6] The final concentration of sodium ascorbate is typically 1-2 mM.[19]
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[21]
-
Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning or enriched using affinity purification if a biotinylated probe was used.
SPAAC Labeling of an Azide-Modified Antibody
This protocol describes the labeling of a purified antibody containing an azide handle with a DBCO-functionalized fluorescent dye.[22]
Materials:
-
Purified azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5), dissolved in DMSO
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Antibody Solution: Prepare a solution of the azide-containing antibody in the reaction buffer to a final concentration of 1-10 µM.[22]
-
Add DBCO-dye: Add a 5- to 20-fold molar excess of the DBCO-dye stock solution to the antibody solution.[15] The final concentration of DMSO should be kept below 10% to maintain antibody integrity.[15]
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[15]
-
Purification: Remove excess, unreacted DBCO-dye using a desalting column equilibrated with PBS.[15]
-
Characterization: Determine the protein concentration and degree of labeling of the purified antibody conjugate using UV-Vis spectroscopy.
Visualizing Bioorthogonal Chemistry Workflows
Diagrams illustrating the core concepts and experimental workflows can aid in understanding the principles of bioorthogonal chemistry with azide linkers.
Caption: Overview of major azide-based bioorthogonal reactions.
Caption: Workflow for metabolic labeling and imaging of glycans.
Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 11. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of Azide-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety and handling considerations for azide-containing compounds. Given their high reactivity and potential for explosive decomposition, as well as their significant toxicity, a thorough understanding and strict adherence to safety protocols are paramount for all personnel working with these substances. This document outlines the inherent hazards, stability considerations, proper handling procedures, and emergency response protocols associated with both inorganic and organic azides.
Core Hazards of Azide-Containing Compounds
Azide (B81097) compounds, characterized by the covalently bonded N₃⁻ functional group, are energetic materials that present a dual threat of explosive instability and high toxicity.
1.1. Explosive Hazard:
Both organic and inorganic azides are sensitive to heat, shock, friction, and pressure, which can lead to violent decomposition.[1][2][3] The explosive power of some azides can be substantial. For instance, hydrazoic acid in its pure form is more explosive than TNT.[4] Heavy metal azides, such as those of lead, copper, silver, and mercury, are particularly notorious for their extreme sensitivity to shock and are used as primary explosives in detonators.[5][6] The formation of these dangerous salts can occur unintentionally when sodium azide solutions come into contact with heavy metals, such as in metal spatulas or drainpipes.[7]
Organic azides also pose a significant explosion risk, especially those with a low carbon-to-nitrogen ratio.[8] The thermal decomposition of organic azides releases a considerable amount of energy, in the range of 90 kcal per azide unit, along with nitrogen gas.[9] Factors such as the presence of other energetic functional groups (e.g., nitro, diazo) can further increase the explosive potential.[2]
1.2. Toxicity Hazard:
Azide compounds are highly toxic. The azide ion is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[10] This mechanism of toxicity is similar to that of cyanide.[11]
Exposure to sodium azide can occur through inhalation of dust, skin absorption, or ingestion.[1][10] Symptoms of exposure can appear within minutes and range from dizziness, headache, and nausea to more severe effects like convulsions, hypotension, and respiratory failure, which can be fatal.[1][10][12] The estimated human lethal dose of sodium azide is ≥700 mg, or approximately 10 mg/kg.[10]
Contact with acids converts azide salts into hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[5][13] Inhalation of hydrazoic acid vapors can cause severe respiratory irritation.[14]
Stability of Organic Azides
The stability of organic azides is a critical factor in their safe handling and is primarily influenced by their molecular structure. Two key empirical rules are used to assess the stability of these compounds:
2.1. Carbon-to-Nitrogen (C/N) Ratio:
A widely accepted guideline for the stability of organic azides is the ratio of carbon and oxygen atoms to nitrogen atoms. The following formula is used to evaluate if an azide is stable enough for isolation and handling:[15]
(Number of Carbon atoms + Number of Oxygen atoms) / Number of Nitrogen atoms ≥ 3
-
n-Nonyl azide (C/N ratio = 3) is considered the smallest organic azide that can be safely isolated and stored in its pure form in quantities up to 20 grams.[5]
-
Azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled in small quantities (maximum of 5 grams) and stored as dilute solutions (no more than 1 M) at low temperatures.[5]
-
Organic azides with a C/N ratio of less than 1 should never be isolated. They may be synthesized as transient intermediates in a reaction mixture, provided they are the limiting reagent and the total quantity does not exceed 1 gram.[5]
2.2. Rule of Six:
Another useful guideline is the "Rule of Six," which states that a compound is generally considered safer to handle if there are at least six carbon atoms (or other atoms of similar size) for each energetic functional group, such as an azide, nitro, or diazo group.[8] This provides sufficient dilution of the energetic functionality within the molecule to reduce its sensitivity.[8]
Quantitative Hazard Data
The following tables summarize key quantitative data related to the thermal stability, impact sensitivity, and toxicity of various azide-containing compounds. This information is crucial for conducting thorough risk assessments before commencing any experimental work.
Table 1: Thermal Stability of Selected Azide Compounds
| Compound | Decomposition Onset Temperature (°C) |
| Sodium Azide (NaN₃) | ~275 (violent decomposition)[7] |
| Silver Azide (AgN₃) | 297 (deflagration)[6] |
| Lead Azide (Pb(N₃)₂) | 327 (deflagration)[6] |
| Mercury Azide (Hg(N₃)₂) | 281 (deflagration)[6] |
| Alkyl Azides (low N-content) | >175[16] |
| 2,6-Diazido-3,5-dicyanopyridine | Decomposes at 103°C when heated at 1°C/min[5] |
| 2,4,6-Triazido-3,5-dicyanopyridine | Decomposes at 103°C when heated at 1°C/min[5] |
Table 2: Impact Sensitivity of Selected Azide Compounds
| Compound | Impact Sensitivity |
| Lead Azide (Pb(N₃)₂) | 2.9 N·m[17] |
| Azidoazide azide (C₂N₁₄) | Extremely sensitive; explodes when touched or moved[18] |
Note: Impact sensitivity data is highly dependent on the testing method and conditions. The values presented are for comparative purposes.
Table 3: Toxicity Data for Azide Compounds
| Compound | LD50 (Oral, Rat) | Notes |
| Sodium Azide (NaN₃) | 27 mg/kg | Highly toxic by ingestion, inhalation, and skin absorption. |
| Hydrazoic Acid (HN₃) | - | Highly toxic and volatile gas. |
| Alkyl Azides | Varies with structure | Generally toxic, with toxicity comparable to cyanide in some cases. |
| Aryl Azides | Varies with structure | Generally toxic. |
Experimental Protocols
Strict adherence to well-defined experimental protocols is essential for the safe handling of azide compounds. The following sections provide detailed methodologies for key procedures.
4.1. General Safety Precautions for Handling Azides:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Engineering Controls: All work with azides must be conducted in a certified chemical fume hood, preferably with a blast shield in place.
-
Scale: Use the smallest possible quantities of azide compounds for your experiment.
-
Incompatible Materials: Avoid contact with heavy metals, strong acids, and halogenated solvents (e.g., dichloromethane, chloroform).
-
Handling Solid Azides: Use non-metal (e.g., plastic or ceramic) spatulas for transferring solid azides. Avoid grinding or subjecting them to friction.
-
Reaction Work-up: Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation.[5]
-
Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled waste container and disposed of according to institutional guidelines. Never pour azide solutions down the drain.[7]
4.2. Detailed Protocol: Synthesis of an Alkyl Azide (1-Azidohexane)
This protocol describes the synthesis of 1-azidohexane (B1265710) from 1-bromohexane (B126081) via an Sₙ2 reaction.
Materials:
-
1-Bromohexane
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator (use with extreme caution and only for solvent removal from the final, purified product if deemed safe)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2-1.5 equivalents) in DMSO.
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromohexane (1.0 equivalent) at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine to remove residual DMSO.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator. Crucial Note: Low molecular weight alkyl azides are prone to explosive decomposition upon distillation. The crude product is often used directly in the next step without further purification.
-
4.3. Detailed Protocol: Quenching of Residual Azide with Sodium Nitrite (B80452)
This protocol describes a safe method for destroying excess azide in a reaction mixture. This procedure must be performed in a chemical fume hood due to the evolution of toxic nitrogen oxides.
Materials:
-
Aqueous solution containing residual azide (concentration should not exceed 5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
Equipment:
-
Three-necked flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Gas outlet vented to the back of the fume hood
Procedure:
-
Setup: Place the aqueous solution containing no more than 5% sodium azide into a three-necked flask equipped with a stir bar, an addition funnel, and a gas outlet.
-
Addition of Sodium Nitrite: With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (a 40% excess).
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the addition funnel until the reaction mixture is acidic. The order of addition is critical.
-
Completion and Testing: Continue stirring until the evolution of gas ceases. Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition of azide is complete.
-
Disposal: Neutralize the solution before disposing of it as aqueous waste according to institutional guidelines.
4.4. Detailed Protocol: Staudinger Reduction of an Organic Azide to a Primary Amine
The Staudinger reaction is a mild method for reducing an organic azide to a primary amine using a phosphine, typically triphenylphosphine (B44618).[3]
Materials:
-
Organic azide
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve the organic azide (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Addition of Phosphine: Add triphenylphosphine (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 30-60 °C) until the reaction is complete. The reaction progress can be monitored by the cessation of nitrogen evolution and by TLC.
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane. Stir for several hours or until the hydrolysis is complete.
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The resulting residue contains the desired amine and triphenylphosphine oxide.
-
The amine can be separated from the non-polar triphenylphosphine oxide by acid-base extraction. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and extract with aqueous HCl (e.g., 1 M).
-
Wash the aqueous layer with the organic solvent to remove any remaining triphenylphosphine oxide.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the ammonium (B1175870) salt and precipitate the free amine.
-
Extract the amine into an organic solvent, dry the organic layer over an anhydrous drying agent, and concentrate to obtain the purified primary amine.
-
4.5. Detailed Protocol: Analytical Detection of Azide by HPLC
This protocol provides a general guideline for the determination of azide concentration in aqueous samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., ammonium acetate)
-
Sodium azide standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with an ammonium acetate (B1210297) buffer. The exact composition will depend on the specific column and desired separation.
-
Standard Preparation: Prepare a series of sodium azide standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the sample containing the azide to be quantified in the mobile phase to a concentration within the range of the standard curve.
-
HPLC Analysis:
-
Set the HPLC system parameters, including the mobile phase composition, flow rate (e.g., 1.0 mL/min), and UV detection wavelength (e.g., 250 nm).[17]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Quantification: Determine the concentration of azide in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
5.1. Risk Assessment Flowchart for Handling Azide-Containing Compounds
Caption: A flowchart outlining the risk assessment process for experiments involving azide compounds.
5.2. Experimental Workflow for the Safe Synthesis of an Organic Azide
Caption: A generalized workflow for the safe synthesis and handling of organic azides in a laboratory setting.
References
- 1. Detection of preservatives and fermentation inihibitors (Sodium Azide by HPLC) (Type-IV) | OIV [oiv.int]
- 2. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. bu.edu [bu.edu]
- 11. Sodium azide - Wikipedia [en.wikipedia.org]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Organic azide - Wikipedia [en.wikipedia.org]
- 14. HPLC Analysis of Azide Ion on Obelisc N Column | SIELC Technologies [sielc.com]
- 15. acs.org [acs.org]
- 16. LCSS: SODIUM AZIDE [web.stanford.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. ehs.wisc.edu [ehs.wisc.edu]
In-Depth Technical Guide: N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional fluorescent probe commonly utilized in bioconjugation and molecular imaging applications.
Core Topic: Molecular Weight and Chemical Formula
The precise molecular weight is critical for accurate quantitative analysis, including stoichiometry in conjugation reactions and mass spectrometry. Multiple chemical suppliers provide consistent data for this molecule.
Data Presentation
The quantitative properties of this compound are summarized below. This data is compiled from chemical suppliers specializing in PEG linkers and fluorescent dyes.
| Property | Value | Source |
| Molecular Weight | 800.4 g/mol | BroadPharm[1] |
| 800.44 g/mol | DC Chemicals[2] | |
| Molecular Formula | C42H62ClN5O8 | BroadPharm, DC Chemicals[1][2][3] |
| CAS Number | 2107273-38-9 | BroadPharm[1] |
| Purity | ≥98% | BroadPharm[1] |
Component Analysis
The total molecular weight of the compound is derived from its three primary components: a methoxy-PEG4 (m-PEG4) chain, an azide-PEG4 (azide-PEG4) chain, and a central Cyanine3 (Cy3) fluorescent dye core.
-
m-PEG4-acid : A methoxy-terminated polyethylene (B3416737) glycol linker with four ethylene (B1197577) glycol units and a terminal carboxylic acid has a molecular weight of approximately 236.3 g/mol .[4]
-
Azide-PEG4-Acid : An azide-terminated polyethylene glycol linker with four ethylene glycol units and a terminal carboxylic acid has a molecular weight of approximately 291.3 g/mol .[5]
-
Cy3 Dye Core : The core structure of the Cy3 dye, to which the PEG linkers are attached, varies depending on its specific reactive groups. The basic structure of Cy3 has a molecular weight of around 630.8 g/mol , though this changes upon modification for conjugation.[6][7]
Experimental Workflow: Conceptual Diagram
The utility of this compound lies in its bifunctional nature. The azide (B81097) group allows for "click chemistry" reactions, while the Cy3 core provides a fluorescent signal for detection. A logical workflow for its use in a bioconjugation experiment is outlined below.
Caption: Logical workflow for a typical bioconjugation experiment.
Summary
This compound is a well-characterized reagent with a molecular weight of approximately 800.4 g/mol .[1] Its structure incorporates two distinct PEG4 linkers and a central Cy3 dye, making it a versatile tool for labeling and detecting biomolecules through click chemistry and fluorescence analysis. The hydrophilic PEG spacers enhance the solubility of the molecule and its conjugates in aqueous media.[1][2]
References
- 1. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. m-PEG4-Acid, 67319-28-2 | BroadPharm [broadpharm.com]
- 5. N3-PEG4-COOH, 1257063-35-6, Azide-PEG4-Acid - Biopharma PEG [biochempeg.com]
- 6. chempep.com [chempep.com]
- 7. caymanchem.com [caymanchem.com]
Technical Guide: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 - A Versatile Tool for Bioconjugation and Fluorescent Labeling
This in-depth technical guide provides comprehensive information on the supplier, catalog details, and applications of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for researchers, scientists, and drug development professionals. This bifunctional linker, incorporating a Cy3 fluorophore, a PEG spacer, and a terminal azide (B81097) group, is a valuable reagent for fluorescently labeling and conjugating biomolecules through "click chemistry."
Core Compound Information
This compound is a fluorescent linker designed for bioconjugation. It features a bright and photostable Cy3 dye, which allows for sensitive detection in the orange-red region of the visible spectrum. The molecule is flanked by two polyethylene (B3416737) glycol (PEG) spacers, enhancing its aqueous solubility and providing a flexible bridge to minimize steric hindrance during conjugation. The terminal azide group enables highly specific and efficient covalent bond formation with alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
This reagent is particularly well-suited for applications in the synthesis of fluorescent Proteolysis Targeting Chimeras (PROTACs), allowing for the tracking and quantification of these targeted protein degraders in cellular and in vitro assays.[1][2]
Supplier and Catalog Information
Several suppliers offer this compound and related compounds. The following table summarizes key quantitative data available from various sources.
| Parameter | Value | Supplier/Source |
| Molecular Weight | 800.4 g/mol | BroadPharm, DC Chemicals |
| CAS Number | 2107273-38-9 | Amsbio |
| Excitation Maximum (λex) | 555 nm | BroadPharm, DC Chemicals |
| Emission Maximum (λem) | 570 nm | BroadPharm, DC Chemicals |
| Purity | ≥98% | BroadPharm |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | Estimated based on similar Cy3 derivatives |
| Storage Conditions | -20°C, protect from light | Amsbio |
Experimental Protocols
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing biomolecule (e.g., a protein, peptide, or small molecule ligand).
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or similar non-amine, non-thiol containing buffer
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in water or DMSO/water)
-
Desalting column or centrifugal filter unit for purification
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Dissolve the alkyne-modified biomolecule in the Reaction Buffer to the desired concentration.
-
Prepare fresh Sodium Ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 1.5 to 5-fold molar excess of the this compound solution.
-
Add the copper ligand to the reaction mixture. A 2- to 5-fold molar excess over CuSO₄ is recommended.
-
Add the CuSO₄ solution. A final concentration in the low millimolar range (e.g., 1-2 mM) is a good starting point.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle mixing may be beneficial.
-
-
Purification:
-
Purify the Cy3-labeled biomolecule from excess reagents and byproducts using a desalting column or a centrifugal filter unit with an appropriate molecular weight cutoff.
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Synthesis and Application of a Fluorescent PROTAC.
References
Methodological & Application
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a fluorescent labeling reagent designed for high-efficiency covalent attachment of the cyanine (B1664457) dye Cy3 to alkyne-modified biomolecules via click chemistry. This versatile molecule features a central Cy3 core, a bright and photostable fluorophore, flanked by two polyethylene (B3416737) glycol (PEG4) linkers. One terminus is functionalized with an azide (B81097) group for click chemistry, while the other end is capped with a methoxy (B1213986) group.
The dual PEG4 linkers enhance the water solubility of the molecule and its conjugates, which is particularly beneficial when working with hydrophobic dyes. Furthermore, the flexible PEG spacers minimize steric hindrance between the dye and the target biomolecule, helping to preserve the biological activity of the labeled molecule. These properties make this compound an ideal tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and the development of targeted imaging agents and antibody-drug conjugates (ADCs).
This reagent can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), providing flexibility in experimental design.
Physicochemical and Spectroscopic Properties
The key quantitative data for this compound are summarized in the table below for easy reference and experimental planning.
| Property | Value |
| Molecular Weight | 800.44 g/mol [1] |
| Excitation Maximum (λex) | 555 nm[1][2] |
| Emission Maximum (λem) | 570 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ (estimated)¹ |
| Recommended Storage | -20°C, protected from light and moisture |
| Solubility | Soluble in DMSO, DMF, and water |
¹This is an estimated value based on a structurally similar Cy3-azide compound.
Experimental Protocols
This section provides a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an alkyne-modified protein with this compound.
Materials and Reagents
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Purification resin (e.g., size-exclusion chromatography column or dialysis cassette)
Step-by-Step Protocol for Protein Labeling
1. Reagent Preparation:
-
This compound stock solution (10 mM): Dissolve an appropriate amount of the lyophilized powder in anhydrous DMSO to make a 10 mM stock solution. Vortex briefly to ensure complete dissolution. Store at -20°C, protected from light.
-
Copper(II) sulfate stock solution (20 mM): Prepare a 20 mM solution of CuSO₄ in deionized water.
-
THPTA stock solution (100 mM): Prepare a 100 mM solution of THPTA in deionized water.
-
Sodium ascorbate stock solution (300 mM): Prepare a fresh 300 mM solution of sodium ascorbate in deionized water. It is crucial to use a freshly prepared solution as sodium ascorbate is prone to oxidation.
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in PBS.
-
Add the this compound stock solution to a final concentration of 20 µM (a 2-20 fold molar excess over the protein).
-
Add the THPTA stock solution to a final concentration of 100 µM. Vortex briefly to mix.
-
Add the CuSO₄ stock solution to a final concentration of 20 µM. Vortex briefly to mix.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 300 µM. Vortex the reaction mixture gently.
3. Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
4. Purification of the Labeled Protein:
-
Size-Exclusion Chromatography (SEC): This is the recommended method for removing unreacted dye and other small molecules.
-
Equilibrate a size-exclusion column (with an appropriate molecular weight cutoff for your protein) with PBS.
-
Load the reaction mixture onto the column.
-
Elute the protein with PBS, collecting fractions. The labeled protein will typically elute in the initial fractions, while the smaller, unreacted dye molecules will elute later.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with a suitable molecular weight cutoff (e.g., 10 kDa).
-
Dialyze against a large volume of PBS at 4°C for several hours, with at least two buffer changes.
-
5. Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and 555 nm (for Cy3 concentration).
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein.
Diagrams
Caption: Workflow for CuAAC labeling of an alkyne-modified protein.
Caption: Simplified schematic of the CuAAC reaction mechanism.
References
Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the fluorescent labeling of proteins using N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This heterobifunctional reagent features a bright and photostable Cyanine 3 (Cy3) fluorophore, flanked by two distinct polyethylene (B3416737) glycol (PEG) linkers. The methoxy-terminated PEG4 (m-PEG4) chain enhances aqueous solubility and minimizes non-specific binding, while the azide-terminated PEG4 linker provides a reactive handle for covalent attachment to proteins via "click chemistry".[1][2]
The primary application of this reagent is the targeted labeling of proteins that have been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling proteins in complex biological samples.[3]
Physicochemical and Fluorescence Properties
The key properties of this compound and its conjugates are summarized below. These values are essential for designing labeling experiments and for the quantitative analysis of the final labeled protein.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~550 nm | [3][4][5] |
| Emission Maximum (λem) | ~570 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) at λex | ~150,000 M⁻¹cm⁻¹ | [3][6] |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.3 (conjugate dependent) | [3] |
| Molecular Weight | Varies by supplier | [7] |
| Solubility | DMSO, DMF, Acetonitrile, Water | [3][6] |
| Storage Conditions | -20°C, protect from light and moisture | [3][6] |
Experimental Protocols
This section provides a detailed protocol for the labeling of an alkyne-modified protein with this compound.
Materials and Reagents
-
Alkyne-modified protein of interest (e.g., DBCO-protein)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer or plate reader
Protocol 1: Labeling of Alkyne-Modified Protein
This protocol is optimized for labeling approximately 1 mg of a protein with a molecular weight >20 kDa.[8]
-
Protein Preparation:
-
Ensure the alkyne-modified protein is in an amine-free buffer, such as PBS, at a concentration of 2-10 mg/mL.[9] If the protein is in an incompatible buffer, exchange it into the labeling buffer via dialysis or a desalting column.
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to ensure it is fully dissolved. This solution can be stored at -20°C for several weeks, protected from light and moisture.[9]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired amount of the alkyne-modified protein.
-
While gently vortexing, add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be less than 10% to avoid protein denaturation.[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Protocol 2: Purification of the Labeled Protein
Purification is a critical step to remove unconjugated dye, which can interfere with downstream applications.[8] Size-exclusion chromatography is the most common and effective method.[8][9][10][11]
-
Column Equilibration:
-
Equilibrate the SEC column (e.g., Sephadex G-25) with PBS, pH 7.4, according to the manufacturer's instructions.
-
-
Sample Loading and Elution:
-
Load the entire labeling reaction mixture onto the equilibrated column.
-
Begin elution with PBS. The labeled protein will travel faster through the column than the smaller, unconjugated dye molecules.
-
Collect the first colored band that elutes from the column; this is the purified, labeled protein. The second, slower-moving colored band is the free dye and should be discarded.[8]
-
Protocol 3: Characterization of the Labeled Protein
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).
-
-
Calculation of Protein Concentration and Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following equations:
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ × 0.08) [8]
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of your protein at 280 nm)
-
Dye Concentration (M) = A₅₅₀ / 150,000
-
DOL = Dye Concentration / Protein Concentration
-
-
Quantitative Data Summary
The following table provides recommended starting parameters for the protein labeling reaction. Optimal conditions may need to be determined empirically for each specific protein.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. | [9] |
| Molar Excess of Dye:Protein | 5:1 to 20:1 | A higher molar excess can increase the DOL but may also lead to protein precipitation. | [3] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Longer incubation times can increase the DOL. 4°C is recommended for sensitive proteins. | [3] |
| Reaction pH | 7.2 - 8.5 | The SPAAC reaction is generally insensitive to pH within this range. | [12] |
| Final DMSO Concentration | < 10% (v/v) | High concentrations of organic solvents can denature proteins. | [8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Source(s) |
| Low Labeling Efficiency (Low DOL) | Protein concentration too low. | Concentrate the protein to >2 mg/mL before labeling. | [9] |
| Insufficient molar excess of dye. | Increase the molar excess of the dye in the reaction. | ||
| Incomplete alkyne modification of the protein. | Verify the efficiency of the alkyne functionalization step. | ||
| Precipitation of Protein During Labeling | Over-labeling or high concentration of DMSO. | Reduce the molar excess of the dye. Ensure the final DMSO volume is <10% of the total reaction volume. | [8] |
| Labeled Protein Has No/Low Fluorescence | Quenching due to over-labeling. | Reduce the molar excess of the dye to achieve a lower DOL. | [10] |
| Photobleaching. | Protect the dye and labeled protein from light at all times. | [9] | |
| Free Dye in Purified Protein | Inefficient purification. | Repeat the size-exclusion chromatography step. | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for labeling an alkyne-modified protein with this compound.
Application in Cellular Imaging
Caption: Visualization of a cell surface receptor labeled with Cy3 for tracking internalization.
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Protein A, Cy3 labeled [nanocs.net]
- 6. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 7. amsbio.com [amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Illuminating the Glycocalyx: Live-Cell Imaging with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Application Note
The study of cellular glycosylation is paramount for understanding a vast array of biological processes, from cell-cell communication to disease progression. N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a fluorescent probe designed for the targeted labeling and visualization of biomolecules in living cells. This probe features a bright and photostable Cy3 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a bioorthogonal azide (B81097) group. This combination of features makes it an ideal tool for metabolic glycoengineering studies, where it is used to image glycans on the surface of living cells.
The hydrophilic PEG linker enhances the probe's solubility in aqueous media and minimizes non-specific binding, leading to a high signal-to-noise ratio. The azide group allows for a highly specific and efficient covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a set of reactions commonly referred to as "click chemistry".
A primary application for this probe is in a two-step method for labeling cell surface glycans. First, cells are cultured with an unnatural sugar that has been modified with an azide group, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cell's metabolic machinery incorporates this azido-sugar into sialic acid residues on cell surface glycoproteins.[1] The introduced azide then serves as a chemical "handle" for specific labeling with an alkyne-functionalized probe. However, in the case of this compound, the probe itself contains the azide, meaning the biomolecule of interest must be modified to contain an alkyne group.
Key Features:
-
Bright and Photostable Fluorescence: The Cy3 fluorophore offers strong signal and resistance to photobleaching.
-
High Specificity: The azide group enables highly selective labeling of alkyne-modified molecules through click chemistry.
-
Enhanced Solubility and Biocompatibility: The PEG linker improves solubility in aqueous buffers and reduces non-specific interactions within the cellular environment.
-
Versatile for Live-Cell Imaging: The bioorthogonal nature of the click chemistry reaction allows for labeling in the complex environment of living cells with minimal disruption of normal cellular processes.
Quantitative Data
The photophysical properties of this compound are primarily determined by the Cy3 fluorophore. The following table summarizes key quantitative data for a closely related Cy3 azide probe.
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.31 |
| Solubility | Soluble in Water, DMSO, DMF |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Alkyne-Modified Sugar
This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycans.
Materials:
-
Cells of interest (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-propargyloxycarbonyl-D-mannosamine (Ac4ManNAl) or other suitable alkyne-modified sugar
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 60-80%).
-
Prepare Alkyne-Sugar Stock Solution: Prepare a 10 mM stock solution of the alkyne-modified sugar in anhydrous DMSO.
-
Metabolic Labeling: Dilute the alkyne-sugar stock solution in complete cell culture medium to a final concentration of 25-50 µM. Remove the existing medium from the cells and replace it with the medium containing the alkyne-sugar.
-
Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the alkyne-sugar into cellular glycans.
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove any unincorporated alkyne-sugar.
Protocol 2: Fluorescent Labeling of Alkyne-Modified Glycans with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol details the labeling of alkyne-modified glycans on live cells using this compound.
Materials:
-
Metabolically labeled cells from Protocol 1
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM)
-
Copper(II) Sulfate (CuSO4) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)
-
Sodium Ascorbate (B8700270) solution (100 mM in water, freshly prepared)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store protected from light.
-
Prepare Click Chemistry Reaction Mixture: In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a final volume of 1 mL, add the following in order:
-
875 µL of live-cell imaging buffer
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO4 solution
-
Vortex briefly to mix.
-
5 µL of this compound stock solution (for a final concentration of 5-25 µM)
-
-
Initiate Click Reaction: Immediately before adding to the cells, add 100 µL of freshly prepared 100 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction. Vortex briefly.
-
Labeling: Add the complete click chemistry reaction mixture to the washed, metabolically labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the labeling solution and wash the cells three times with live-cell imaging buffer to remove any unreacted probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).
Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Simplified Sialic Acid Biosynthesis.
References
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in FRET Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a versatile fluorescent probe designed for modern bioconjugation and Förster Resonance Energy Transfer (FRET) applications. This molecule features the bright and photostable cyanine (B1664457) dye, Cy3, functionalized with a terminal azide (B81097) (N3) group. The azide allows for its specific and covalent attachment to alkyne-modified biomolecules via a highly efficient and bioorthogonal "click chemistry" reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).
The dual polyethylene (B3416737) glycol (PEG4) spacers enhance aqueous solubility and provide a flexible linker arm, which can be crucial for maintaining the biological activity of the labeled molecule and for optimizing the orientation and distance for FRET.
This document provides detailed protocols for using this compound as a FRET donor in combination with a suitable acceptor, such as an alkyne-modified Cy5, to study molecular interactions.
Principles of FRET with a Cy3-Cy5 Pair
FRET is a non-radiative energy transfer mechanism between a donor fluorophore (in this case, Cy3) and an acceptor fluorophore (e.g., Cy5). When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to the emission of the acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, making FRET a powerful "spectroscopic ruler".
The key requirements for FRET to occur are:
-
Proximity: The donor and acceptor must be within the Förster distance (R₀).
-
Spectral Overlap: The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor.
-
Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably aligned.
The Cy3-Cy5 pair is one of the most widely used FRET pairs in biological research due to its excellent spectral overlap, high quantum yields, and a Förster distance (R₀) of approximately 5-6 nm, which is commensurate with the dimensions of many biological macromolecules and complexes.[1][2][3]
Quantitative Data and Photophysical Properties
The following table summarizes the key photophysical properties of the Cy3 dye and the parameters for FRET analysis when paired with Cy5. These values are essential for the quantitative analysis of FRET data.
| Parameter | Value | Reference |
| This compound | ||
| Excitation Maximum (λex) | ~555 nm | [4][5] |
| Emission Maximum (λem) | ~570 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [4][5] |
| Fluorescence Quantum Yield (ΦD) | ~0.31 | [4] |
| Typical FRET Pair: Cy3 and Cy5 | ||
| Recommended Acceptor | Alkyne-modified Cy5 | |
| Förster Distance (R₀) | ~5.0 - 6.0 nm | [1][3] |
| Spectral Overlap Integral (J(λ)) | Dependent on solvent and local environment |
Signaling Pathway and Experimental Workflow Visualization
Visualizing a FRET-Based Protein-Protein Interaction Assay
The following diagram illustrates a common application: detecting the interaction between two proteins, Protein A and Protein B. Protein A is genetically modified to contain an alkyne-bearing unnatural amino acid, allowing for site-specific labeling with the azide-functionalized Cy3 donor. Protein B is chemically labeled with a Cy5-alkyne acceptor. Interaction between the two proteins brings the FRET pair into proximity, resulting in a detectable FRET signal.
Caption: Signaling pathway for a protein-protein interaction FRET assay.
Experimental Workflow Diagram
This diagram outlines the key steps from biomolecule preparation to data analysis in a typical FRET experiment using this compound.
Caption: High-level experimental workflow for a FRET-based assay.
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound
This protocol describes the copper-catalyzed click chemistry reaction to label a protein containing an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of azide).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water).
-
Sodium Ascorbate solution (freshly prepared, e.g., 100 mM in water).
-
Size-exclusion chromatography column (e.g., PD-10) for purification.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
-
Prepare fresh 100 mM Sodium Ascorbate solution immediately before use.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to achieve a 5-10 fold molar excess over the protein.
-
Prepare the copper catalyst premix: in a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio. A typical final concentration in the reaction is 1 mM CuSO₄ and 5 mM THPTA.
-
Add the copper catalyst premix to the protein-dye mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 5-10 mM. This reduces Cu(II) to the catalytic Cu(I) species.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Cy3 dye (at ~555 nm).
-
Protocol 2: FRET Measurement of Protein-Protein Interaction
This protocol assumes one protein is labeled with Cy3 (donor) as per Protocol 1, and the interacting partner is labeled with a Cy5 derivative (acceptor).
Materials:
-
Purified Cy3-labeled protein (Donor).
-
Purified Cy5-labeled protein (Acceptor).
-
Interaction buffer (a buffer known to support the interaction of interest).
-
Fluorometer or plate reader with spectral scanning capabilities.
Procedure:
-
Prepare Samples:
-
Donor-only sample: A solution of the donor-labeled protein at a known concentration (e.g., 100 nM) in the interaction buffer.
-
Acceptor-only sample: A solution of the acceptor-labeled protein at the same concentration in the interaction buffer.
-
FRET sample: A mixture of the donor- and acceptor-labeled proteins at the same concentration in the interaction buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to the absorbance maximum of Cy3 (~550 nm), minimizing direct excitation of the Cy5 acceptor.
-
Set the emission scan range to capture both the donor and acceptor fluorescence (e.g., 560 nm to 750 nm).
-
-
Acquire Fluorescence Spectra:
-
Measure the emission spectrum of the Donor-only sample. This will show a peak at ~570 nm.
-
Measure the emission spectrum of the Acceptor-only sample (while exciting at 550 nm). This is a crucial control to quantify any direct excitation of the acceptor (bleed-through).
-
Measure the emission spectrum of the FRET sample . If FRET is occurring, you will observe a decrease in the donor (Cy3) emission at ~570 nm and a sensitized emission from the acceptor (Cy5) at ~670 nm.
-
-
Data Analysis and FRET Efficiency Calculation:
-
Correct for Bleed-through: Subtract the normalized acceptor-only spectrum from the FRET sample spectrum to correct for direct acceptor excitation.
-
Calculate FRET Efficiency (E): One common method is to use the fluorescence intensity of the donor in the presence (F_DA) and absence (F_D) of the acceptor.
-
E = 1 - (F_DA / F_D)
-
-
The FRET efficiency can be used to estimate the distance (r) between the donor and acceptor using the Förster equation:
-
E = 1 / (1 + (r/R₀)⁶)
-
-
Applications in Research and Drug Development
The use of this compound in FRET assays enables a wide range of applications:
-
Protein-Protein Interaction (PPI) Studies: Quantify the binding affinity and kinetics of protein complexes.
-
Conformational Changes: Monitor dynamic changes in protein or nucleic acid structure.
-
Enzyme Activity Assays: Design substrates that separate a FRET pair upon cleavage, leading to a loss of FRET.[1]
-
High-Throughput Screening (HTS): Develop robust assays to screen for small molecules that modulate molecular interactions.[1]
By providing a site-specific and stable method of fluorophore conjugation, this compound is an invaluable tool for researchers developing sophisticated FRET-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale [mdpi.com]
- 3. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 5. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Conjugating N-(m-PEG4)-N'-(azide-PEG4)-Cy3 to Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of the fluorescent dye N-(m-PEG4)-N'-(azide-PEG4)-Cy3 to an alkyne-modified oligonucleotide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3] This method is highly specific and efficient, resulting in a stable triazole linkage between the dye and the oligonucleotide.[1][2][4] The inclusion of polyethylene (B3416737) glycol (PEG) linkers on the Cy3 azide (B81097) reagent enhances solubility and can improve the biocompatibility of the final conjugate. This protocol is intended for researchers in molecular biology, drug development, and diagnostics who require fluorescently labeled oligonucleotides for applications such as fluorescence in situ hybridization (FISH), real-time PCR, and fluorescence resonance energy transfer (FRET) studies.[][6][7]
Principle of the Method
The conjugation is based on the copper(I)-catalyzed reaction between the terminal azide group of the this compound and a terminal alkyne group on a modified oligonucleotide.[2][4] Copper(I) is typically generated in situ from copper(II) sulfate (B86663) by a reducing agent, such as sodium ascorbate (B8700270).[1][4] This reaction is highly selective and proceeds readily in aqueous buffer systems.[3]
Experimental Protocols
1. Materials and Reagents
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Alkyne-modified Oligonucleotide | Custom Synthesis Provider | N/A | -20°C |
| This compound | Commercial Supplier | N/A | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | Room Temperature |
| Sodium Ascorbate | Sigma-Aldrich | A4034 | Room Temperature |
| Triethylammonium Acetate (TEAA) Buffer | Sigma-Aldrich | 90357 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 | Room Temperature |
| 3 M Sodium Acetate, pH 5.2 | Thermo Fisher Scientific | AM9740 | Room Temperature |
| Ethanol (B145695), 200 proof | Sigma-Aldrich | E7023 | Room Temperature |
| Acetone | Sigma-Aldrich | 179124 | Room Temperature |
| Desalting Columns (e.g., NAP-10) | Cytiva | 17085101 | Room Temperature |
| HPLC System with a C18 column | Various | N/A | N/A |
2. Preparation of Stock Solutions
Table 2: Stock Solution Preparation
| Stock Solution | Concentration | Preparation | Storage |
| Alkyne-modified Oligonucleotide | 100 µM | Dissolve lyophilized oligonucleotide in nuclease-free water. | -20°C |
| This compound | 10 mM | Dissolve in anhydrous DMSO. | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 10 mM | Dissolve in nuclease-free water. | Room Temperature |
| Sodium Ascorbate | 50 mM | Prepare fresh by dissolving in nuclease-free water. | Use immediately |
| Triethylammonium Acetate (TEAA) Buffer | 2 M, pH 7.0 | Prepare from stock or purchase. | Room Temperature |
3. Conjugation Reaction Protocol
This protocol is optimized for a 10 nmol scale reaction. The total reaction volume can be scaled as needed.[4]
Table 3: Conjugation Reaction Components
| Component | Stock Concentration | Volume for 100 µL Reaction | Final Concentration |
| Alkyne-modified Oligonucleotide | 100 µM | 10 µL | 10 µM |
| This compound | 10 mM | 1.5 µL | 150 µM |
| TEAA Buffer | 2 M, pH 7.0 | 10 µL | 200 mM |
| DMSO | 100% | 50 µL | 50% (v/v) |
| Sodium Ascorbate | 50 mM | 5 µL | 2.5 mM |
| Copper(II) Sulfate (CuSO₄) | 10 mM | 5 µL | 500 µM |
| Nuclease-free Water | - | to 100 µL | - |
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, TEAA buffer, DMSO, and nuclease-free water. Vortex briefly to mix.
-
Add the this compound stock solution to the mixture. Vortex briefly.
-
Add the freshly prepared sodium ascorbate solution and vortex.[1]
-
Add the copper(II) sulfate solution to initiate the reaction. Vortex thoroughly.[1]
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate the reaction at room temperature for 1-4 hours or overnight.
Caption: Workflow for Cy3-Oligonucleotide Conjugation via Click Chemistry.
4. Purification of the Conjugated Oligonucleotide
Purification is a critical step to remove unreacted dye, catalyst, and unconjugated oligonucleotide.[8][9] High-performance liquid chromatography (HPLC) is the recommended method for obtaining a highly pure product.[10][11]
4.1. HPLC Purification
-
Column: Reverse-phase C18 column.
-
Mobile Phase A: 0.1 M TEAA in nuclease-free water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: Monitor absorbance at 260 nm (oligonucleotide) and 550 nm (Cy3).
-
Procedure:
-
Dilute the reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the HPLC system.
-
Collect fractions corresponding to the dual-absorbance peak (260 nm and 550 nm).
-
Lyophilize the collected fractions to obtain the purified conjugate.
-
4.2. Ethanol Precipitation (Alternative Method)
This method is quicker but may result in lower purity compared to HPLC.
-
To the 100 µL reaction, add 10 µL of 3 M Sodium Acetate, pH 5.2.
-
Add 300 µL of ice-cold 100% ethanol.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.
-
Decant the supernatant and air-dry the pellet.
-
Resuspend the pellet in a desired volume of nuclease-free water or TE buffer (pH 7.0 for Cy3).[10]
5. Characterization and Quantification
5.1. UV-Vis Spectroscopy
-
Measure the absorbance of the purified conjugate at 260 nm (A₂₆₀) and 550 nm (A₅₅₀).
-
The ratio of A₅₅₀ / A₂₆₀ can be used to estimate the labeling efficiency.
Table 4: Spectroscopic Properties
| Moiety | Extinction Coefficient (ε) | Wavelength (λₘₐₓ) |
| Oligonucleotide | Sequence-dependent | 260 nm |
| Cy3 | ~150,000 M⁻¹cm⁻¹ | 550 nm |
-
Concentration of Oligonucleotide (M) = A₂₆₀ / ε₂₆₀
-
Concentration of Cy3 (M) = A₅₅₀ / 150,000
-
Labeling Efficiency (%) = (Concentration of Cy3 / Concentration of Oligonucleotide) x 100
5.2. Mass Spectrometry
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final conjugate, providing definitive evidence of successful conjugation.
Troubleshooting
Table 5: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive reagents | Use freshly prepared sodium ascorbate. Ensure the alkyne-oligonucleotide and azide-dye have been stored correctly. |
| Suboptimal reaction conditions | Optimize the molar ratio of dye to oligonucleotide (e.g., increase to 20-30 fold excess of dye). Extend reaction time. | |
| Presence of copper chelators | Ensure buffers are free of chelating agents like EDTA. | |
| Degradation of Oligonucleotide | Nuclease contamination | Use nuclease-free water and reagents. Maintain a sterile work environment. |
| pH instability | For long-term storage, resuspend Cy3-labeled oligos at pH 7.0.[10] | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase reaction time or molar excess of the dye. |
| Instability of the conjugate | Ensure proper storage conditions (e.g., -20°C, protected from light). |
Storage of Conjugated Oligonucleotide
For optimal long-term storage, it is recommended to resuspend Cy3-labeled oligonucleotides at a pH of 7.0, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in the dark.[10]
Disclaimer: This protocol serves as a general guideline. Optimal conditions for conjugation, purification, and characterization may vary depending on the specific oligonucleotide sequence, scale of the reaction, and available instrumentation. It is recommended to perform small-scale pilot reactions to optimize conditions for your specific application.
References
- 1. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabion.com [metabion.com]
- 3. idtdna.com [idtdna.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
Application Notes: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a versatile fluorescent probe designed for the specific labeling of biomolecules in a variety of fluorescence microscopy applications. This molecule features a bright and photostable Cyanine3 (Cy3) fluorophore, which emits in the orange-red region of the spectrum, making it compatible with standard filter sets. The key features of this probe are its two distinct polyethylene (B3416737) glycol (PEG) linkers. One terminus is functionalized with an azide (B81097) group, enabling its covalent attachment to alkyne-modified molecules via "click chemistry."[1][2] The other end is capped with a methoxy (B1213986) group. The hydrophilic PEG spacers enhance the water solubility of the molecule, which is advantageous for biological imaging by minimizing the need for organic solvents that can be harmful to cells.[1][2][3]
This bifunctional nature makes this compound an ideal tool for a two-step labeling strategy in complex biological environments. Its primary application lies in the field of bioorthogonal chemistry, where the azide group can specifically react with a cyclooctyne-modified biomolecule (e.g., proteins, nucleic acids, or glycans) that has been metabolically, enzymatically, or chemically introduced into a biological system. This highly specific and efficient ligation, known as strain-promoted azide-alkyne cycloaddition (SPAAC), occurs readily without the need for a cytotoxic copper catalyst, making it suitable for live-cell imaging.[4][5]
Data Presentation
Photophysical Properties
The selection of a suitable fluorophore is critical for successful fluorescence microscopy. The table below summarizes the key photophysical properties of the Cy3 dye.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1][6] |
| Solubility | Water, DMSO, DMF, DCM | [1][7] |
Comparison of Click Chemistry Approaches
The azide group on this compound allows for its conjugation using click chemistry. The two primary methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two approaches depends on the specific application, particularly whether the experiment involves live cells.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reactant | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) | None |
| Reaction Speed | Very Fast | Fast |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for live-cell imaging |
| Key Advantage | Exceptional speed and efficiency | No need for a toxic catalyst |
Experimental Protocols
Protocol 1: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of live cells that have been metabolically engineered to express alkyne-functionalized biomolecules on their surface.
Materials:
-
Live cells expressing alkyne-functionalized biomolecules
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
Procedure:
-
Cell Preparation: Culture the cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (typically 5-10 µM). It is recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Labeling: Add the staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound dye.[4]
-
Imaging: Add fresh live-cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with appropriate filters for Cy3 (e.g., excitation ~555 nm, emission ~570 nm).[4]
Protocol 2: Fixed-Cell Immunofluorescence Staining
This protocol provides a general procedure for the immunofluorescent staining of fixed and permeabilized cells, where the this compound is conjugated to an alkyne-modified secondary antibody.
Materials:
-
Cells grown on coverslips
-
PBS (Phosphate-Buffered Saline)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[8]
-
Blocking Buffer: 1% BSA in PBS
-
Primary antibody
-
Alkyne-modified secondary antibody
-
This compound
-
Click chemistry reaction components (if using CuAAC)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Rinse cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific binding sites with Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the alkyne-modified secondary antibody for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Click Chemistry Labeling:
-
Prepare a solution of this compound in a suitable buffer.
-
If using CuAAC, add the copper catalyst and ligand.
-
Incubate the cells with the click chemistry reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[8]
-
Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
Visualizations
Caption: Workflow for live-cell imaging using SPAAC.
Caption: Workflow for fixed-cell immunofluorescence.
Caption: The "click chemistry" ligation process.
References
- 1. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound|COA [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 - Amerigo Scientific [amerigoscientific.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Proteins Labeled with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with specialized reagents is a cornerstone of modern biological research and therapeutic development. The N-(m-PEG4)-N'-(azide-PEG4)-Cy3 linker is a sophisticated, heterobifunctional molecule designed for the fluorescent labeling of proteins and subsequent bioorthogonal conjugation. This reagent incorporates a Cy3 fluorophore for sensitive detection, two polyethylene (B3416737) glycol (PEG4) spacers to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for "click chemistry" applications.
Effective purification of the labeled protein is a critical step to remove unreacted protein, excess labeling reagent, and reaction byproducts. This ensures the accuracy and reproducibility of downstream applications such as fluorescence imaging, flow cytometry, and targeted drug delivery. These application notes provide detailed protocols for the purification of proteins labeled with this compound, focusing on the most common and effective chromatographic techniques: Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX).
Principle of Purification
The purification strategy for proteins labeled with this compound leverages the physicochemical changes imparted by the label. The addition of the PEGylated Cy3-azide moiety increases the hydrodynamic radius of the protein, which is the basis for separation by Size Exclusion Chromatography. Additionally, the labeling of surface-exposed residues, such as lysines, can alter the protein's overall surface charge. This change in charge can be exploited for separation using Ion Exchange Chromatography, where the labeled protein will elute at a different salt concentration than the unlabeled protein.
Experimental Workflow
The general workflow for labeling and purification is a two-stage process. The first stage involves the covalent attachment of the this compound reagent to the protein of interest. The second, critical stage is the purification of the labeled protein conjugate from the reaction mixture.
Detailed Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC is the most common and effective method for removing unconjugated (free) dye from the labeled protein conjugate.[1] It separates molecules based on their hydrodynamic radius. The larger, labeled protein will elute first, while the smaller, free labeling reagent is retained longer in the column.
Materials:
-
Labeled protein reaction mixture
-
SEC column (e.g., Sephadex G-25, Superdex 75, or equivalent)
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for the protein's stability.
-
Chromatography system (e.g., FPLC, HPLC, or gravity flow setup)
-
Fraction collector
-
Spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of Elution Buffer.
-
Sample Loading: Carefully load the entire labeling reaction mixture onto the top of the column.
-
Elution and Fraction Collection: Begin elution with the Elution Buffer. The colored, labeled protein conjugate will form a band that moves down the column. The free dye, also colored, will move much more slowly.[1]
-
Fraction Analysis: Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3). The first peak corresponds to the purified labeled protein. A second, later-eluting peak will contain the free dye.
-
Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using an appropriate method (e.g., centrifugal filter units).
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net charge. The PEGylation can shield surface charges, causing the labeled protein to elute at a different salt concentration than the native protein.[][3] This method is particularly useful for separating labeled from unlabeled protein.
Materials:
-
Labeled protein reaction mixture
-
IEX column (e.g., Q-sepharose for anion exchange, SP-sepharose for cation exchange)
-
Binding Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Chromatography system
-
Fraction collector
-
Spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Preparation: If necessary, desalt or dialyze the labeling reaction mixture into the Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound material, including free dye.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). Due to charge shielding from the PEG linker, the labeled protein typically elutes at a lower salt concentration than the native protein.[4]
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and absorbance measurements at 280 nm and ~550 nm to identify the purified labeled protein.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) |
| Principle | Separation by hydrodynamic radius.[] | Separation by net surface charge.[] |
| Primary Separation | Labeled protein from free dye.[1] | Labeled protein from unlabeled protein.[4] |
| Typical Elution of Labeled Protein | Elutes earlier than free dye. | Elutes at a different salt concentration than unlabeled protein (often lower).[4] |
| Advantages | Robust, simple, and effective for removing free dye. | High resolution, can separate species with minor charge differences. |
| Disadvantages | May not efficiently separate labeled from unlabeled protein. | Requires buffer exchange before loading, more complex optimization. |
Table 2: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Suggested Solution |
| Low Recovery of Labeled Protein | Protein precipitation. | Optimize buffer conditions (pH, ionic strength). Reduce protein concentration. |
| Non-specific binding to the column. | For IEX, adjust the pH of the buffers. For SEC, ensure sufficient ionic strength in the elution buffer. | |
| Presence of Free Dye in Final Product | Inefficient separation. | For SEC, use a column with a longer bed height or a resin with a more appropriate fractionation range.[5] |
| Column overloading. | Reduce the sample volume loaded onto the column. | |
| Co-elution of Labeled and Unlabeled Protein | Insufficient resolution of the chosen method. | Employ a secondary purification step using a different chromatographic principle (e.g., SEC followed by IEX). |
Visualization of Key Processes
References
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Cy3-Azide Conjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, "click chemistry" has emerged as a powerful and versatile tool for the precise and efficient labeling of biomolecules.[1] This is largely due to its high selectivity, reliability, and biocompatibility.[2] At the forefront of these reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] Both methodologies facilitate the formation of a stable triazole linkage between an azide (B81097) and an alkyne, yet their fundamental mechanisms and experimental requirements present a critical choice for researchers.[1] This document provides a detailed comparison of CuAAC and SPAAC for the conjugation of Cy3-azide, a widely used fluorescent probe, offering quantitative data, comprehensive experimental protocols, and visual workflows to guide the selection of the optimal click chemistry strategy.
The foundational reaction for both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition.[1] However, the thermal reaction is slow and often requires conditions incompatible with biological systems.[1] CuAAC accelerates this reaction through the use of a copper(I) catalyst, which also controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole.[1][4] In contrast, SPAAC is a catalyst-free approach that utilizes a strained cyclooctyne (B158145) that readily reacts with an azide to release ring strain, making it exceptionally well-suited for applications in living systems where copper toxicity is a significant concern.[1][5]
Comparative Analysis: CuAAC vs. SPAAC
The decision between CuAAC and SPAAC hinges on a trade-off between reaction kinetics and biocompatibility.[3][6] CuAAC generally offers faster reaction rates, while SPAAC provides superior biocompatibility due to the absence of a cytotoxic copper catalyst.[5][7]
Quantitative Performance Comparison
The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC for applications involving Cy3-azide.
Table 1: Reaction Kinetics and Conditions
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[1] | None[1] |
| Second-Order Rate Constant | 1 - 100 M⁻¹s⁻¹[1] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[1] |
| Typical Reaction Time | Minutes to a few hours[1] | 1 to 12 hours (can be longer for less reactive partners)[1] |
| Typical Reactant Concentration | >10 µM[1] | Can be higher to achieve reasonable reaction times[1] |
| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range[1][8] | Physiological temperature and pH[1][5] |
Table 2: Reactants, Products, and Biocompatibility
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN)[1] |
| Product | 1,4-disubstituted triazole (regioselective)[4] | Mixture of regioisomers (not a major concern for most bioconjugation)[9] |
| Biocompatibility | Lower, due to copper cytotoxicity[3][10] | High, suitable for in vivo and live-cell applications[5][11] |
| Copper-related Cytotoxicity | Can induce changes in cellular metabolism and be toxic to cells.[10] Mitigation strategies include using chelating ligands (e.g., THPTA, BTTAA).[6] | Not applicable.[5] |
| Potential Side Reactions | Oxidative damage from reducing agents can generate reactive oxygen species (ROS).[12] | Highly reactive cyclooctynes can have off-target reactivity, for instance with thiols.[13] |
Signaling Pathways and Experimental Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow for Comparing CuAAC and SPAAC
Caption: Generalized workflow for comparing CuAAC and SPAAC efficiency.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) with Cy3-Azide
This protocol describes a general procedure for the copper(I)-catalyzed reaction between a terminal alkyne-modified biomolecule and Cy3-azide.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligo) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy3-azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)[1]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)[14]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 500 mM in water)[4]
-
DMSO (optional, for dissolving hydrophobic molecules)
-
Deionized water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.
-
Mix Gently: Gently vortex or pipette the solution to ensure thorough mixing.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM to initiate the click reaction.[4]
-
Incubate: Protect the reaction from light and incubate at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.
-
Purification: Purify the Cy3-labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.
-
Analysis: Analyze the labeling efficiency by methods such as SDS-PAGE with fluorescence imaging, UV-Vis spectroscopy, or mass spectrometry.
Protocol 2: Strain-Promoted Click Chemistry (SPAAC) with Cy3-Azide
This protocol outlines a general procedure for the catalyst-free reaction between a strained cyclooctyne-modified biomolecule and Cy3-azide.
Materials:
-
Cyclooctyne-modified biomolecule (e.g., DBCO-modified protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy3-azide stock solution (e.g., 10 mM in DMSO)
-
DMSO (optional)
-
Deionized water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents:
-
Cyclooctyne-modified biomolecule to a final concentration of 10-100 µM.
-
Cy3-azide to a final concentration of 100-500 µM (a 5-10 fold molar excess over the cyclooctyne).
-
-
Mix Gently: Gently vortex or pipette the solution to ensure thorough mixing.
-
Incubate: Protect the reaction from light and incubate at room temperature or 37°C for 2-24 hours.[1] The reaction time will depend on the specific cyclooctyne used and the desired level of conjugation.
-
Purification: Purify the Cy3-labeled biomolecule using the same methods as described for the CuAAC protocol.
-
Analysis: Analyze the labeling efficiency using the same methods as for the CuAAC protocol.
Applications in Research and Drug Development
Both CuAAC and SPAAC have found widespread use in various research and drug development applications.
-
Bioconjugation: The creation of antibody-drug conjugates (ADCs), PEGylated proteins, and other functionalized biomolecules.[15][16]
-
Fluorescent Labeling and Imaging: The attachment of fluorescent probes like Cy3 to biomolecules for in vitro and in vivo imaging.[17][18]
-
Drug Discovery: The synthesis of compound libraries and the identification of lead compounds.[2][19]
-
Proteomics: The identification and characterization of post-translationally modified proteins.[13][20]
Conclusion and Recommendations
The choice between CuAAC and SPAAC for conjugating Cy3-azide is dictated by the specific experimental requirements.
-
CuAAC is the preferred method when:
-
SPAAC is the ideal choice for:
-
Applications in living cells or whole organisms where biocompatibility is paramount.[5][11]
-
Experiments where the introduction of a catalyst and its subsequent removal are problematic.
-
While generally slower, the reaction kinetics can be significantly enhanced by using more reactive cyclooctynes like DBCO.[7]
-
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. axispharm.com [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of Nascent Protein Synthesis in Live Cells using N-(m-PEG4)-N'-(azide-PEG4)-Cy3 and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction The analysis of cellular protein synthesis is fundamental to understanding cellular metabolism, proliferation, and the effects of therapeutic agents. Traditional methods for measuring protein synthesis often rely on radiolabeled amino acids, which pose safety and disposal challenges. This application note describes a fluorescent, non-radioactive method for detecting nascent protein synthesis in live cells using flow cytometry. The methodology is based on the metabolic incorporation of an alkyne-containing amino acid analog, L-homopropargylglycine (HPG), into newly synthesized proteins. These alkyne-tagged proteins are then detected in a highly specific and covalent manner using the fluorescent probe N-(m-PEG4)-N'-(azide-PEG4)-Cy3 via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". The Cy3 dye provides a bright and photostable fluorescent signal, ideal for flow cytometric analysis.
Principle of the Assay The assay involves two key steps. First, cells are cultured in the presence of HPG, an analog of methionine, which is actively incorporated into nascent polypeptide chains during protein translation. Second, after a period of incorporation, the cells are fixed, permeabilized, and subjected to a click chemistry reaction. In this reaction, the azide (B81097) group of this compound specifically reacts with the alkyne group of the incorporated HPG, leading to the covalent labeling of newly synthesized proteins with the Cy3 fluorophore. The intensity of the Cy3 fluorescence in individual cells is directly proportional to the rate of protein synthesis and can be quantified by flow cytometry. The PEG4 linkers enhance the solubility and accessibility of the dye, reducing non-specific binding.
Experimental Protocols
A. Materials and Reagents
-
This compound
-
L-homopropargylglycine (HPG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer (e.g., Copper (II) Sulfate, Ascorbic Acid, Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Cells of interest (e.g., Jurkat, HeLa)
-
Flow cytometer equipped with a 561 nm laser and appropriate filters for Cy3 detection (e.g., 585/42 nm bandpass filter).
B. Protocol for Metabolic Labeling and Staining
-
Cell Seeding: Seed cells at a density of 1 x 10⁶ cells/mL in a 6-well plate and culture overnight.
-
Metabolic Labeling:
-
Prepare a 10 mM stock solution of HPG in sterile water or DMSO.
-
For the experimental sample, add HPG to the cell culture medium to a final concentration of 50 µM.
-
For the negative control, add an equivalent volume of the vehicle (water or DMSO).
-
Incubate the cells for 1-4 hours under normal cell culture conditions (37°C, 5% CO₂).
-
-
Cell Harvest and Fixation:
-
Harvest the cells and wash them once with 1 mL of PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with 1 mL of PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 500 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells once with 1 mL of PBS.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a 500 µL reaction volume:
-
430 µL PBS
-
10 µL of 20 mM Copper (II) Sulfate
-
40 µL of 50 mM Ascorbic Acid (freshly prepared)
-
10 µL of 10 mM THPTA
-
1 µL of 1 mM this compound
-
-
Resuspend the permeabilized cell pellet in 500 µL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Final Washes and Resuspension:
-
Wash the cells twice with 1 mL of Permeabilization Buffer.
-
Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.
-
C. Flow Cytometry Analysis
-
Set up the flow cytometer with a 561 nm excitation laser.
-
Use a 585/42 nm bandpass filter (or equivalent) for detecting Cy3 emission.
-
Use the negative control sample (cells not treated with HPG but stained with the click cocktail) to set the background fluorescence gate.
-
Acquire data for the HPG-treated sample, collecting at least 10,000 events.
-
Analyze the data by gating on the cell population of interest based on forward and side scatter, and then quantify the percentage of Cy3-positive cells and the mean fluorescence intensity (MFI) of the positive population.
Data Presentation
Table 1: Expected Quantitative Results from Flow Cytometry Analysis
| Sample Condition | Treatment | Mean Fluorescence Intensity (MFI) of Cy3 | Percentage of Cy3-Positive Cells | Interpretation |
| Negative Control | No HPG + Click Reaction | Low (e.g., < 10³) | < 1% | Baseline fluorescence and non-specific staining. |
| Positive Control | 50 µM HPG for 2 hours + Click Reaction | High (e.g., > 10⁵) | > 95% | Represents the basal level of protein synthesis. |
| Experimental | 50 µM HPG + Protein Synthesis Inhibitor (e.g., Cycloheximide) + Click Reaction | Intermediate to Low | Variable | Measures the degree of protein synthesis inhibition. |
Visualizations
Caption: Experimental workflow for detecting nascent protein synthesis.
Caption: Mechanism of labeling nascent proteins with Azide-PEG4-Cy3.
Application Notes and Protocols for Determining the Labeling Efficiency of N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient fluorescent labeling of biomolecules is fundamental for a multitude of applications in research, diagnostics, and drug development. N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a fluorescent probe that combines the bright and photostable cyanine (B1664457) 3 (Cy3) dye with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. This structure makes it ideal for labeling alkyne-modified biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), a highly specific and efficient bioconjugation method.
Accurately determining the labeling efficiency, often expressed as the Degree of Labeling (DOL), is a critical quality control step. The DOL represents the average number of dye molecules conjugated to each target biomolecule.[1] An optimal DOL is crucial for reliable and reproducible experimental results. Low labeling can lead to weak signals, while excessive labeling can cause fluorescence quenching and potentially alter the biological activity of the labeled molecule.[1]
These application notes provide a detailed protocol for labeling an alkyne-modified biomolecule with this compound and a subsequent protocol for determining the labeling efficiency using UV-Vis spectrophotometry.
Principle of Determining Labeling Efficiency
The most common and accessible method for determining the DOL of fluorescently labeled biomolecules is UV-Vis absorption spectrophotometry.[2] This technique is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
The core principle involves measuring the absorbance of the purified conjugate solution at two specific wavelengths:
-
280 nm: The wavelength at which proteins and other biomolecules containing aromatic amino acids exhibit maximum absorbance.
-
~555 nm: The maximum absorbance wavelength (λmax) for the Cy3 dye.[3]
By using the known molar extinction coefficients of the biomolecule and the Cy3 dye, it is possible to calculate their respective concentrations in the conjugate solution and subsequently determine the molar ratio of dye to biomolecule (the DOL). A correction factor is necessary to account for the minor absorbance of the Cy3 dye at 280 nm, ensuring an accurate determination of the protein concentration.[4][5]
Experimental Protocols
Protocol for Labeling an Alkyne-Modified Biomolecule
This protocol provides a general guideline for labeling an alkyne-modified biomolecule (e.g., a protein or peptide) with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials and Reagents:
-
Alkyne-modified biomolecule
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 5- to 20-fold molar excess of this compound. The optimal ratio should be determined empirically.
-
Add the THPTA solution to the reaction mixture at a final concentration of 1-2 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Biomolecule:
-
It is crucial to remove all unreacted this compound from the labeled conjugate before determining the DOL.[4][5]
-
Purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled biomolecule, which will typically elute first.
-
Protocol for Determining the Degree of Labeling (DOL)
This protocol outlines the steps to calculate the DOL of the purified this compound labeled biomolecule using a UV-Vis spectrophotometer.
Materials and Reagents:
-
Purified this compound labeled biomolecule
-
UV-transparent cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Appropriate buffer for blank measurements
Procedure:
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to measure absorbance over a wavelength range of at least 250 nm to 600 nm.
-
-
Absorbance Measurements:
-
Use the same buffer in which the conjugate is dissolved as a blank to zero the spectrophotometer.
-
Measure the absorbance of the purified conjugate solution. If the absorbance at either 280 nm or ~555 nm is greater than 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the instrument.[5] Record the dilution factor.
-
Record the absorbance at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Cy3, which is approximately 555 nm (Aₘₐₓ).[3]
-
-
Calculations:
-
The concentration of the biomolecule and the DOL can be calculated using the following formulas:
Corrected Biomolecule Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_biomolecule
Dye Concentration (M) = Aₘₐₓ / ε_dye
Degree of Labeling (DOL) = Dye Concentration / Corrected Biomolecule Concentration
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance of the conjugate at the λmax of Cy3 (~555 nm).
-
CF₂₈₀ is the correction factor for the absorbance of the Cy3 dye at 280 nm. For Cy3, this is approximately 0.08.[6]
-
ε_biomolecule is the molar extinction coefficient of the biomolecule at 280 nm (in M⁻¹cm⁻¹). This value is specific to the biomolecule being labeled.
-
ε_dye is the molar extinction coefficient of the Cy3 dye at its λmax (in M⁻¹cm⁻¹). For Cy3, this is approximately 150,000 M⁻¹cm⁻¹.[3]
-
-
Data Presentation
The following tables summarize the key parameters required for DOL calculation and provide an example calculation.
Table 1: Key Parameters for DOL Calculation
| Parameter | Symbol | Value | Reference |
| Cy3 Maximum Absorbance Wavelength | λₘₐₓ | ~555 nm | |
| Cy3 Molar Extinction Coefficient | ε_dye | 150,000 M⁻¹cm⁻¹ | |
| Cy3 Correction Factor at 280 nm | CF₂₈₀ | 0.08 | [6] |
| Biomolecule Molar Extinction Coefficient | ε_biomolecule | Specific to the biomolecule | - |
Table 2: Example DOL Calculation
| Measurement/Parameter | Value |
| Measured A₂₈₀ | 0.85 |
| Measured Aₘₐₓ (at 555 nm) | 0.60 |
| Dilution Factor | 1 |
| ε_biomolecule (example: IgG) | 210,000 M⁻¹cm⁻¹ |
| Calculated Biomolecule Concentration | 3.82 x 10⁻⁶ M |
| Calculated Dye Concentration | 4.00 x 10⁻⁶ M |
| Calculated Degree of Labeling (DOL) | 1.05 |
Visualization of Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a heterobifunctional linker molecule designed for advanced applications in drug delivery research. This molecule incorporates three key features: a Cy3 fluorescent dye for real-time tracking and quantification, a terminal azide (B81097) group for covalent conjugation via "click chemistry," and a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain. The dual PEG4 spacers enhance solubility, stability, and biocompatibility of the resulting conjugates, potentially increasing circulation half-life and reducing immunogenicity.[1]
The primary utility of this reagent lies in its ability to fluorescently label drug delivery systems, such as nanoparticles, liposomes, and antibody-drug conjugates (ADCs), enabling detailed investigation of their behavior in both in vitro and in vivo models. The azide handle allows for highly efficient and specific attachment to molecules or surfaces functionalized with a terminal alkyne, using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[2] This makes it an invaluable tool for researchers developing and evaluating targeted drug delivery vehicles.
Physicochemical and Fluorescence Properties
Quantitative data for the Cy3 fluorophore, a core component of the this compound linker, is summarized below. These properties are essential for designing and executing fluorescence-based experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ at 555 nm | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | [3] |
| Molecular Weight | ~800.4 g/mol (for a similar structure) | |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
Applications in Drug Delivery Research
The unique properties of this compound lend it to a variety of critical applications in the development and assessment of drug delivery systems:
-
Fluorescent Labeling of Drug Carriers: The molecule can be conjugated to nanoparticles (e.g., PLGA, silica, liposomes) or biologics (e.g., antibodies) that have been functionalized with an alkyne group.[2][4] This provides a stable fluorescent tag for tracking the delivery vehicle.
-
In Vitro Cellular Uptake and Trafficking Studies: The intense fluorescence of Cy3 allows for the visualization and quantification of drug carrier internalization into target cells using techniques like confocal microscopy and flow cytometry.[5][6] Researchers can study the kinetics of uptake and the intracellular fate of the delivery system.
-
In Vivo Biodistribution and Pharmacokinetics: Following systemic administration in animal models, the Cy3 label enables non-invasive optical imaging to monitor the biodistribution of the drug carrier in real-time.[7][8] Ex vivo analysis of organs and tumors provides quantitative data on tissue accumulation and clearance.[9]
-
Confirmation of Conjugation: The fluorescence of the Cy3 dye can be used as an indicator of successful conjugation to the drug delivery system during the purification process (e.g., using size-exclusion chromatography).[10]
Experimental Workflows and Logical Relationships
The following diagrams illustrate common experimental workflows involving the use of this compound in drug delivery research.
Detailed Experimental Protocols
Protocol 1: Fluorescent Labeling of Alkyne-Functionalized Nanoparticles via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach this compound to pre-formed, alkyne-functionalized polymeric nanoparticles.
Materials:
-
Alkyne-functionalized nanoparticles (e.g., DBCO-PEG-PLGA nanoparticles)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium ascorbate (B8700270)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution must be prepared fresh immediately before use.
-
-
Click Reaction:
-
In a microcentrifuge tube protected from light, disperse the alkyne-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the nanoparticle suspension. A 5- to 10-fold molar excess of the Cy3-azide linker relative to the alkyne groups on the nanoparticles is recommended as a starting point.
-
In a separate tube, prepare the copper catalyst premix by adding the THPTA solution to the CuSO₄ solution at a 5:1 molar ratio (ligand:copper). Let it stand for 2-3 minutes.
-
Add the catalyst premix to the nanoparticle/linker mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the Cy3-labeled nanoparticles from the catalyst and unreacted linker using size-exclusion chromatography or dialysis.
-
Collect the fractions containing the fluorescently labeled nanoparticles. Successful labeling can be visually confirmed by the pink/red color of the nanoparticle fraction.
-
-
Characterization:
-
Confirm successful conjugation by measuring the absorbance spectrum of the purified nanoparticles, looking for the characteristic Cy3 absorbance peak around 555 nm.
-
Characterize the hydrodynamic diameter and zeta potential of the labeled nanoparticles using Dynamic Light Scattering (DLS) to ensure they have not aggregated.
-
Protocol 2: In Vitro Cellular Uptake by Confocal Microscopy
This protocol describes how to visualize the internalization of Cy3-labeled nanoparticles into cultured cells.
Materials:
-
Cy3-labeled nanoparticles (from Protocol 1)
-
Target cells (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed target cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Incubation with Nanoparticles:
-
The next day, remove the culture medium and replace it with fresh medium containing the Cy3-labeled nanoparticles at the desired concentration (e.g., 10-100 µg/mL).
-
Incubate the cells for a predetermined time course (e.g., 1, 4, and 24 hours) at 37°C.
-
-
Cell Fixation and Staining:
-
After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any unbound nanoparticles.
-
Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained (optional).
-
Counterstain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Visualize the slides using a confocal microscope. Use appropriate laser lines and filters for DAPI (excitation ~358 nm, emission ~461 nm) and Cy3 (excitation ~555 nm, emission ~570 nm).
-
Acquire z-stack images to confirm the intracellular localization of the nanoparticles.
-
Protocol 3: In Vivo Biodistribution by Fluorescence Imaging
This protocol provides a general framework for assessing the biodistribution of Cy3-labeled nanoparticles in a tumor-bearing mouse model.
Materials:
-
Cy3-labeled nanoparticles (sterile, in a physiologically compatible buffer like PBS)
-
Tumor-bearing animal model (e.g., subcutaneous xenograft in immunodeficient mice)
-
In vivo fluorescence imaging system with appropriate filters for Cy3
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation and Administration:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a pre-injection whole-body fluorescence image to determine the level of background autofluorescence.
-
Administer a defined dose of the Cy3-labeled nanoparticles intravenously (e.g., via tail vein injection).
-
-
Real-Time In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mouse and perform whole-body fluorescence imaging.
-
Record the images and quantify the fluorescence intensity in the tumor region and other areas of interest.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, humanely euthanize the mouse.
-
Carefully excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging system and acquire a final ex vivo fluorescence image.[9]
-
Quantify the fluorescence intensity for each organ. This provides a more accurate measure of nanoparticle accumulation by minimizing interference from tissue depth and scattering.
-
-
Data Analysis:
-
Analyze the fluorescence intensity data from both in vivo and ex vivo images.
-
Express the data as radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g) to compare accumulation across different organs and time points.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches to Nanoparticle Labeling: A Review of Fluorescent, Radiological, and Metallic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. OPG [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Purification, Characterization, and Imaging of Cy3-Functionalized Fluorescent Silver Nanoparticles in 2D and 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Specific Protein Labeling using N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Cellular Imaging and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific protein labeling is a powerful technique for studying protein function, localization, and interactions within complex biological systems. Bioorthogonal chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly selective and efficient method for attaching probes to proteins in a controlled manner.[1][2][3] This copper-free "click chemistry" reaction is ideal for use in living cells due to its biocompatibility, as it avoids the cytotoxicity associated with copper catalysts used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5]
This application note provides a detailed protocol for the site-specific labeling of a protein of interest (POI) with the fluorescent dye N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This probe consists of a bright and photostable Cy3 fluorophore, hydrophilic polyethylene (B3416737) glycol (PEG) spacers that enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent ligation to a strained alkyne.[6][7] The resulting fluorescently labeled protein can be used for a variety of downstream applications, including fluorescence microscopy, flow cytometry, and in vitro binding assays.
Principle of the Method
The overall strategy involves two key steps:
-
Introduction of a Bioorthogonal Handle: A strained alkyne, such as dibenzocyclooctyne (DBCO), is site-specifically incorporated into the target protein. This is typically achieved by genetically encoding a non-canonical amino acid (ncAA) bearing the alkyne group at a specific position within the protein's sequence.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The alkyne-modified protein is then reacted with this compound. The inherent ring strain of the DBCO group drives a rapid and specific reaction with the azide group on the dye, forming a stable triazole linkage without the need for a catalyst.[5][9]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent | Supplier | Purpose |
| This compound | BroadPharm, DC Chemicals | Fluorescent labeling probe |
| DBCO-NHS Ester | Various | For modifying protein with a strained alkyne |
| Protein of Interest (POI) | - | Target for labeling |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Reaction and storage buffer |
| Dimethylsulfoxide (DMSO) | Various | Solvent for dye and DBCO reagent |
| Size-Exclusion Chromatography Column | Various | Purification of labeled protein |
| Spectrophotometer | Various | Quantification of protein and dye concentration |
Quantitative Data
Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [5][10] |
| Emission Maximum (λem) | ~570 nm | [5][10] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield | High | [9] |
| Photostability | High | [9] |
Typical Reaction Parameters for SPAAC Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates. |
| Dye:Protein Molar Ratio | 5-20 fold excess of dye | Optimal ratio should be determined empirically. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase reaction rate but may affect protein stability.[8] |
| Reaction Time | 1-24 hours | Dependent on reactant concentrations and temperature.[11] |
| pH | 7.0-8.0 | SPAAC is generally insensitive to pH in this range.[7] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of a DBCO Handle into the Protein of Interest
This protocol describes the modification of a protein with a DBCO group using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues). For true site-specificity, genetic incorporation of an alkyne-bearing unnatural amino acid is recommended.[8]
-
Protein Preparation: Dissolve the purified protein of interest in amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
DBCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted DBCO-NHS ester using a desalting column or dialysis against PBS, pH 7.4.
Protocol 2: SPAAC Reaction with this compound
-
Dye Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein with a 5-20 fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 10% to maintain protein integrity.[5]
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C, protected from light.[12]
-
Purification of Labeled Protein: Remove the unreacted dye using a size-exclusion chromatography column equilibrated with PBS, pH 7.4. Collect the fractions containing the labeled protein.
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules per protein molecule, can be determined using absorbance spectroscopy.[1][13][14]
-
Spectrophotometric Measurement: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).
-
Calculations:
-
Correction Factor (CF) for Cy3 at 280 nm: The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at 555 nm. For Cy3, this is approximately 0.08.
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Dye Concentration (M): Dye Conc. (M) = A₅₅₅ / ε_dye where ε_dye is the molar extinction coefficient of Cy3 at 555 nm (~150,000 M⁻¹cm⁻¹).
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
An optimal DOL is typically between 1 and 4, ensuring sufficient fluorescence without causing self-quenching or compromising protein function.[15]
Visualizations
Experimental Workflow
Caption: Workflow for site-specific protein labeling using SPAAC.
SPAAC Reaction Mechanism
Caption: The bioorthogonal SPAAC reaction.
Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
Fluorescently labeled Epidermal Growth Factor (EGF) can be used to study the dynamics of EGFR activation, internalization, and downstream signaling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. nanotempertech.com [nanotempertech.com]
- 3. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. youtube.com [youtube.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Illuminating Biology in Real-Time: A Guide to In Vivo Biomolecule Tracking with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track biomolecules within a living organism offers profound insights into biological processes, disease progression, and the efficacy of therapeutic interventions. N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a powerful fluorescent probe designed for in vivo applications, enabling the precise labeling and tracking of biomolecules through a bioorthogonal chemical reaction known as "click chemistry." This bifunctional molecule features a Cy3 fluorophore for robust fluorescence detection, an azide (B81097) group for highly specific covalent ligation to alkyne-modified biomolecules, and polyethylene (B3416737) glycol (PEG) spacers that enhance its solubility and biocompatibility.
This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research, empowering researchers to monitor the dynamics of proteins, glycans, and other biomolecules in their native physiological context.
Principle of Application: Bioorthogonal In Vivo Labeling
The core of this technique lies in a two-step labeling strategy that separates the modification of the target biomolecule from the introduction of the fluorescent dye. This approach minimizes interference with the natural function of the biomolecule.
-
Metabolic or Enzymatic Labeling: The target biomolecule is first tagged with a small, bioorthogonal alkyne functional group. This is often achieved by introducing an alkyne-modified precursor (e.g., an unnatural amino acid or sugar) that is incorporated into the biomolecule through the organism's own metabolic machinery.
-
In Vivo Click Chemistry: this compound is then administered. The azide group on the probe reacts specifically and efficiently with the alkyne group on the target biomolecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). This forms a stable covalent bond, effectively "clicking" the bright Cy3 dye onto the biomolecule of interest for subsequent in vivo imaging.
Data Presentation
While specific quantitative data for this compound is not extensively available in published literature, the following tables provide representative data for Cy3 and PEGylated fluorescent probes in in vivo applications, which can serve as a valuable reference for experimental design.
Table 1: Spectral and Physicochemical Properties
| Property | Value | Reference |
| Excitation Maximum (nm) | ~555 | [1] |
| Emission Maximum (nm) | ~570 | [1] |
| Molecular Weight ( g/mol ) | ~800.44 | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Table 2: Representative In Vivo Imaging Parameters for Cyanine Dyes
| Parameter | Typical Range/Value | Animal Model | Reference |
| Administration Route | Intravenous (tail vein), Intraperitoneal | Mouse | [2] |
| Dosage | 0.5 - 5 nmol of dye per injection | Mouse | [3] |
| Imaging Time Points | 1, 4, 24, 48, 72 hours post-injection | Mouse | [3] |
| Excitation Wavelength (nm) | 532 or 555 laser line | - | |
| Emission Filter | 570 - 620 nm bandpass | - |
Table 3: Illustrative Biodistribution of PEGylated Nanoparticles in Mice (24h post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Liver | 10 - 30 |
| Spleen | 5 - 20 |
| Kidneys | 2 - 10 |
| Lungs | 1 - 5 |
| Tumor | 2 - 10 |
| Blood | 1 - 5 |
Note: Biodistribution is highly dependent on the size, charge, and targeting ligand of the specific conjugate.
Experimental Protocols
The following protocols are generalized for in vivo biomolecule tracking using an azide-functionalized Cy3 probe and should be optimized for specific experimental systems.
Protocol 1: In Vivo Metabolic Labeling of Glycans with an Alkyne Reporter
This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycans in a mouse model.
Materials:
-
Alkyne-modified sugar (e.g., peracetylated N-ethynylacetylmannosamine - Ac4ManNAl)
-
Vehicle for injection (e.g., sterile PBS with 5% DMSO and 5% Kolliphor EL)
-
Animal model (e.g., BALB/c mice)
Procedure:
-
Reagent Preparation: Dissolve the alkyne-modified sugar in the vehicle to the desired concentration (e.g., 10 mg/mL).
-
Animal Administration: Administer the alkyne-sugar solution to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose is 100-300 mg/kg body weight.
-
Labeling Period: Repeat the administration daily for 3-7 days to ensure sufficient incorporation of the alkyne reporter into the glycans of interest.
-
Washout Period: Allow a washout period of 24-48 hours before proceeding with the in vivo click chemistry reaction to allow for clearance of unincorporated sugar.
Protocol 2: In Vivo Tracking of Alkyne-Labeled Biomolecules with this compound
This protocol outlines the administration of the Cy3-azide probe and subsequent in vivo imaging.
Materials:
-
This compound
-
Sterile, pyrogen-free PBS or saline for injection
-
Animal model with alkyne-labeled biomolecules (from Protocol 1)
-
In vivo fluorescence imaging system
Procedure:
-
Probe Preparation: Dissolve this compound in sterile PBS to a final concentration of 1-5 µM. Ensure complete dissolution.
-
Animal Administration: Anesthetize the mouse. Inject 100-200 µL of the Cy3-azide solution via the tail vein.
-
In Vivo Imaging:
-
Acquire a pre-injection (baseline) image of the animal.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the probe.
-
Use an appropriate excitation source (e.g., ~550 nm) and emission filter (e.g., ~570 nm long-pass or a 570-620 nm band-pass).
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the animal and perfuse with PBS to remove blood from the organs.
-
Dissect the organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the in vivo imaging system to confirm the signal localization and quantify the fluorescence intensity per gram of tissue.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo biomolecule tracking.
References
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a versatile fluorescent linker for bioconjugation and cellular imaging. This molecule incorporates a bright Cy3 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, enabling covalent labeling of alkyne-modified biomolecules via "click chemistry".
Introduction
This compound is a powerful tool for fluorescently labeling a wide range of biomolecules, including proteins, peptides, and nucleic acids. Its key features include:
-
Cy3 Fluorophore: A bright and photostable cyanine (B1664457) dye with orange-red fluorescence, ideal for various imaging applications.
-
PEG Spacer: A hydrophilic polyethylene glycol linker that enhances the aqueous solubility of the conjugate and minimizes steric hindrance.
-
Azide Group: A reactive moiety that specifically and efficiently couples with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
This combination of features makes this compound a valuable reagent for applications in fluorescence microscopy, flow cytometry, and the development of targeted therapeutic and diagnostic agents.
Physicochemical and Spectroscopic Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 800.44 g/mol | [2] |
| Excitation Maximum (λex) | 555 nm | [3] |
| Emission Maximum (λem) | 570 nm | [3] |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | High (characteristic of Cy3 dyes) | [4] |
| Solubility | DMSO, DMF, Water | |
| Storage | -20°C, protected from light and moisture |
Experimental Workflow Overview
The general workflow for using this compound in bioconjugation and cellular imaging involves the introduction of an alkyne group into the target biomolecule, followed by a click chemistry reaction with the azide-functionalized Cy3 linker.
Detailed Experimental Protocols
The following are detailed protocols for labeling proteins and oligonucleotides with this compound and for subsequent cellular imaging.
Protocol 1: Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of a protein containing an alkyne group with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 2- to 5-fold molar excess of this compound.
-
Add the THPTA ligand to the reaction mixture at a final concentration of 1-2 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and catalyst components using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides
This protocol outlines the labeling of an alkyne-modified oligonucleotide with this compound.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate solution
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium acetate (B1210297), pH 5.2
-
Nuclease-free water
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, CuSO₄, and sodium ascorbate as described in Protocol 4.1.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Add a 1.5- to 3-fold molar excess of the this compound stock solution.
-
Add THPTA, CuSO₄, and sodium ascorbate to the final concentrations as described in Protocol 4.1.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
-
Purification (Ethanol Precipitation):
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of cold 100% ethanol to the reaction mixture.
-
Incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the oligonucleotide.
-
Carefully remove the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend the labeled oligonucleotide in nuclease-free water.
-
Protocol 3: Cellular Imaging with Labeled Biomolecules
This protocol provides a general guideline for imaging cells labeled with a Cy3-conjugated biomolecule.
Materials:
-
Cells cultured on a suitable imaging dish or slide
-
Purified Cy3-labeled biomolecule
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), optional
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional
-
Nuclear counterstain (e.g., DAPI), optional
-
Fluorescence microscope with appropriate filter sets for Cy3 and other fluorophores
Procedure:
-
Cell Preparation:
-
Seed cells on an imaging-compatible surface and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Incubate the cells with the Cy3-labeled biomolecule at a predetermined concentration in cell culture medium for a specified duration. The optimal concentration and incubation time should be determined empirically.
-
-
Washing:
-
Remove the labeling solution and wash the cells 2-3 times with warm PBS or cell culture medium to remove any unbound probe.
-
-
Fixation and Permeabilization (Optional):
-
If required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
For intracellular targets, permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100) for 5-10 minutes.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set suitable for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Application in Signaling Pathway Analysis
Fluorescently labeled biomolecules are instrumental in elucidating cellular signaling pathways. For instance, a protein involved in a signaling cascade can be labeled with this compound to visualize its localization, trafficking, and interaction with other signaling partners in response to specific stimuli.
The following diagram illustrates a generic signaling pathway that can be investigated using a Cy3-labeled ligand.
By tracking the fluorescence of the Cy3-labeled ligand, researchers can study receptor binding, internalization, and the subsequent activation of downstream signaling molecules, providing valuable insights into the dynamics of cellular communication.
References
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 Conjugation to Alkyne-Modified Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and therapeutic development. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for covalently conjugating molecules of interest to proteins, nucleic acids, and other biological targets.[1] This application note provides a detailed protocol for the use of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bright and photostable fluorescent probe, for the targeted labeling of alkyne-modified biomolecules.
This compound is a water-soluble fluorescent label containing a terminal azide (B81097) group, which allows for its specific reaction with alkyne-modified targets. The molecule incorporates two polyethylene (B3416737) glycol (PEG4) spacers, which enhance its hydrophilicity, reduce non-specific binding, and minimize potential steric hindrance between the dye and the target biomolecule. The Cy3 fluorophore is a well-characterized cyanine (B1664457) dye with a maximum excitation at approximately 555 nm and a maximum emission at around 570 nm, making it suitable for a wide range of fluorescence-based detection methods.[2]
This document provides detailed experimental protocols for the conjugation reaction, purification of the labeled product, and methods for characterizing the final conjugate. Additionally, it includes representative data and troubleshooting guidance to ensure successful and reproducible labeling for downstream applications such as fluorescence microscopy, flow cytometry, and proteomic analysis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₂ClN₅O₈ | [2] |
| Molecular Weight | 800.4 g/mol | [2] |
| CAS Number | 2107273-38-9 | [2] |
| Excitation Maximum (λex) | 555 nm | [2] |
| Emission Maximum (λem) | 570 nm | [2] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Purity | ≥98% | [2] |
Experimental Protocols
This section details the recommended procedures for the conjugation of this compound to an alkyne-modified protein. The protocol is optimized for a reaction volume of 200 µL with a protein amount of 20 to 40 nmol.[3]
Materials and Reagents
-
Alkyne-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound (e.g., BroadPharm BP-23040)
-
1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)[3]
-
Ascorbic acid
-
Dimethyl sulfoxide (B87167) (DMSO) or water for dye stock solution
-
Purification column (e.g., size-exclusion chromatography column)
-
Inert gas (e.g., argon or nitrogen) (recommended)
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cy3 Signal with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low fluorescence signals during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to a low Cy3 signal.
Q1: My Cy3 signal is significantly weaker than expected or completely absent after performing a click chemistry reaction. What are the primary causes?
A weak or absent signal can stem from issues with the labeling reaction, the integrity of the dye, purification, or the imaging setup. The most common culprits are:
-
Inefficient Click Chemistry Reaction: The covalent bond formation between the Cy3-azide and your alkyne-modified biomolecule may have been unsuccessful or yielded a low degree of labeling (DOL).
-
Degradation of the Cy3 Dye: Improper storage or handling of the this compound can lead to its degradation.
-
Suboptimal Reagent Concentrations: Incorrect molar ratios of dye, biomolecule, or catalyst can lead to poor labeling efficiency.
-
Fluorescence Quenching: High labeling density or interaction with the local environment on the biomolecule can quench the Cy3 fluorescence.[1][2][3]
-
Photobleaching: Excessive exposure to excitation light can irreversibly damage the Cy3 fluorophore.[4]
-
Ineffective Purification: The presence of excess, unconjugated Cy3-azide can lead to high background and make the specific signal appear weak.[5][6]
Q2: How can I troubleshoot an inefficient click chemistry reaction?
Several factors can affect the efficiency of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Copper Catalyst: The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate).[7]
-
Action: Always use freshly prepared solutions of the reducing agent. Ensure the copper sulfate (B86663) solution is not expired.
-
-
Ligand: A chelating ligand (e.g., THPTA, TBTA) is crucial to stabilize the Cu(I) ion and improve reaction efficiency.[8][9]
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxidation.
-
Action: Degas your reaction buffer and other components before starting the reaction.[7] You can bubble nitrogen or argon through the solutions.
-
-
Incompatible Buffers: Buffers containing chelating agents, such as Tris, can interfere with the copper catalyst.[10]
-
Action: Use non-chelating buffers like PBS or HEPES.[10]
-
For Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Strained Alkyne Stability: Cyclooctyne reagents (e.g., DBCO, BCN) can degrade over time.
-
Action: Use fresh or properly stored strained alkyne reagents.
-
-
Steric Hindrance: The bulky nature of the strained alkyne and the biomolecule can sometimes hinder the reaction.[11]
-
Action: Consider increasing the reaction time or temperature (if compatible with your biomolecule).
-
A general troubleshooting workflow for the labeling reaction is presented below.
Q3: My Degree of Labeling (DOL) seems correct, but the fluorescence is still low. What could be the issue?
If you've confirmed successful labeling, low fluorescence is likely due to quenching or environmental effects.
-
Self-Quenching: A high DOL can lead to adjacent Cy3 molecules quenching each other's fluorescence.[1][12] For most proteins, an optimal DOL is between 2 and 8.[2][4]
-
Action: Perform a titration experiment to find the optimal molar ratio of dye to biomolecule that yields the brightest conjugate, not necessarily the highest DOL.
-
-
Environmental Quenching: The local microenvironment around the conjugated dye can significantly impact its fluorescence.[1][4] Stacking interactions, particularly with guanine (B1146940) nucleobases in DNA, can quench Cy3 fluorescence.[3][13][14]
-
Action: If labeling nucleic acids, be aware of the sequence context. For proteins, the proximity to certain amino acid residues can be a factor. While difficult to change, this is an important consideration.
-
-
Photobleaching: Cy3 is relatively photostable, but prolonged or high-intensity exposure to excitation light will cause irreversible damage.[4][15]
-
Action: Minimize light exposure during all steps. Use the lowest possible laser power and exposure time during imaging. Consider using an anti-fade reagent in your imaging buffer.[16]
-
Q4: How should I properly store and handle this compound?
Proper handling is critical to maintaining the dye's functionality.
-
Storage: Store the lyophilized powder at -20°C, protected from light and moisture.[17][18] Once reconstituted in an organic solvent like DMSO or DMF, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[19]
-
Solubility: The non-sulfonated Cy3 azide (B81097) is soluble in organic solvents like DMF and DMSO but not in water.[17][20] Prepare a concentrated stock solution in one of these solvents before adding it to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid denaturing your biomolecule.[2]
Quantitative Data Summary
The following tables provide key specifications and recommended starting conditions for your experiments.
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~555 nm | [17][18][20] |
| Emission Maximum (λem) | ~570 nm | [17][18][20] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [17][18] |
| Recommended Storage | -20°C (dark, dry) | [17][18][19] |
| Solubility | Soluble in DMF, DMSO | [17][20] |
| Fluorescence pH Sensitivity | Fluorescence is largely pH-insensitive in the range of 4-10 | [21][22] |
Table 2: Recommended Starting Conditions for CuAAC Labeling
| Reagent | Recommended Molar Excess (vs. Biomolecule) | Recommended Final Concentration |
| This compound | 3 - 10 fold | 50 - 250 µM |
| Copper(II) Sulfate (CuSO₄) | 10 - 50 fold | 50 - 500 µM |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 50 - 250 fold | 250 - 2500 µM |
| Reducing Agent (e.g., Sodium Ascorbate) | 250 - 1000 fold | 2.5 - 10 mM |
Note: These are starting recommendations and should be optimized for your specific biomolecule and application.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol is a general guideline for labeling 1 mg of a protein.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., 50 mM THPTA in water)
-
Reducing agent (e.g., 100 mM Sodium Ascorbate in water, prepare fresh )
-
Purification column (e.g., G-25 size-exclusion column)[2]
Procedure:
-
Prepare Reagents:
-
Allow the vial of Cy3-azide to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Prepare a fresh solution of 100 mM sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-modified protein (e.g., 1 mg in 100 µL of PBS).
-
Add the desired molar excess of the 10 mM Cy3-azide stock solution. Mix gently.
-
Prepare a catalyst premix: In a separate tube, combine the CuSO₄ and ligand solution (e.g., for every 1 µL of 20 mM CuSO₄, add 2.5 µL of 50 mM THPTA). Let it stand for 2 minutes.[8]
-
Add the catalyst premix to the protein/dye mixture.
-
-
Initiate Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Mix gently but thoroughly. If possible, protect the reaction from oxygen by flushing the tube with argon or nitrogen.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
References
- 1. luminwaves.com [luminwaves.com]
- 2. benchchem.com [benchchem.com]
- 3. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Optimizing PEG Linker Length for Specific Protein Labeling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein PEGylation experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of optimizing PEG linker length in protein labeling?
A1: Optimizing the polyethylene (B3416737) glycol (PEG) linker length is a critical step in the design of bioconjugates to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).[1] The linker acts as a flexible, hydrophilic spacer that can improve solubility, increase stability against enzymatic degradation, and reduce immunogenicity.[1][2] The length of the PEG linker significantly influences the bioconjugate's pharmacokinetics, pharmacodynamics, and therapeutic efficacy.[1] An optimal length can extend circulation half-life, while a suboptimal one might lead to steric hindrance or reduced biological activity.[3][4]
Q2: What is steric hindrance in the context of protein PEGylation, and how does linker length affect it?
A2: Steric hindrance is the spatial obstruction of a chemical reaction due to the size and shape of the molecules involved.[5] In protein PEGylation, this can occur when the protein's three-dimensional structure or the bulky PEG molecule itself prevents the conjugation reaction from happening efficiently at a specific site.[5] Longer PEG linkers can help to minimize steric hindrance between the conjugated molecule and its target, but excessively long linkers might lead to reduced biological activity.[1] Conversely, a linker that is too short can cause steric clashes, preventing the formation of a stable complex, which is particularly critical in applications like PROTACs (Proteolysis Targeting Chimeras).[6]
Q3: How does PEG linker length impact the biological activity of a PEGylated protein?
A3: The length of the PEG linker can have a profound impact on the biological activity of a protein. If PEGylation occurs at or near the protein's active site or a receptor binding site, the attached PEG chain can sterically hinder interactions with substrates or binding partners, leading to a decrease in biological activity.[5][7] Longer linkers are sometimes associated with a greater reduction in activity or cytotoxicity.[1] Therefore, a key challenge in designing PEGylated biotherapeutics is to find a linker length that provides the desired pharmacokinetic benefits without significantly compromising the protein's function.[8]
Q4: Can the choice of PEG linker length affect the stability and solubility of the protein conjugate?
A4: Yes, the length of the PEG linker is a crucial factor for modulating the stability and solubility of a protein conjugate. The hydrophilic nature of the PEG chain generally increases the water solubility of the conjugated protein.[9] Longer PEG chains create a larger hydration shell, which can be more effective at counteracting the hydrophobicity of a payload in an ADC, thereby reducing the tendency for aggregation.[9] PEGylation also enhances stability by protecting the protein from enzymatic degradation.[2][10]
Q5: Are there general guidelines for selecting an initial PEG linker length to test for a new protein?
A5: While the optimal PEG linker length is highly dependent on the specific protein, payload, and application, some general principles can guide the initial selection.[11] For applications requiring compact conjugates, shorter PEG chains (e.g., 2-12 PEG units) are often a good starting point.[1][11] For improving solubility and extending circulation half-life, longer chains are generally preferred.[1] It is often necessary to empirically test a range of linker lengths to find the optimal balance between pharmacokinetic benefits and retained biological activity.[3][12]
Troubleshooting Guides
Problem 1: Low or No PEGylation Yield
-
Possible Cause: The target amino acid residue (e.g., lysine (B10760008), cysteine) is inaccessible due to being buried within the protein's 3D structure or shielded by neighboring residues.[5]
-
Recommended Solutions:
-
Optimize Reaction Conditions: Vary parameters such as protein concentration, PEG-to-protein molar ratio, temperature, pH, and reaction time.[13] A design of experiments (DoE) approach can be useful for this optimization.[13]
-
Change Linker Length: A longer, more flexible PEG linker may be able to access a partially buried site more effectively.
-
Site-Specific Mutagenesis: If the protein structure is known, consider introducing a more accessible cysteine or other reactive residue at a suitable location away from the active site.
-
Denaturation/Refolding: In some cases, partial and reversible denaturation of the protein can expose the target site, followed by refolding after PEGylation.
-
Problem 2: Protein Aggregation During or After PEGylation
-
Possible Cause:
-
Intermolecular Cross-linking: If a bifunctional PEG reagent is used, it can link multiple protein molecules together.[14][15]
-
High Protein Concentration: This increases the likelihood of intermolecular interactions and aggregation.[14][15]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can affect protein stability.[15]
-
-
Recommended Solutions:
-
Use Monofunctional PEG Reagents: Ensure your PEG reagent has only one reactive group to prevent cross-linking.[15]
-
Optimize Protein Concentration: Reduce the protein concentration in the reaction mixture.[15]
-
Screen Buffer Conditions: Test different buffer systems, pH values, and ionic strengths to find conditions that maintain protein solubility and stability.[15]
-
Control Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.[15]
-
Problem 3: Significant Loss of Biological Activity After PEGylation
-
Possible Cause: The PEG chain is sterically hindering the protein's active site or a critical binding interface.[5][7]
-
Recommended Solutions:
-
Vary PEG Linker Length: Test a range of shorter and longer PEG linkers. A shorter linker might reduce steric hindrance at the active site, while a longer linker might position the PEG chain further away from the critical region.
-
Site-Specific Conjugation: Move from random conjugation (e.g., targeting abundant lysines) to site-specific methods. This could involve:
-
N-terminal PEGylation: Targeting the unique alpha-amine group at the N-terminus.[5]
-
Cysteine-directed PEGylation: Engineering a cysteine residue at a specific, non-critical site on the protein surface.
-
-
Protect the Active Site: In some cases, the PEGylation reaction can be performed in the presence of a substrate or a competitive inhibitor to protect the active site from modification.[16]
-
Problem 4: Heterogeneity of the PEGylated Product
-
Possible Cause: Traditional PEGylation methods, especially those targeting lysine residues, can result in a complex mixture of products with varying numbers of PEG chains attached at different sites.[8]
-
Recommended Solutions:
-
Employ Site-Specific PEGylation Strategies: As mentioned above, N-terminal or cysteine-directed PEGylation can produce a more homogeneous product.
-
Optimize Reaction Stoichiometry: Carefully control the molar ratio of the PEG reagent to the protein to favor mono-PEGylation.[13]
-
Purification: Utilize high-resolution purification techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate the desired PEGylated species from unreacted protein and multi-PEGylated products.[13][17]
-
Data Presentation: Impact of PEG Linker Length on Bioconjugate Performance
The selection of an appropriate PEG linker length is often a trade-off between various factors. The following tables summarize quantitative data from different studies, illustrating the effects of altering PEG chain length.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy
| PEG Units | Application | Key Finding | Reference |
| 2, 4, 8, 12, 24 | ADC for L540cy Tumor Xenografts | ADCs with 8, 12, and 24 PEG units showed significantly higher tumor-to-plasma exposure ratios. Tumor weight reduction was 75-85% for 8-24 unit PEGs, compared to 35-45% for 2-4 unit PEGs. | [1] |
| 4 kDa vs. 10 kDa | Affibody-MMAE Drug Conjugate | Both PEG linkers significantly improved the conjugate's half-life. However, the longer linkers reduced cytotoxic activity; the 4 kDa PEG reduced cytotoxicity by ~6.5-fold and the 10 kDa PEG by ~22.5-fold. | [1] |
Table 2: Effect of PEG Linker Length on PROTAC-Mediated Protein Degradation
| PEG Linker Length (atoms) | Target Protein | DC₅₀ | Dₘₐₓ | Key Finding | Reference |
| < 12 | TBK1 | N/A | No Degradation | A minimum linker length is required to induce degradation. | [18] |
| 12-29 | TBK1 | Submicromolar | > 75% | A range of longer linkers can be effective. | [18] |
| 21 | TBK1 | 3 nM | 96% | The optimal linker in this series. | [18] |
| 29 | TBK1 | 292 nM | 76% | Excessively long linkers can lead to a decrease in potency. | [18] |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation (e.g., using NHS-PEG)
-
Protein Preparation: Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.5) using dialysis or size-exclusion chromatography. Adjust the protein concentration to 1-10 mg/mL.[19]
-
PEG Reagent Preparation: Equilibrate the amine-reactive PEG reagent (e.g., NHS-PEG) to room temperature before opening to prevent moisture condensation.[14] Prepare a stock solution of the NHS-activated PEG linker in a non-aqueous solvent like DMSO immediately before use.[10][20]
-
Conjugation Reaction: Add the PEG reagent stock solution to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG:protein).[15] The final concentration of the organic solvent should typically be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[20] The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.[21]
-
Purification: Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[17][21]
Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE
-
Sample Preparation: Mix the PEGylated protein sample, the unmodified protein control, and a molecular weight marker with SDS-PAGE loading buffer.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.
-
Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band with a higher apparent molecular weight. The degree of PEGylation can be qualitatively assessed by the shift in molecular weight and the distribution of bands.
Protocol 3: Characterization by Size-Exclusion Chromatography (SEC-HPLC)
-
System Setup: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Sample Preparation: Prepare the PEGylated protein sample by dissolving it in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.1 µm filter.[17]
-
Injection and Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector (typically at 280 nm).
-
Interpretation: SEC separates molecules based on their hydrodynamic volume. The PEGylated protein will elute earlier than the unreacted protein. The chromatogram can be used to assess the purity of the conjugate and detect the presence of aggregates, which would appear as earlier-eluting peaks.[17][19]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Reducing Non-Specific Binding of N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding non-specific binding encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a bifunctional molecule commonly used in bioconjugation and targeted protein degradation research, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure consists of three key components:
-
A Cy3 dye: A fluorescent cyanine (B1664457) dye used for detection and imaging, with excitation and emission maxima around 555 nm and 570 nm, respectively.[3]
-
Two PEG4 linkers: Polyethylene glycol (PEG) chains that increase the molecule's solubility in aqueous solutions and are intended to reduce non-specific binding.[4][5][6]
-
An azide (B81097) group: A reactive group that allows for covalent attachment to other molecules via "click chemistry" reactions.[1]
Q2: What are the common causes of non-specific binding with this molecule?
Non-specific binding can arise from several factors, leading to high background signal and reduced assay sensitivity. The primary causes include:
-
Hydrophobic Interactions: Both the Cy3 dye and the PEG linker can engage in non-specific hydrophobic interactions with proteins and cellular components.[7][8]
-
Ionic Interactions: The charged nature of the Cy3 dye can lead to electrostatic attraction to oppositely charged molecules or surfaces.[8][9]
-
High Probe Concentration: Using an excessive concentration of the fluorescent probe increases the likelihood of non-specific binding.[10]
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on surfaces (e.g., glass slides, microplates) or within a sample (e.g., cells, tissues) is a major contributor to background signal.[7][11]
-
Insufficient Washing: Incomplete removal of unbound probe after incubation will result in high background fluorescence.[7]
-
Surface Properties: The material and preparation of the experimental surface (e.g., glass, plastic) can significantly influence non-specific adsorption.
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating sources of non-specific binding.
Problem: High Background Fluorescence
High background fluorescence is the most common manifestation of non-specific binding. The following workflow can help diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting high background fluorescence.
Solutions and Experimental Protocols
Using a concentration that is too high is a frequent cause of non-specific binding.[7]
-
Recommendation: Perform a concentration titration experiment to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio.
Table 1: Example Titration Series
| Concentration | Signal Intensity | Background Intensity | Signal-to-Noise Ratio |
| 10 µM | High | Very High | Low |
| 5 µM | High | High | Moderate |
| 1 µM | Good | Low | High |
| 0.5 µM | Moderate | Very Low | High |
| 0.1 µM | Low | Very Low | Moderate |
Blocking unoccupied sites on surfaces and within samples prevents the probe from adhering non-specifically.
-
Recommendation: Choose an appropriate blocking agent and optimize the incubation time and temperature.
Table 2: Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | 30-60 min | A common and effective protein-based blocker.[11] |
| Normal Serum | 5-10% (v/v) in PBS | 30-60 min | Use serum from the species in which the secondary antibody (if used) was raised.[11][12] |
| Non-fat Dry Milk | 5% (w/v) in PBS/TBS | 60 min | Cost-effective, but may not be compatible with all systems.[13] |
| Gelatin | 0.1-0.5% (w/v) in PBS | 30-60 min | Can be used as an alternative to BSA.[11] |
| Commercial Blocking Buffers | Varies | Varies | Often contain proprietary formulations that can be very effective.[11] |
Protocol: Standard Blocking Procedure
-
After sample preparation (e.g., cell fixation and permeabilization), wash the sample twice with Phosphate-Buffered Saline (PBS).
-
Prepare the blocking buffer (e.g., 3% BSA in PBS).
-
Incubate the sample with the blocking buffer for at least 30-60 minutes at room temperature.
-
Proceed with the staining protocol without washing off the blocking buffer (unless the protocol specifies otherwise).
Thorough washing is critical to remove any unbound or weakly bound probe molecules.
-
Recommendation: Increase the number and duration of wash steps. Consider adding a non-ionic surfactant to the wash buffer.
Protocol: Enhanced Washing Procedure
-
Following incubation with the fluorescent probe, aspirate the staining solution.
-
Add wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate for 5-10 minutes with gentle agitation.
-
Repeat the wash step 3-5 times.
-
Perform a final rinse with PBS to remove any residual detergent before imaging.
The chemical environment can influence non-specific interactions.
-
Recommendations:
-
Increase Ionic Strength: Adding NaCl (e.g., up to 150-500 mM) to your binding and wash buffers can help disrupt non-specific electrostatic interactions.[8][14]
-
Adjust pH: Ensure the pH of your buffers is appropriate for your specific experiment and target molecules.[14]
-
Add Surfactants: Low concentrations of non-ionic surfactants (e.g., 0.05% Tween-20) in incubation and wash buffers can reduce hydrophobic interactions.[14][15]
-
For experiments involving surface immobilization (e.g., single-molecule studies on glass slides), preventing the probe from sticking to the surface is crucial. PEGylation is a standard method for this.[16]
Caption: Mechanism of surface passivation to prevent non-specific binding.
Protocol: Simple PEG-based Surface Passivation Note: This is a simplified protocol. For demanding applications like single-molecule imaging, more extensive protocols are required.[16]
-
Thoroughly clean the glass surface (e.g., with piranha solution - use extreme caution - or plasma cleaning).
-
Functionalize the surface with an amine-reactive silane (B1218182) (e.g., 3-aminopropyltriethoxysilane, APTES).
-
Incubate the functionalized surface with a solution of methoxy-PEG-succinimidyl valerate (B167501) (mPEG-SVA) to create a dense layer of PEG.
-
Rinse thoroughly with ultrapure water and dry under a stream of nitrogen.
An alternative and simpler method involves using Pluronic F127, a triblock copolymer.[17]
Protocol: Pluronic F127 Passivation
-
Prepare a 0.5% (w/v) solution of Pluronic F127 in a suitable buffer (e.g., 20 mM Tris, 150 mM KCl, pH 8.0).
-
Incubate the clean glass or plastic surface with the Pluronic F127 solution for 15 minutes at room temperature.
-
Wash twice with the assay buffer.
-
Important: Keep the surface hydrated after treatment, as drying can damage the passivation layer.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) [mdpi.com]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 9. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Immunohistochemistry - Wikipedia [en.wikipedia.org]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Surface passivation for single-molecule protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
solving solubility issues with N-(m-PEG4)-N'-(azide-PEG4)-Cy3 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(m-PEG4)-N'-(azide-PEG4)-Cy3 conjugates.
Troubleshooting Guide
Issue: Precipitate forms when dissolving the conjugate in an aqueous buffer.
Potential Cause: The hydrophobic nature of the Cy3 dye can lead to aggregation and precipitation when the conjugate is introduced into an aqueous environment, especially at high concentrations. While the PEG4 linkers enhance water solubility, the overall hydrophilicity might be insufficient under certain buffer conditions.[1]
Solution:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the this compound conjugate in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[2][3] A stock concentration of 1-10 mg/mL is a common starting point. Ensure the conjugate is completely dissolved before proceeding.
-
Slow Addition to Aqueous Buffer: Add the organic stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual introduction helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Control Final Organic Solvent Concentration: Keep the final concentration of the organic co-solvent in your aqueous solution as low as possible, ideally below 10%, to avoid potential adverse effects on your biological system.
-
Optimize Buffer Conditions:
-
pH: The solubility of fluorescently tagged proteins can be pH-dependent. While the fluorescence of Cy5, a related dye, is largely independent of pH between 3 and 10, extreme pH values should be avoided as they can lead to chemical degradation.[4][5] Experiment with a pH range that is optimal for the stability of your biomolecule.
-
Excipients: Consider the addition of stabilizing excipients to your buffer. Sugars (e.g., sucrose, trehalose (B1683222) at 5-10% w/v) or glycerol (B35011) (10-50% v/v) can act as stabilizers and may help prevent aggregation.[2][6]
-
-
Sonication: If a small amount of precipitate forms, gentle sonication in a water bath may help to redissolve the conjugate.
Issue: The conjugate appears to be poorly soluble even in organic solvents.
Potential Cause: The quality and handling of the organic solvent are crucial. The presence of water in hygroscopic solvents like DMSO can reduce their effectiveness in dissolving the conjugate.
Solution:
-
Use Anhydrous Solvents: Ensure that you are using high-purity, anhydrous DMSO or DMF for preparing your stock solution.
-
Proper Storage: Store organic solvents under dry conditions and consider using molecular sieves to remove any absorbed water.
-
Gentle Warming: In some cases, gently warming the solution to 30-40°C can aid in dissolution. However, avoid excessive or prolonged heating, which could degrade the conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound conjugates?
A1: The this compound conjugate is designed with polyethylene (B3416737) glycol (PEG) spacers to enhance its aqueous solubility.[7][8] However, the inherent hydrophobicity of the Cy3 dye means that its solubility in purely aqueous solutions can be limited. It is readily soluble in polar aprotic organic solvents like DMSO and DMF.[3] While precise quantitative data for this specific conjugate is not widely published, a qualitative solubility profile is provided below.
Q2: How should I store my this compound conjugate?
A2: For long-term storage, the solid conjugate should be stored at -20°C, protected from light and moisture. Once reconstituted in an organic solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C to minimize freeze-thaw cycles.[5]
Q3: Can I expect the PEG linker to completely prevent aggregation?
A3: While the PEG4 linkers significantly improve the hydrophilicity and reduce the tendency for aggregation, they may not completely prevent it under all conditions, especially at high concentrations or in suboptimal buffer compositions. The hydrophobic interactions of the Cy3 dye can still play a significant role.[9]
Q4: How can I determine the exact solubility of my conjugate in my specific buffer?
A4: You can experimentally determine the equilibrium solubility of your conjugate using UV-Vis spectrophotometry. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
| Solvent/Buffer System | Expected Solubility | Notes |
| Water | Low to Moderate | Solubility is dependent on concentration and buffer composition. May require an organic co-solvent. |
| Phosphate-Buffered Saline (PBS) | Low to Moderate | Similar to water, solubility can be limited. The presence of salts may influence solubility. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | High | An alternative to DMSO for stock solution preparation. |
| Dichloromethane (DCM) | Soluble | Another potential organic solvent for this type of conjugate.[3] |
| Ethanol/Methanol | Low | Solubility is likely to be limited in protic organic solvents. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using UV-Vis Spectrophotometry
This protocol allows for the quantitative determination of the equilibrium solubility of your this compound conjugate in a specific aqueous buffer.[10]
Materials:
-
This compound conjugate
-
High-purity, anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatically controlled shaker
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a small amount of the conjugate and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Generation of a Calibration Curve:
-
Prepare a series of dilutions of the DMSO stock solution in your aqueous buffer.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of the Cy3 dye (approximately 550 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid conjugate to a known volume of your aqueous buffer in a sealed vial.
-
Agitate the vial in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
-
Concentration Determination:
-
Dilute the supernatant with your aqueous buffer to a concentration that falls within the linear range of your calibration curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
Use the equation from your calibration curve to determine the concentration of the conjugate in the diluted supernatant.
-
Multiply this concentration by the dilution factor to obtain the equilibrium solubility.
-
Visualizations
Caption: Workflow for dissolving the conjugate.
Caption: Logic diagram for troubleshooting precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. microdetection.cn [microdetection.cn]
- 7. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 8. This compound|COA [dcchemicals.com]
- 9. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in various experimental conditions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the optimal performance of this versatile fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound molecule?
A1: The this compound molecule's stability is influenced by its three main components: the Cy3 dye, the azide (B81097) group, and the PEG4 linkers.
-
Cy3 Dye: The Cy3 fluorophore is known to be robust and maintains stable fluorescence across a broad pH range, typically from pH 4 to 10.[1][2] It is, however, susceptible to photobleaching upon prolonged exposure to excitation light.
-
Azide Group: The azide functional group is generally stable under a wide range of conditions, making it suitable for reliable click chemistry reactions. However, it is sensitive to strong acids, which can lead to the formation of volatile and potentially explosive hydrazoic acid, and can be reduced by certain strong reducing agents.
-
PEG4 Linkers: The polyethylene (B3416737) glycol (PEG) spacers enhance the molecule's aqueous solubility and are generally stable under common experimental conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the lyophilized powder should be stored at -20°C, protected from light and moisture. Once reconstituted in a solvent such as DMSO or water, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Which buffers are compatible with this fluorescent probe?
A3: this compound is compatible with a variety of common laboratory buffers, including Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and HEPES, provided the pH is maintained within the optimal range for the Cy3 dye (pH 4-10).[1][2] It is advisable to avoid buffers containing components that could react with the azide group, such as strong reducing agents.
Q4: How does temperature affect the stability of the probe?
A4: While specific quantitative data for this molecule is limited, cyanine (B1664457) dyes, in general, can be sensitive to high temperatures. One study on fluorescently labeled proteins showed that Cy3 and Cy5 did not exhibit significant loss of fluorescence after heating to 100°C for 10 minutes in PBS.[3] However, for long-term stability, it is always recommended to store the probe at low temperatures (-20°C or -80°C) and avoid prolonged exposure to elevated temperatures during experiments.
Stability in Different Buffers: A Representative Guide
The following table provides a qualitative summary of the expected stability of this compound in common laboratory buffers under various conditions. This information is based on the known stability of the individual components of the molecule. Users are strongly encouraged to perform their own stability tests for their specific experimental setup using the protocol provided below.
| Buffer (50 mM) | pH | Temperature | Expected Stability (Illustrative) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4°C | High | Commonly used and generally compatible. |
| 7.4 | 25°C (Room Temp) | Medium | Monitor for potential degradation over extended periods. | |
| 7.4 | 37°C | Medium-Low | Increased temperature may accelerate degradation. | |
| 5.0 | 25°C | High | Cy3 is stable at this pH. | |
| 9.0 | 25°C | High | Cy3 is stable at this pH. | |
| Tris Buffer | 7.4 | 4°C | High | Ensure buffer is free of primary amines if performing NHS ester chemistry. |
| 7.4 | 25°C | Medium | ||
| 8.5 | 25°C | High | Optimal pH for some conjugation reactions. | |
| HEPES Buffer | 7.4 | 4°C | High | Good buffering capacity in the physiological pH range. |
| 7.4 | 25°C | Medium | ||
| 8.0 | 25°C | High |
Disclaimer: This table is for illustrative purposes only and is based on the general chemical properties of the molecule's components. Actual stability may vary depending on the specific experimental conditions, including buffer purity, presence of contaminants, and light exposure.
Troubleshooting Guide
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Specific Buffer
This protocol provides a method to quantitatively assess the stability of the fluorescent probe in your buffer of choice over time and at different temperatures.
Materials:
-
This compound
-
Your chosen buffer (e.g., PBS, Tris, HEPES) at the desired pH
-
Spectrofluorometer
-
Quartz cuvettes
-
Temperature-controlled incubator or water bath
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or nuclease-free water) and determine its concentration by measuring its absorbance at the excitation maximum of Cy3 (~550 nm).
-
Working Solution Preparation: Dilute the stock solution in your chosen buffer to a final concentration that gives a strong fluorescence signal without being in the concentration quenching regime (typically in the low micromolar range).
-
Initial Fluorescence Measurement (Time 0): Transfer an aliquot of the working solution to a quartz cuvette and measure its fluorescence emission spectrum using the spectrofluorometer. Record the peak emission intensity at ~570 nm. This will serve as your baseline (100%) fluorescence.
-
Incubation: Aliquot the remaining working solution into several microcentrifuge tubes, ensuring each tube is tightly sealed to prevent evaporation. Place the tubes in a temperature-controlled environment (e.g., 4°C, 25°C, or 37°C), protected from light.
-
Time-Point Measurements: At regular intervals (e.g., 1, 6, 24, 48, and 72 hours), remove one aliquot for each temperature condition. Allow the sample to equilibrate to room temperature before measuring its fluorescence emission spectrum as in step 3.
-
Data Analysis: For each time point and temperature, calculate the percentage of remaining fluorescence relative to the initial measurement at Time 0. Plot the percentage of fluorescence intensity versus time for each condition to visualize the stability of the probe.
Signaling Pathway and Workflow Diagrams
Click Chemistry Labeling Workflow
The azide group on the this compound molecule allows for its covalent attachment to alkyne-modified biomolecules via a highly efficient and specific "click" reaction.
References
Technical Support Center: Quenching of Cy3 Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the quenching of Cy3 fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is Cy3 fluorescence quenching and why is it a problem?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as Cy3. This phenomenon can be problematic in various applications, including fluorescence microscopy, DNA sequencing, and flow cytometry, as it leads to a reduced signal-to-noise ratio and can compromise the quality and reliability of experimental data.[1] Photobleaching, a form of irreversible quenching, is the photochemical destruction of the fluorophore upon exposure to excitation light.[1][2][3]
Q2: What are the primary mechanisms of Cy3 fluorescence quenching?
A2: The main mechanisms responsible for Cy3 fluorescence quenching include:
-
Photoinduced Electron Transfer (PET): This occurs when Cy3 is in close proximity to an electron donor, such as the nucleobase guanine (B1146940).[4][5] The likelihood of PET increases with decreasing oxidation potential of the neighboring base pair, following the trend I < A < G < 8-oxoG.[5][6]
-
Trans-Cis Isomerization: The Cy3 molecule can undergo a structural change from its fluorescent trans isomer to a non-fluorescent cis isomer upon excitation.[7] This process is a major deactivation pathway that competes with fluorescence emission.[4][7] A rigid or viscous local environment can inhibit this isomerization and enhance fluorescence.[7][8]
-
Triplet State Formation: Upon excitation, Cy3 can transition from its excited singlet state to a long-lived, dark triplet state. From this triplet state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that can chemically damage the fluorophore, leading to photobleaching.[2]
-
Self-Quenching: At high concentrations, Cy3 molecules can interact with each other, leading to a decrease in fluorescence intensity.[9]
Q3: Which common laboratory reagents and biomolecules can quench Cy3 fluorescence?
A3: Several substances commonly found in experimental setups can quench Cy3 fluorescence:
-
Nucleobases: Guanine is a potent quencher of Cy3 fluorescence through PET.[4][5] Proximity to guanine residues in DNA or RNA sequences can significantly reduce the fluorescence signal.
-
Tryptophan: This amino acid can quench the fluorescence of various dyes, including those structurally similar to Cy3, through the formation of non-fluorescent ground-state complexes.
-
Molecular Oxygen: Oxygen is a key player in photobleaching by reacting with the triplet state of Cy3 to produce damaging ROS.[1][2][3]
-
Paramagnetic Ions: Ions like Mn2+ can induce intersystem crossing to the triplet state in Cy3, leading to increased photobleaching and triplet blinking.
-
Commercial Quenchers: Specifically designed quencher molecules like Black Hole Quenchers (BHQ-1, BHQ-2) and Dabcyl are used in applications like FRET to efficiently quench Cy3 fluorescence.[9][10][11]
Q4: How can I avoid or minimize Cy3 fluorescence quenching in my experiments?
A4: Several strategies can be employed to mitigate Cy3 quenching:
-
Optimize the Local Environment:
-
DNA/RNA Sequence Design: Avoid placing guanine residues in close proximity to the Cy3 label.
-
Protein Labeling: The protein environment can either quench or enhance Cy3 fluorescence. The specific amino acids near the dye and the rigidity of the attachment site play a crucial role.[8]
-
-
Use Photostabilizing Agents:
-
Triplet State Quenchers: Reagents like Trolox, a vitamin E analog, can quench the triplet state of Cy3, reducing the formation of ROS.
-
Oxygen Scavengers: Enzymatic systems like glucose oxidase and catalase (GOC) or protocatechuic acid and protocatechuate-3,4-dioxygenase (PCA/PCD) remove dissolved oxygen from the medium, thereby minimizing photobleaching.[2]
-
Reducing and Oxidizing Systems (ROXS): A combination of a reducing and an oxidizing agent can also improve fluorophore stability.
-
-
Optimize Imaging Conditions:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power that provides an adequate signal.[1][3]
-
Minimize Exposure Time: Limit the duration of light exposure to the sample.[1][3][12]
-
Use Appropriate Filters: Employ filter sets that match the excitation and emission spectra of Cy3 to maximize signal collection and minimize exposure to unnecessary wavelengths.
-
-
Sample Preparation:
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Cy3 Signal | Inefficient labeling of the biomolecule. | Optimize the labeling protocol, ensuring the correct buffer conditions (pH) and incubation time. Purify the labeled conjugate to remove free dye.[14] |
| Low concentration of the labeled molecule. | Increase the concentration of the labeled sample if possible. | |
| Quenching by the local environment (e.g., adjacent guanine). | Redesign the DNA/RNA sequence to move guanines away from the Cy3 label. If labeling a protein, consider different labeling sites. | |
| Incorrect filter set or microscope settings. | Ensure that the excitation and emission filters are appropriate for Cy3 (Excitation max ~550 nm, Emission max ~570 nm).[15] Optimize detector gain and exposure time. | |
| Rapid Signal Fading (Photobleaching) | High excitation light intensity. | Reduce the laser power or use neutral density filters.[1][12] |
| Prolonged exposure to excitation light. | Minimize the duration of imaging and use time-lapse protocols with longer intervals if possible.[1] | |
| Presence of molecular oxygen. | Use an oxygen scavenging system in the imaging buffer for live-cell imaging or an antifade mounting medium for fixed samples.[2][16] | |
| Suboptimal buffer conditions. | Ensure the pH and ionic strength of the buffer are optimal for Cy3 fluorescence. | |
| High Background Fluorescence | Unbound Cy3 dye in the sample. | Purify the labeled biomolecule thoroughly using techniques like gel filtration, dialysis, or spin columns to remove all free dye.[14] |
| Autofluorescence from the sample or medium. | Use a mounting medium with low autofluorescence. For cellular imaging, consider using fluorophores that emit in the near-infrared region to minimize cellular autofluorescence. | |
| Contaminated optics. | Clean the microscope objectives and other optical components. | |
| Inconsistent Fluorescence Intensity | Variations in labeling efficiency between samples. | Standardize the labeling protocol and quantify the degree of labeling for each batch. |
| Different levels of photobleaching due to inconsistent imaging conditions. | Maintain consistent imaging parameters (laser power, exposure time, etc.) for all samples.[1] | |
| Environmental factors like ozone. | While less common in controlled lab environments, high ozone levels can degrade cyanine (B1664457) dyes. Ensure good laboratory ventilation.[17] |
Quantitative Data on Cy3 Quenching
Table 1: Quenching Efficiency of Common Quenchers for Cy3
| Quencher | Quenching Efficiency (%) | Mechanism | Notes |
| BHQ-1 | >95% | FRET/Static | Broad absorption spectrum (480-580 nm) overlaps well with Cy3 emission. |
| BHQ-2 | ~96.6% | FRET/Static | Suitable for fluorophores in the Cy3 to Cy5 wavelength range.[18] |
| Dabcyl | Lower than BHQ for red-emitting dyes | FRET | Less efficient for Cy3 compared to BHQ quenchers. |
| Guanine | Varies with distance and conformation | PET | Highly dependent on the proximity and orientation of the guanine base to the Cy3 dye.[5] |
Table 2: Effect of Photostabilizers on Cy3 Photobleaching Lifetime
| Photostabilization System | Improvement Factor (vs. Buffer Alone) | Components |
| GGO (Glucose Oxidase/Catalase) | 4.9 | Glucose, Glucose Oxidase, Catalase |
| PCA (Protocatechuic Acid/PCD) | 15.2 | Protocatechuic Acid, Protocatechuate-3,4-dioxygenase |
| GGO + ROXS | 28.7 | GGO system + Reducing and Oxidizing System |
| GGO + TSQ | Yielded longest average photobleaching lifetimes in one study[16] | GGO system + Trolox, 4-nitrobenzyl alcohol (NBA), and cyclooctatetraene (B1213319) (COT) |
Data adapted from a study on a Cy3/Cy5 smFRET system.[16] The specific improvement factor can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenging Imaging Buffer
This protocol describes the preparation of a commonly used oxygen scavenging system for live-cell imaging to reduce photobleaching.
Materials:
-
Imaging Buffer Base (e.g., PBS or other suitable cell imaging buffer, pH 7.4-8.0)
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
(Optional) Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
Procedure:
-
Prepare Stock Solutions:
-
Glucose: Prepare a 20% (w/v) stock solution in ultrapure water and filter-sterilize.
-
Glucose Oxidase: Prepare a 10 mg/mL stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Catalase: Prepare a 1 mg/mL stock solution in a suitable buffer.
-
(Optional) Trolox: Prepare a 100 mM stock solution in DMSO.
-
-
Prepare Final Imaging Buffer (prepare fresh before each experiment):
-
To your Imaging Buffer Base, add the following components to the final concentrations listed below:
-
Glucose: 1% (w/v)
-
Glucose Oxidase: 0.1 mg/mL
-
Catalase: 0.02 mg/mL
-
(Optional) Trolox: 1-2 mM
-
-
-
Incubate with Sample:
-
Replace the cell culture medium with the final imaging buffer just before starting the imaging experiment.
-
Allow the sample to equilibrate for a few minutes before acquiring images.
-
Protocol 2: Relative Fluorescence Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield of a Cy3-labeled sample using a reference standard with a known quantum yield.
Materials:
-
Cy3-labeled sample of interest
-
Reference standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
High-purity solvent compatible with both the sample and the standard
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a Series of Dilutions:
-
Prepare a series of five dilutions for both the Cy3-labeled sample and the reference standard in the chosen solvent. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of both the sample and the standard at the same excitation wavelength used for the absorbance measurements.
-
-
Integrate Fluorescence Spectra:
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
-
Plot Data:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
-
Calculate Quantum Yield:
-
Determine the slope of the best-fit line for both plots.
-
Calculate the quantum yield of the Cy3-labeled sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample^2 / n_standard^2) where Φ_standard is the quantum yield of the reference, and n is the refractive index of the solvent for the sample and standard (if different).
-
Visualizations
Caption: Major quenching pathways of Cy3 fluorescence.
Caption: Troubleshooting workflow for low Cy3 fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioluminor.com [bioluminor.com]
- 10. Non-fluorescent Quenchers to Correlate Single-Molecule Conformational and Compositional Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 16. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal stability of Cy3 and Cy5 on antibody microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Cy3 Imaging
Welcome to the technical support center for Cy3 imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a higher signal-to-noise ratio. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during Cy3 imaging.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can lead to a poor signal-to-noise ratio in your Cy3 imaging experiments.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Cy3 Signal | Suboptimal Antibody Concentration: Primary or secondary antibody concentration is too low for effective signal detection. | Titrate both primary and secondary antibodies to determine the optimal concentration that yields a strong signal without increasing background.[1][2] |
| Inefficient Staining Protocol: Incubation times may be too short for adequate antibody binding. | Optimize incubation times for both primary and secondary antibodies.[1] Consider overnight incubation at 4°C for the primary antibody.[3] | |
| Photobleaching: The Cy3 fluorophore has been damaged by excessive exposure to excitation light. | Minimize light exposure by reducing the excitation light intensity and duration.[4][5] Use an anti-fade mounting medium.[1][4] | |
| Incorrect Filter Sets: The microscope's excitation and emission filters are not correctly matched for Cy3. | Ensure you are using a filter set optimized for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[6][7][8] | |
| High Background | Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. | Reduce the antibody concentrations. Perform a titration to find the optimal balance between signal and background.[3][9] |
| Autofluorescence: Biological samples can emit their own fluorescence, obscuring the Cy3 signal.[10] | Image an unstained control to assess the level of autofluorescence.[9][10] Consider using a different fixation method, such as a chilled organic solvent (methanol or ethanol), or treating with a chemical reagent like sodium borohydride (B1222165) or Sudan Black B.[10][11][12][13] | |
| Inadequate Washing: Insufficient washing steps can leave unbound antibodies on the sample. | Increase the number and duration of wash steps (e.g., 3-4 times for 5 minutes each).[3][14] Include a mild detergent like Tween-20 in the wash buffer.[14] | |
| Non-specific Secondary Antibody Binding: The secondary antibody may be binding to components other than the primary antibody. | Include a "secondary antibody only" control to check for non-specific binding.[3] Use a blocking buffer appropriate for your sample, such as bovine serum albumin (BSA) or normal serum.[1] | |
| Photobleaching (Signal Fades Quickly) | Prolonged Exposure to Excitation Light: Continuous illumination of the sample leads to the irreversible destruction of the Cy3 fluorophore.[4][5][15] | Reduce the intensity and duration of light exposure.[4][15] Use neutral density filters to decrease illumination intensity.[5] |
| Absence of Anti-fade Reagents: The mounting medium lacks components that protect against photobleaching. | Use a commercially available anti-fade mounting medium or prepare one containing reagents like n-propyl gallate (NPG).[1][4][16] Avoid mounting media containing p-Phenylenediamine (PPD), which can degrade cyanine (B1664457) dyes.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Cy3?
Cy3 has an excitation maximum at approximately 550-554 nm and an emission maximum around 570-572 nm.[8][17][18] It is typically excited by a 532 nm laser line.[17]
Q2: How can I reduce autofluorescence in my tissue samples?
Autofluorescence is a common issue that can mask your specific Cy3 signal.[10][12] Here are several strategies to mitigate it:
-
Use an Unlabeled Control: Always include a sample that has not been treated with any fluorescent labels to determine the baseline autofluorescence.[9][10]
-
Change Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence.[10][13] Consider using chilled organic solvents like methanol (B129727) or ethanol (B145695) as an alternative.[10][13] If you must use an aldehyde fixative, try reducing the concentration and exposure time.[12][13]
-
Chemical Treatment: Treat samples with reagents known to reduce autofluorescence, such as sodium borohydride, Sudan Black B, or copper sulfate.[10][11][12]
-
Perfusion: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence.[10][12]
-
Spectral Separation: Choose fluorophores with emission spectra that are distinct from the autofluorescence of your sample. If autofluorescence is high in the green spectrum, moving to red or far-red fluorophores can be beneficial.[11]
Q3: What type of mounting medium is best for Cy3 imaging?
The choice of mounting medium is critical for preserving your signal and preventing photobleaching.[1]
-
Anti-fade Reagents: Use a mounting medium containing an anti-fade reagent. N-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are recommended for cyanine dyes.[1][19] Avoid p-Phenylenediamine (PPD) as it can cause cyanine dyes to degrade.[1]
-
Refractive Index (RI): For high-resolution imaging, use a mounting medium with a refractive index that matches the immersion medium of your objective lens (e.g., oil RI ≈ 1.515).[1][20] High-purity glycerol (B35011) (90%) can be used to achieve a high refractive index.[16]
-
pH: While Cy3 fluorescence is relatively stable over a broad pH range (pH 4-10), it is best to use a well-buffered mounting medium to maintain a stable pH, typically between 7.0 and 8.0.[1]
Q4: How does pH affect Cy3 fluorescence?
The fluorescence intensity of Cy3 is largely independent of pH within a range of approximately 4 to 10.[1][21] However, extreme pH values can negatively impact the performance of the dye and the integrity of the sample.[1] Some studies indicate that for certain applications, a pH range of 5.8 to 9.0 provides the most stable fluorescence intensity.[22] It is always recommended to use a well-buffered solution to maintain a consistent pH.[1]
Experimental Protocols
General Immunofluorescence Protocol for Cy3 Staining
This protocol provides a general workflow for immunofluorescence staining. Optimization of antibody concentrations, incubation times, and blocking steps may be necessary for your specific target and sample type.
-
Sample Preparation:
-
For adherent cells, grow them on coverslips to an appropriate confluency.
-
For tissue sections, deparaffinize and rehydrate the slides.
-
-
Fixation:
-
Fix the samples with an appropriate fixative. To reduce autofluorescence, consider using ice-cold methanol or ethanol instead of aldehyde-based fixatives.[10]
-
If using paraformaldehyde (PFA), a common concentration is 4% in PBS for 15 minutes at room temperature.
-
-
Permeabilization (if targeting intracellular antigens):
-
Incubate samples with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Tween-20 in PBS) for 10-15 minutes.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the samples with the primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Washing:
-
Repeat the washing steps as described in step 6.
-
-
Counterstaining (Optional):
-
If desired, counterstain with a nuclear stain like DAPI or Hoechst.
-
-
Mounting:
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with the appropriate filter set for Cy3.
-
Visualizations
Caption: A troubleshooting flowchart for addressing weak or no fluorescence signal with cyanine dyes.
Caption: A typical experimental workflow for immunofluorescence staining and imaging with cyanine dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Photobleaching [evidentscientific.com]
- 6. Cy3 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 7. edmundoptics.com [edmundoptics.com]
- 8. Cyanine - Wikipedia [en.wikipedia.org]
- 9. biotium.com [biotium.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 14. benchchem.com [benchchem.com]
- 15. Photobleaching - Wikipedia [en.wikipedia.org]
- 16. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 17. FluoroFinder [app.fluorofinder.com]
- 18. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluorochromes, imaging chambers and mounting media recommendations for Leica SP8 – Microscopy and Imaging Center [microscopy.tamu.edu]
- 21. help.lumiprobe.com [help.lumiprobe.com]
- 22. researchgate.net [researchgate.net]
- 23. Optimization, Design and Avoiding Pitfalls in Manual Multiplex Fluorescent Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ifn-y.com [ifn-y.com]
troubleshooting failed click chemistry reaction with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Welcome to the technical support center for troubleshooting click chemistry reactions involving N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, ensuring successful conjugation and fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of failure for a click chemistry reaction involving an azide-functionalized dye like Cy3? A1: The most common reason for low yields or complete failure in copper-catalyzed click chemistry reactions (CuAAC) is the inactivation of the copper(I) catalyst.[1][2] The active Cu(I) state is easily oxidized to the inactive Cu(II) state by oxygen.[1][2] To prevent this, reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) or by using degassed solvents.[1] Additionally, a reducing agent like sodium ascorbate (B8700270) is typically added to regenerate the active Cu(I) catalyst in situ.[1]
Q2: Can my buffer system inhibit the reaction? A2: Yes, certain buffer components can significantly hinder the reaction. Buffers containing chelating agents, such as Tris, can bind to the copper catalyst and inhibit its activity.[1][3] It is recommended to use non-coordinating buffers like phosphate, HEPES, or MOPS to ensure catalyst availability.[1][4] The reaction is generally effective over a broad pH range of 4 to 12.[5][6]
Q3: How should I store and handle the this compound reagent? A3: Proper storage and handling are critical for maintaining the integrity of your fluorescent azide (B81097) reagent. It is recommended to store the compound at -20°C, protected from light and moisture.[3] For long-term storage, -80°C is ideal.[3] The Cy3 dye component is susceptible to photobleaching from exposure to light and can be degraded by ozone.[7] Therefore, it is crucial to handle solutions in a dimly lit environment and store them in amber vials or containers wrapped in foil.[7] When preparing solutions, using fresh, high-purity anhydrous solvents is recommended to avoid degradation.[3]
Q4: I see unexpected side products. What could be the cause? A4: A common side reaction in CuAAC is the Glaser coupling, which is the homocoupling of your alkyne starting material.[1] This side reaction is also catalyzed by copper and can be minimized by ensuring an oxygen-free environment and by using a copper-stabilizing ligand like TBTA or THPTA.[1]
Q5: Is it necessary to use a ligand with the copper catalyst? A5: While not strictly essential for the reaction to proceed, using a ligand is highly recommended. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, preventing both oxidation and catalyst disproportionation.[1][8] This stabilization accelerates the reaction and protects biomolecules from damage by reactive oxygen species that can be generated by free copper.[5][9]
Troubleshooting Guide for Failed Reactions
This guide provides a systematic approach to identifying and resolving common issues when your click chemistry reaction with this compound yields no or very little product.
| Probable Cause | Recommended Solution |
| Catalyst (Cu(I)) Oxidation | The active Cu(I) catalyst is essential and easily oxidized.[2] Ensure the reaction is protected from oxygen by using degassed solvents or an inert atmosphere (argon or nitrogen).[1][10] Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I).[1][4] |
| Inhibitory Buffer Components | Buffers containing chelating agents (e.g., Tris) can sequester the copper catalyst.[1][3] Switch to a non-coordinating buffer like phosphate, HEPES, or MOPS.[4] |
| Reagent Degradation or Impurity | The azide or alkyne starting materials may have degraded or contain impurities.[1][4] Store reagents properly, especially the azide-Cy3 dye (cold, dark, and dry).[3] Use fresh, high-purity reagents and solvents.[3][4] Consider purifying starting materials if impurities are suspected. |
| Poor Ligand Choice or Concentration | Ligands are crucial for stabilizing the Cu(I) catalyst.[1] Ensure you are using an appropriate ligand (e.g., TBTA for organic solvents, THPTA for aqueous solutions) at an optimized concentration.[8] |
| Incorrect Stoichiometry | An improper ratio of azide to alkyne can lead to an incomplete reaction.[4] While a 1:1 ratio is theoretical, using a slight excess (1.1 to 1.5-fold) of one component (typically the less valuable one) can help drive the reaction to completion.[4] |
| Steric Hindrance | Bulky chemical groups near the azide or alkyne can physically block the reaction from occurring efficiently.[2] If possible, consider redesigning your alkyne-containing molecule to be less sterically hindered. Alternatively, increasing the reaction temperature or time may help overcome this barrier.[2] |
| Alkyne Homocoupling (Glaser Coupling) | This common side reaction consumes your alkyne starting material.[1] Minimize this by thoroughly degassing all solutions and using a copper-stabilizing ligand.[1] |
Quantitative Data Summary: Recommended Reagent Concentrations
The optimal concentrations can vary based on the specific substrates. This table provides a general starting point for reaction optimization.
| Component | Stock Solution | Final Concentration / Ratio | Notes |
| Alkyne-Molecule | 10-100 mM in DMF or DMSO | 1.0 equivalent | The limiting reagent. |
| Azide-PEG4-Cy3 | 10 mM in DMSO | 1.1 - 1.5 equivalents | A slight excess can improve reaction efficiency. |
| Copper(II) Sulfate (CuSO₄) | 50-100 mM in Water | 0.1 - 0.25 equivalents | Precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | 1 M in Water | 5-10 equivalents | Must be prepared fresh to ensure reducing activity.[2] |
| Ligand (TBTA or THPTA) | 50 mM in DMF/t-BuOH or Water | 0.5 - 1.25 equivalents | Use a 1:5 ratio of Copper to Ligand to protect biomolecules.[9] |
Detailed Experimental Protocol: General CuAAC Reaction
This protocol provides a general method for labeling an alkyne-modified molecule with this compound.
1. Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule (e.g., 10 mM in DMF or an appropriate buffer).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄·5H₂O) in deionized water.
-
Prepare a 100 mM stock solution of the ligand (THPTA is recommended for aqueous reactions) in deionized water.[8]
-
Crucially, prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use. [2]
2. Reaction Setup:
-
In a microcentrifuge tube protected from light, combine the alkyne-containing molecule (1 equivalent) and the this compound solution (1.1 equivalents).
-
Add the reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4) to reach the desired final reaction volume.[4]
-
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[8] Add this copper/ligand mixture to the main reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[4]
-
If the reaction is sensitive to oxygen, gently bubble argon or nitrogen through the solution for 30-60 seconds before adding the ascorbate.[10]
3. Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[3] Protect the reaction from light throughout the incubation period.
-
Reaction progress can be monitored by techniques like HPLC or SDS-PAGE (for protein labeling).
4. Purification:
-
After the reaction is complete, the Cy3-labeled product must be purified to remove excess dye and copper catalyst.
-
Residual copper can be removed by washing with a solution containing a chelating agent like EDTA.[1]
-
For biomolecules, purification can be achieved using size exclusion chromatography (SEC), dialysis, or precipitation methods (e.g., ethanol (B145695) or acetone (B3395972) precipitation for oligonucleotides).[10][11][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: Troubleshooting Protein Aggregation After Cy3 Labeling
Welcome to the technical support center for resolving issues related to protein aggregation following Cy3 labeling. This guide is intended for researchers, scientists, and drug development professionals to diagnose and mitigate common problems encountered during the bioconjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after Cy3 labeling?
Protein aggregation after fluorescent labeling is a common issue that can stem from several factors. The primary cause is often an increase in the surface hydrophobicity of the protein due to the attachment of the dye molecules.[1][2] While Sulfo-Cy3 is designed to be water-soluble, it still has a hydrophobic core.[1] Attaching multiple dye molecules can expose hydrophobic patches on the protein or the dye itself, leading to self-association and aggregation.[1][2]
Other contributing factors include:
-
High Dye-to-Protein Ratio: Over-labeling is a frequent cause of precipitation and can also lead to fluorescence quenching.[1][3][4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and absence of stabilizing additives in the labeling and storage buffers can significantly impact protein solubility.[1][2][3] Proteins are often least soluble at their isoelectric point (pI).[3]
-
High Protein Concentration: While efficient for labeling, high protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1][3][5]
-
Inherent Protein Instability: The protein itself may be prone to aggregation, a tendency that is exacerbated by the conjugation process.[1]
-
Presence of Impurities: Small amounts of aggregated protein in the initial sample can act as seeds for further aggregation.[6]
Q2: How does the dye-to-protein molar ratio influence aggregation?
The molar ratio of the labeling reagent to the protein is a critical parameter.[3] Over-labeling, or a high dye-to-protein ratio, can lead to the modification of multiple surface residues, which significantly alters the protein's physicochemical properties and increases its propensity to aggregate.[3][7] It is crucial to optimize the stoichiometry to achieve the desired degree of labeling (DOL) without compromising protein stability.[3] For many applications, a DOL of 2 to 10 is considered optimal for antibodies, though this can vary.[8] For some proteins, keeping the labeling stoichiometry at or below 1:1 is necessary to prevent precipitation.[1][9]
Q3: What is the optimal pH for Cy3 labeling to minimize aggregation?
The pH of the reaction buffer is critical. For amine-reactive dyes like Cy3 NHS esters, the labeling reaction is most efficient at a pH of 8.2-8.5.[1][4] This is because the primary amino groups on the protein need to be unprotonated to be reactive.[4] However, a pH that is too high can accelerate the hydrolysis of the NHS ester, rendering it inactive.[8] It is crucial to select a pH that is optimal for both the labeling reaction and the stability of your specific protein, avoiding its isoelectric point (pI).[1]
Q4: Can the choice of dye affect protein aggregation?
Yes, the properties of the fluorescent dye play a crucial role in protein stability.[3] Highly hydrophobic dyes are more prone to induce aggregation by increasing the nonpolar character of the protein surface.[2][3] It is advisable to consider more hydrophilic or sulfonated dyes to improve the water solubility of the final conjugate and reduce the risk of precipitation.[3] The size and rigidity of the label can also be a factor; larger, bulkier labels may be more disruptive to the protein's native structure.[3][7]
Troubleshooting Guides
Problem 1: Visible precipitate or cloudiness forms during or immediately after the labeling reaction.
This indicates significant protein aggregation.
| Potential Cause | Recommended Solution |
| High Dye-to-Protein Ratio | Reduce the molar ratio of Cy3 to protein. Perform a titration to find the optimal ratio that provides sufficient labeling with minimal aggregation. A starting point is often a 10:1 molar ratio of dye to protein, but this may need to be lowered.[1] |
| Suboptimal Buffer Conditions | Ensure the buffer pH is between 8.2-8.5 for efficient labeling and that this pH is not close to the protein's pI.[1][4] Avoid buffers containing primary amines like Tris or glycine.[1][8] Consider adding stabilizing agents (see table below). |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction. A general guideline is to start with 1-2 mg/mL.[3][7] If a high final concentration is needed, label at a lower concentration and then carefully concentrate the purified, labeled protein.[3] |
| Reaction Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C). This can slow the aggregation process, although it may require a longer reaction time.[1][6] |
Problem 2: The solution is clear, but downstream analysis reveals soluble aggregates.
Even without visible precipitation, soluble oligomers may have formed, which can be detected by techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[1]
| Potential Cause | Recommended Solution |
| Formation of Soluble Oligomers | Optimize the purification step immediately after labeling. Use SEC to remove unreacted dye and any small aggregates that may have formed.[1][3] |
| Inadequate Buffer Composition | Systematically screen different buffer components, pH values, and stabilizing additives to find a formulation that maintains the protein in its monomeric state.[1] |
| Subtle Protein Destabilization | Incorporate stabilizing additives into the labeling and storage buffers to enhance protein solubility and prevent self-association.[1] |
Quantitative Data Summary
Table 1: Recommended Buffer Additives to Prevent Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Arginine | 50 - 500 mM | Suppresses aggregation by interacting with charged and hydrophobic regions.[1] |
| Glycerol / Sucrose | 5% - 20% (v/v) | Act as osmolytes, stabilizing the native protein structure.[1][5] |
| Non-ionic Detergents (e.g., Tween 20) | 0.01% - 0.1% (v/v) | Solubilize hydrophobic patches to prevent self-association.[5] |
| Salts (e.g., NaCl, KCl) | 50 - 200 mM | Modulate electrostatic interactions that can lead to aggregation.[1][10] |
| Reducing Agents (e.g., TCEP, DTT) | 1 - 5 mM | Prevent the formation of non-native intermolecular disulfide bonds.[1][5] |
Table 2: Key Parameters for Cy3 Labeling
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency but also increase aggregation risk.[1][4] |
| Buffer pH | 8.2 - 8.5 | Optimal for amine reactivity of NHS esters.[1][4] |
| Dye:Protein Molar Ratio | 1:1 to 20:1 | Highly protein-dependent; must be empirically determined. Start with a 10:1 ratio and adjust as needed.[1][8] |
| Reaction Time | 1 hour | At room temperature; may need to be extended for lower temperatures or pH.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce aggregation but may slow down the reaction rate.[1] |
Experimental Protocols
Protocol 1: Cy3 Labeling of Proteins
-
Protein Preparation: Exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS) at a pH between 8.2-8.5. The protein concentration should ideally be between 2-10 mg/mL.[1]
-
Dye Preparation: Just before use, dissolve the Sulfo-Cy3 NHS ester in a small amount of anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add the desired molar ratio of the dye solution to the protein solution while gently vortexing.[1]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
Purification: Immediately after incubation, purify the conjugate to remove unreacted dye and any small aggregates using size exclusion chromatography (SEC).[1][3]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Column Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed mobile phase.
-
Sample Preparation: Filter the labeled protein sample through a 0.22 µm filter to remove large particulates.[1][6]
-
Injection and Analysis: Inject a defined amount of the labeled protein onto the column. Monitor the elution profile, typically using UV absorbance at 280 nm and the Cy3 absorbance maximum.[6]
-
Data Interpretation: Compare the chromatogram of the labeled protein to that of the unlabeled protein. The appearance of new peaks eluting earlier than the monomer peak indicates the formation of soluble aggregates. The area under each peak can be used to quantify the percentage of monomer, dimer, and larger species.[1]
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter into a clean cuvette. The typical protein concentration for DLS is 0.1-1.0 mg/mL.[1]
-
Instrument Setup: Allow the instrument to equilibrate to the desired temperature. A measurement of the buffer alone should be used as a blank.[1][3]
-
Measurement: Acquire multiple measurements to ensure reproducibility.[3]
-
Data Analysis: The instrument software will generate a size distribution profile. The presence of larger species (higher hydrodynamic radius) compared to the monomeric protein indicates aggregation.[3]
Protocol 4: SDS-PAGE Analysis of Labeled Protein
-
Sample Preparation: Mix the labeled protein with loading buffer (with and without a reducing agent to assess disulfide-linked aggregates).
-
Gel Electrophoresis: Run the samples on a suitable polyacrylamide gel.
-
Visualization: After electrophoresis, the gel can be imaged using a fluorescence scanner to visualize the Cy3-labeled protein. This can confirm that the dye is covalently attached to the protein. The presence of high molecular weight bands that are absent in the unlabeled control may indicate aggregation. A band at a very low molecular weight could indicate the presence of free dye.[4]
Visualizations
Caption: Standard workflow for Cy3 protein labeling and analysis.
Caption: Troubleshooting decision tree for protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Optimizing N-(m-PEG4)-N'-(azide-PEG4)-Cy3 Conjugation
Welcome to the technical support center for the optimization of your bioconjugation experiments involving N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for your experiments. Below, you will find a troubleshooting guide and frequently asked questions to help you navigate common challenges and refine your conjugation protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with this compound.
Q1: My conjugation efficiency is very low. What are the possible causes and solutions?
A1: Low conjugation efficiency is a common issue that can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the problem:
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. It is crucial to use deoxygenated buffers and reagents. You can degas your solutions by bubbling with an inert gas like argon or nitrogen. Additionally, always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I).[1][2] |
| Suboptimal Reagent Concentrations | The concentrations of the azide (B81097), alkyne, copper catalyst, and reducing agent are critical. Ensure you are using the recommended molar ratios. A slight excess (e.g., 1.5 to 3-fold) of the alkyne-containing molecule can help drive the reaction to completion.[1] The copper catalyst concentration can also be optimized; typical ranges are from 50 µM to 1 mM. |
| Inadequate Incubation Time | While CuAAC is generally a fast reaction, insufficient incubation time can lead to incomplete conjugation. As a starting point, incubate for 1-4 hours at room temperature. For sensitive biomolecules that may be damaged at room temperature, the reaction can be performed overnight at 4°C.[3] |
| Incorrect Order of Reagent Addition | To minimize side reactions and maximize efficiency, a specific order of reagent addition is recommended. It is often best to premix the copper sulfate (B86663) (CuSO₄) with a stabilizing ligand before adding it to the solution containing your azide and alkyne molecules. The reducing agent (e.g., sodium ascorbate) should be added last to initiate the reaction.[1] |
| Presence of Copper Chelators | Buffers containing copper-chelating agents, such as EDTA, will sequester the copper catalyst and inhibit the reaction. Ensure your reaction buffer is free of such components. |
| Poor Solubility of Reactants | The PEG4 linkers on the this compound molecule are designed to enhance water solubility.[4] However, if your alkyne-modified molecule has poor aqueous solubility, this can hinder the reaction. Consider using a co-solvent like DMSO or DMF, but be mindful of its potential effects on the stability and activity of your biomolecules. |
Q2: I am observing non-specific binding or aggregation of my conjugate. How can I prevent this?
A2: Non-specific binding and aggregation can be minimized with the following strategies:
-
Incorporate Blocking Agents: Adding blocking agents such as Bovine Serum Albumin (BSA) or casein to your reaction buffer can help reduce non-specific binding.[5]
-
Optimize PEG Linker Length: The PEG4 linkers help to reduce aggregation.[6] If aggregation persists, consider using a similar reagent with a longer PEG chain if available.
-
Purification: Thorough purification of the final conjugate is essential to remove any unreacted dye and other reagents that may contribute to non-specific interactions. Size-exclusion chromatography or affinity chromatography are common and effective methods.[5]
Q3: The fluorescence of my Cy3 dye appears to be quenched after conjugation. What could be the cause?
A3: Fluorescence quenching can be a significant issue. Here are some potential causes and solutions:
-
Copper-Induced Quenching: Copper ions are known to quench the fluorescence of cyanine (B1664457) dyes.[7] The use of a copper-chelating ligand, such as THPTA or TBTA, can help to protect the fluorophore. After the reaction is complete, it is critical to remove all traces of copper, which can be achieved by using a copper chelator like EDTA in the quenching step, followed by thorough purification.
-
Dye Aggregation: High degrees of labeling can lead to self-quenching of the Cy3 molecules. If you are conjugating to a molecule with multiple alkyne sites, consider reducing the molar excess of the Cy3-PEG-azide to achieve a lower degree of labeling.
-
Environmental Factors: Ensure that the final conjugate is stored in a suitable buffer and protected from light to prevent photobleaching.[5]
Quantitative Data on Incubation Time
Optimizing the incubation time is crucial for achieving high conjugation efficiency without damaging sensitive biomolecules. The table below provides a summary of recommended incubation times for CuAAC reactions under different conditions.
| Temperature | Typical Incubation Time | Considerations |
| Room Temperature (20-25°C) | 1 - 4 hours | This is the most common condition and is suitable for many biomolecules. Reaction progress can be monitored by techniques like SDS-PAGE or HPLC.[8] |
| 4°C | Overnight (12-16 hours) | Recommended for temperature-sensitive proteins or other biomolecules to maintain their stability and activity. The reaction rate will be slower at this temperature.[3] |
| 37°C | 30 minutes - 2 hours | Elevated temperatures can significantly increase the reaction rate.[2] However, this may not be suitable for all biomolecules and should be used with caution. Incubation for 4 hours at 37°C has been shown to result in complete conversion in some systems.[9] |
Note: These are general guidelines. The optimal incubation time should be determined empirically for each specific experimental system.
Experimental Protocol: this compound Conjugation via CuAAC
This protocol provides a general workflow for the conjugation of this compound to an alkyne-modified molecule.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., protein, peptide, oligonucleotide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)
-
Copper Ligand stock solution (e.g., 50 mM THPTA in deionized water)
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared )
-
Quenching Solution: 100 mM EDTA, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound and the alkyne-modified molecule in the deoxygenated reaction buffer to the desired concentrations.
-
Prepare a fresh solution of sodium ascorbate immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and the this compound. A 1.5 to 3-fold molar excess of the Cy3 reagent over the alkyne-modified molecule is a good starting point.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is commonly used.
-
Add the copper-ligand mixture to the reaction tube containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. Alternatively, incubate overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to chelate the copper catalyst.
-
-
Purification:
-
Remove unreacted reagents and byproducts by size-exclusion chromatography or another suitable purification method.
-
-
Analysis:
-
Analyze the conjugation efficiency and purity of the final product using methods such as SDS-PAGE with fluorescence imaging, HPLC, or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for CuAAC conjugation of this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
effect of reducing agents on N-(m-PEG4)-N'-(azide-PEG4)-Cy3 stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in the presence of reducing agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and reducing agents.
Issue 1: Rapid loss of Cy3 fluorescence signal after adding a reducing agent.
-
Question: I observed a significant decrease in my Cy3 signal immediately after adding a reducing agent to my sample. What could be the cause?
-
Answer: This issue can stem from several factors related to the specific reducing agent used and the experimental conditions.
-
High Concentrations of Reducing Agents: While some reducing agents have a minimal effect on Cy3, high concentrations can lead to quenching or degradation of the fluorophore. The azide (B81097) group within the this compound molecule is also sensitive to strong reducing agents.
-
Type of Reducing Agent: Different reducing agents can have varying effects on cyanine (B1664457) dyes. For instance, dithiothreitol (B142953) (DTT) has been reported to adversely affect the fluorescence of some cyanine dyes.[1][2][3] In contrast, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) has been shown to not quench Cy3 fluorescence.
-
Photobleaching: The presence of a reducing agent can sometimes influence the photostability of a fluorophore. If the sample is exposed to intense or prolonged illumination, photobleaching could be exacerbated.
-
Issue 2: Inconsistent fluorescence intensity between samples treated with the same reducing agent.
-
Question: I am getting variable Cy3 fluorescence intensity across different samples, even though I'm using the same concentration of reducing agent. Why is this happening?
-
Answer: Inconsistent results can be due to subtle variations in experimental setup and execution.
-
Oxygen Levels: The presence of molecular oxygen can contribute to photobleaching.[4] Variations in the amount of dissolved oxygen in your buffers can lead to different rates of fluorescence loss.
-
Buffer Composition: The pH and other components of your buffer can influence the stability of both the Cy3 dye and the reducing agent. Ensure your buffer is consistent across all samples.
-
Light Exposure: Even minor differences in light exposure during sample preparation and imaging can lead to variability in photobleaching.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agents are compatible with this compound?
A1: The compatibility of a reducing agent with this compound depends on the specific experimental conditions and the concentration of the reducing agent. Based on available data:
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is generally considered compatible with Cy3 and has been reported to not quench its fluorescence.
-
Dithiothreitol (DTT): Caution is advised when using DTT, as it has been shown to negatively impact the fluorescence of some cyanine dyes.[1][2][3] The effect can be concentration-dependent.
-
β-mercaptoethanol (BME): Thiols like BME can interact with the excited state of cyanine dyes, which may lead to either photostabilization or photoswitching, depending on the conditions.[5][6]
It is always recommended to perform a pilot experiment to determine the optimal concentration and compatibility of any reducing agent with your specific assay.
Q2: What is the proposed mechanism for the degradation of Cy3 by thiol-containing reducing agents?
A2: The interaction between thiol-containing reducing agents (like DTT and BME) and cyanine dyes such as Cy3 is complex. The current understanding suggests a mechanism involving the triplet excited state of the dye. Photoinduced electron transfer (PeT) from the thiolate to the excited Cy3 molecule can occur, forming a radical pair.[5][6] This can then lead to two competing pathways:
-
Photostabilization: Back electron transfer can return the dye to its ground state, which can enhance photostability.
-
Dark State Formation: The radical pair can combine to form a non-fluorescent Cy3-thiol adduct.[5][6]
The balance between these pathways is influenced by factors such as the specific thiol, its concentration, and the local environment.
Q3: How does the azide group in this compound affect its stability with reducing agents?
A3: The azide functional group is generally stable but can be sensitive to strong reducing agents, which can reduce it to an amine. This reaction would alter the chemical properties of the molecule and could potentially affect its conjugation capabilities in subsequent experimental steps.
Data Presentation
The following table summarizes the known effects of common reducing agents on the stability of Cy3.
| Reducing Agent | Effect on Cy3 Fluorescence | Notes |
| TCEP | Generally no quenching effect | Considered a compatible reducing agent for Cy3. |
| DTT | Potential for fluorescence reduction | The effect can be concentration-dependent. Caution is advised. |
| β-mercaptoethanol | Can induce photostabilization or photoswitching | The outcome depends on experimental conditions. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in the Presence of Reducing Agents
This protocol provides a general method to quantify the effect of a reducing agent on the fluorescence intensity of this compound.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Reducing agents: TCEP, DTT, β-mercaptoethanol
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound in the assay buffer at a final concentration suitable for your fluorescence reader (e.g., 1 µM).
-
Prepare serial dilutions of each reducing agent (TCEP, DTT, BME) in the assay buffer. A suggested concentration range is from 10 mM down to 10 µM.
-
To the wells of the 96-well plate, add:
-
50 µL of the Cy3 working solution.
-
50 µL of the reducing agent dilutions (or buffer for the control).
-
-
Mix gently by pipetting.
-
Incubate the plate at room temperature, protected from light, for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Cy3 (e.g., Ex: ~550 nm, Em: ~570 nm).
-
Data Analysis:
-
Subtract the background fluorescence from a well containing only the assay buffer.
-
Normalize the fluorescence intensity of each sample to the control (Cy3 without any reducing agent).
-
Plot the normalized fluorescence intensity as a function of the reducing agent concentration.
-
Mandatory Visualizations
Caption: Proposed mechanism of Cy3 interaction with thiol-containing reducing agents.
Caption: Experimental workflow for testing the stability of Cy3 with reducing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes [ouci.dntb.gov.ua]
- 3. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing background fluorescence in live-cell imaging with Cy3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using the Cy3 dye in live-cell imaging experiments.
Troubleshooting Guide
High background fluorescence can significantly impact the quality and interpretation of live-cell imaging data. This guide addresses common issues and provides systematic solutions to enhance your signal-to-noise ratio.
Issue: High background fluorescence across the entire field of view.
This is often caused by fluorescent components in the imaging medium or by an excess of unbound Cy3 dye.
| Possible Cause | Solution |
| Autofluorescent Media Components | Switch to a phenol (B47542) red-free imaging medium. For long-term imaging, use a specialized low-background medium such as FluoroBrite DMEM, which can reduce background fluorescence by up to 90% compared to standard phenol red-free DMEM.[1] |
| Reduce or eliminate fetal bovine serum (FBS) during imaging, as it is a source of autofluorescence.[2] If FBS is necessary for cell health, consider reducing its concentration. | |
| Excess Unbound Cy3 Dye | Optimize the Cy3 concentration by performing a titration experiment to find the lowest concentration that provides a sufficient signal.[3][4] |
| Increase the number and duration of wash steps after Cy3 labeling to thoroughly remove unbound dye.[3][5] | |
| Instrument Settings | Minimize light intensity, exposure time, and the range of excitation wavelengths to reduce phototoxicity and background noise.[6] |
Issue: Non-specific binding of Cy3 to cellular structures.
This can result from hydrophobic or electrostatic interactions between the dye and various cellular components, leading to a grainy or punctate background.
| Possible Cause | Solution |
| Hydrophobic and Electrostatic Interactions | Incorporate a blocking step using a protein-based blocker like Bovine Serum Albumin (BSA) before adding the Cy3 probe. A common concentration is 0.5% BSA in PBS. |
| For Cy3-conjugated antibodies, using a blocking buffer with normal serum from the same species as the secondary antibody can reduce non-specific binding. | |
| Dye Aggregation | Ensure the Cy3 dye is fully dissolved in the labeling buffer before application to the cells. Aggregates can lead to bright, non-specific puncta. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in live-cell imaging with Cy3?
A1: The main sources of background fluorescence can be categorized into three areas:
-
Autofluorescence: This intrinsic fluorescence comes from the cells themselves (e.g., from NADH and flavins) and from components in the cell culture medium such as phenol red, vitamins, and fetal bovine serum (FBS).[1][2]
-
Non-specific Dye Binding: The Cy3 dye can non-specifically adhere to cellular components through hydrophobic or electrostatic interactions.[3]
-
Excess Unbound Dye: If the concentration of the Cy3 dye is too high or the washing steps are insufficient, residual unbound dye in the imaging medium will contribute to high background fluorescence.[3][5]
Q2: How can I reduce autofluorescence from my cell culture medium?
A2: To reduce media-induced autofluorescence, it is highly recommended to switch from your standard culture medium to a phenol red-free formulation for the imaging experiment. For extended imaging sessions, using a specialized imaging medium with low autofluorescence, such as FluoroBrite DMEM, is ideal.[1] Additionally, reducing or temporarily eliminating serum (FBS) from the medium during imaging can significantly lower background levels.[2]
Q3: What is the optimal concentration of Cy3 for live-cell imaging?
A3: The optimal concentration of Cy3 can vary depending on the specific cell type and the labeling strategy. It is crucial to perform a titration experiment to determine the ideal concentration that maximizes the signal-to-noise ratio. For Cy3 DBCO used in bioorthogonal labeling, a starting concentration range of 5-30 µM is often recommended.[7]
Q4: Can photobleaching of Cy3 affect my background fluorescence?
A4: While photobleaching is the irreversible loss of fluorescence from the dye, it doesn't directly increase background fluorescence. However, the high excitation light intensity that often leads to photobleaching can also excite autofluorescent species in your sample, thereby increasing the background signal. Therefore, using the lowest possible excitation power that still provides a detectable signal is recommended to minimize both photobleaching and background.
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in the optimization of your live-cell imaging experiments with Cy3.
Table 1: Recommended Staining Parameters for Cy3 DBCO in Live-Cell Imaging
| Parameter | Recommended Range | Notes |
| Cy3 DBCO Staining Concentration | 5-30 µM | Higher concentrations can lead to increased background. A titration experiment is highly recommended.[7] |
| Incubation Time | 30-60 minutes | Longer incubation may not significantly improve the signal and could increase background fluorescence.[7] |
| Incubation Temperature | Room Temperature or 37°C | 37°C may result in faster labeling.[7] |
Table 2: Impact of Imaging Medium on Background Fluorescence
| Medium Component | Effect on Background | Recommendation |
| Phenol Red | Quenches fluorescence and reduces signal-to-noise ratio.[1] | Use phenol red-free medium for imaging. |
| Vitamins (e.g., Riboflavin) | Autofluoresce, particularly in the green channel, reducing signal-to-noise.[1] | Use a specialized imaging medium with low vitamin content. |
| Fetal Bovine Serum (FBS) | Absorbs in the violet-to-blue spectrum, increasing autofluorescence.[2] | Reduce or eliminate FBS during imaging. |
Experimental Protocols
Protocol 1: Titration of Cy3 Dye Concentration for Live-Cell Imaging
This protocol outlines the steps to determine the optimal concentration of a Cy3-conjugated probe for live-cell imaging, aiming for the highest signal-to-noise ratio.
-
Cell Preparation: Plate your cells on a glass-bottom imaging dish or multi-well plate and grow them to the desired confluency.
-
Prepare a Dilution Series: Prepare a series of dilutions of your Cy3 probe in a low-background imaging buffer (e.g., phenol red-free medium without serum). A typical starting range for a Cy3-conjugated antibody might be from 0.1 µg/mL to 10 µg/mL. For small molecule probes, the range could be from 100 nM to 10 µM.
-
Labeling: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the different concentrations of the Cy3 probe to the cells. Include a negative control with no probe.
-
Incubation: Incubate the cells for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with the low-background imaging buffer. Each wash should be for at least 5 minutes to ensure the removal of unbound probe.[5]
-
Imaging: Add fresh, pre-warmed low-background imaging buffer to the cells. Image the cells using consistent acquisition settings for all concentrations.
-
Analysis: Quantify the mean fluorescence intensity of the specifically labeled structures and a background region for each concentration. The optimal concentration is the one that provides the highest signal-to-background ratio.
Protocol 2: Low-Background Live-Cell Imaging with Cy3
This protocol provides a general workflow for staining and imaging live cells with a Cy3 probe while minimizing background fluorescence.
-
Prepare Low-Background Imaging Buffer: Use a phenol red-free medium, preferably one designed for fluorescence imaging (e.g., FluoroBrite DMEM). If necessary for cell health, supplement with a minimal amount of serum. Warm the buffer to 37°C before use.
-
Cell Preparation: Grow cells on a glass-bottom dish. Just before staining, replace the culture medium with the pre-warmed low-background imaging buffer.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with a blocking solution (e.g., 0.5% BSA in PBS) for 30 minutes at 37°C.
-
Staining: Dilute the Cy3 probe to its optimal concentration (determined via titration) in the low-background imaging buffer. Remove the blocking solution (if used) and add the staining solution to the cells.
-
Incubation: Incubate for the required time at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 3-4 times with pre-warmed low-background imaging buffer, with each wash lasting 5-10 minutes.
-
Imaging: Add fresh low-background imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with a suitable filter set for Cy3 (e.g., excitation ~555 nm, emission ~570 nm). Use the lowest possible excitation light intensity and exposure time.[6]
Visualizations
Caption: Causes of High Background Fluorescence.
Caption: Workflow for Minimizing Background Fluorescence.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. biotium.com [biotium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Dual-Labeling Experiments with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Welcome to the technical support center for dual-labeling experiments utilizing N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during dual-labeling experiments involving this compound.
General Labeling Issues
Q1: I am observing very low or no fluorescence signal from my labeled sample. What are the possible causes?
A1: Low fluorescence is a common issue that can stem from several factors:
-
Inefficient Labeling: The click chemistry reaction between the azide (B81097) group on the Cy3 probe and the alkyne group on your target molecule may be incomplete. This can be due to suboptimal reaction conditions, degraded reagents, or interfering substances in your buffer.[1]
-
Reagent Degradation: The this compound probe is sensitive to light and should be stored properly at -20°C in a desiccated, dark environment.[1] Similarly, other reagents like the copper catalyst and reducing agents for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can degrade if not handled correctly.
-
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) or copper-chelating agents can interfere with the labeling reaction.[1][2][3] It is recommended to use non-interfering buffers such as PBS, MES, or HEPES.[2][3]
-
Photobleaching: Cy3 is susceptible to photobleaching, especially with prolonged exposure to excitation light.[4][5] Minimize light exposure during all experimental steps and consider using antifade reagents during imaging.[1]
-
Fluorescence Quenching: High labeling densities can lead to self-quenching where adjacent Cy3 molecules interact and reduce the overall fluorescence signal.[6]
Q2: My protein precipitated after the labeling reaction. What went wrong?
A2: Protein precipitation during labeling can occur for a few reasons:
-
High Degree of Labeling: Attaching too many bulky Cy3-PEG molecules can alter the protein's surface properties, leading to aggregation and precipitation.[6] Try reducing the molar ratio of the dye to your protein.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can affect protein stability. Ensure your protein is in a buffer that maintains its solubility and native conformation throughout the labeling process.
-
Presence of Organic Solvents: The Cy3 probe is often dissolved in an organic solvent like DMSO or DMF.[2] Adding too much of this stock solution to your aqueous protein solution can cause precipitation.
Click Chemistry-Specific Issues
Q3: What are the critical parameters for a successful copper-catalyzed click chemistry (CuAAC) reaction?
A3: For a successful CuAAC reaction, consider the following:
-
Catalyst System: The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate).[7] The use of a copper-chelating ligand, such as THPTA, can improve reaction efficiency and reduce copper-mediated damage to biomolecules.[1]
-
Oxygen Removal: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. It is recommended to degas your reaction mixture or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Reagent Purity and Order of Addition: Use high-purity reagents and prepare the sodium ascorbate (B8700270) solution fresh.[1][7] A common procedure involves premixing the copper and ligand before adding them to the biomolecule, followed by the addition of the reducing agent to initiate the reaction.[1]
Q4: I am concerned about the potential toxicity of the copper catalyst in my cellular experiments. What are my options?
A4: Copper can indeed be toxic to biological systems.[8] Here are some strategies to mitigate this:
-
Use of Ligands: Copper-chelating ligands not only improve reaction efficiency but also reduce the cytotoxic effects of free copper ions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne (e.g., DBCO, BCN) instead of a terminal alkyne.[9] If your experimental setup allows, you can incorporate a strained alkyne into your target molecule and react it with the azide-functionalized Cy3 probe without the need for a copper catalyst.
-
Purification: Thoroughly purify your labeled biomolecule after the reaction to remove any residual copper.[8]
Dual-Labeling Strategy
Q5: What are the key considerations when designing a dual-labeling experiment with this compound?
A5: Successful dual-labeling requires careful planning:
-
Orthogonal Chemistries: The two labeling reactions must be orthogonal, meaning they do not interfere with each other.[9] Since you are using an azide-functionalized Cy3 for one label, the second label should target a different functional group using a distinct chemistry. Common orthogonal pairings include:
-
Azide-alkyne click chemistry and amine-reactive chemistry (e.g., NHS esters).
-
Azide-alkyne click chemistry and thiol-reactive chemistry (e.g., maleimides).
-
-
Sequential vs. One-Pot Reactions: Decide whether to perform the labeling reactions sequentially with a purification step in between, or in a one-pot fashion. Sequential labeling offers more control and can prevent cross-reactivity.
-
Choice of Fluorophores: If the second label is also a fluorophore, ensure that its spectral properties are compatible with Cy3 to allow for simultaneous detection with minimal spectral overlap.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to experiments with Cy3.
Table 1: Spectroscopic Properties of Cy3
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~550-555 nm[10][11] |
| Emission Maximum (λem) | ~570 nm[10][11] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 |
Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC)
| Reagent | Typical Concentration | Notes |
|---|---|---|
| Alkyne-modified Biomolecule | 1 - 50 µM | Lower concentrations may require longer reaction times. |
| Azide-Cy3 Probe | 1.5 - 10x molar excess | The optimal ratio depends on the number of alkyne groups and should be optimized.[7] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 100 µM | |
| Copper-chelating Ligand (e.g., THPTA) | 250 - 500 µM | A 5-fold excess relative to CuSO₄ is common. |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh.[7] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound via CuAAC
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[12]
-
THPTA ligand stock solution (e.g., 100 mM in water)[12]
-
Sodium ascorbate stock solution (e.g., 300 mM in water, prepared fresh)[12]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve the desired molar excess. Vortex briefly to mix.
-
In a separate tube, prepare the catalyst premix: add the THPTA solution followed by the CuSO₄ solution. Vortex to mix.[1]
-
Add the catalyst premix to the protein-dye mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.[1][12]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purify the labeled protein from excess dye and reaction components using a suitable method such as size-exclusion chromatography or dialysis.[2]
-
Analyze the degree of labeling (DOL) and protein concentration.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Sequential dual-labeling experimental workflow.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound|COA [dcchemicals.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 vs. Alexa Fluor 555 for Advanced Research Applications
In the landscape of fluorescent labeling, the selection of the appropriate fluorophore is a critical decision that profoundly influences the quality and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of two prominent orange-fluorescent dyes: N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a versatile tool for bioconjugation via click chemistry, and Alexa Fluor 555, a member of the renowned family of high-performance fluorescent dyes. This comparison is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their performance characteristics to facilitate an informed selection for your specific research needs.
At a Glance: Key Performance Indicators
The utility of a fluorescent dye is primarily determined by its photophysical properties, which dictate its brightness, sensitivity, and suitability for various applications. Below is a summary of the key quantitative data for this compound and Alexa Fluor 555.
| Property | This compound | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~555[1] | ~555[2] |
| Emission Maximum (nm) | ~570[1] | ~565[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[1] | ~150,000[2] |
| Quantum Yield (Φ) | Not explicitly reported for this specific molecule, but the core Cy3 dye has a quantum yield that can be influenced by its environment and conjugation state. | ~0.10 in aqueous solution[3] |
| Photostability | Moderate; Cy3 is known to be susceptible to photobleaching.[4] | High; significantly more photostable than Cy3.[5][6] |
| Key Feature | Bifunctional linker with a terminal azide (B81097) for click chemistry and a PEG spacer for increased solubility.[1][7] | High brightness, exceptional photostability, and low self-quenching.[5][6][8] |
Delving Deeper: A Performance-Based Comparison
Brightness:
The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield. While both dyes possess a similar high molar extinction coefficient, indicating efficient light absorption, Alexa Fluor 555 is generally recognized for its superior brightness.[8] This is largely attributed to its higher fluorescence quantum yield and resistance to self-quenching, even at high degrees of labeling.[5][6] For Cy3-based dyes, fluorescence can be enhanced or quenched depending on the local environment and conjugation partner.[9]
Photostability:
For applications requiring prolonged or intense illumination, such as time-lapse microscopy or single-molecule imaging, photostability is a paramount concern. In this regard, Alexa Fluor 555 demonstrates a clear advantage.[5][6] Numerous studies have shown that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3, allowing for longer observation times and the acquisition of more robust datasets.[5][6]
Versatility in Application:
The choice between these two dyes may ultimately hinge on the specific experimental design. This compound is specifically engineered as a bifunctional linker for "click chemistry."[1] The terminal azide group allows for a highly specific and efficient covalent linkage to alkyne-modified biomolecules, a powerful tool in the synthesis of complex bioconjugates like PROTACs.[7] The inclusion of a hydrophilic PEG4 spacer also enhances the water solubility of the molecule and its conjugates.[1]
Alexa Fluor 555, on the other hand, is available in a wide array of reactive forms (e.g., NHS esters, maleimides), making it readily adaptable to a broader range of standard bioconjugation techniques for labeling proteins, nucleic acids, and other molecules. Its exceptional photophysical properties make it a workhorse for demanding imaging applications.
Experimental Protocols
The following sections provide detailed methodologies for utilizing both this compound and Alexa Fluor 555 in common experimental workflows.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol outlines the general steps for labeling an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for dye (e.g., DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare stock solutions of CuSO₄, the reducing agent, and the copper ligand in water or a suitable buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified biomolecule and a molar excess of this compound.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared reducing agent.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled conjugate from excess reagents using a size-exclusion chromatography column or other appropriate method.
-
Protein Labeling with Alexa Fluor 555 NHS Ester
This protocol describes the labeling of a protein with an amine-reactive Alexa Fluor 555 N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Alexa Fluor 555 NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare a stock solution of Alexa Fluor 555 NHS ester in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a calculated molar excess of the Alexa Fluor 555 NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column.
-
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams illustrate the key workflows.
Conclusion: Making the Right Choice
Both this compound and Alexa Fluor 555 are powerful tools for fluorescent labeling in biological research. The decision of which to use will be guided by the specific demands of the experiment.
-
This compound is the dye of choice for researchers employing click chemistry for the synthesis of complex bioconjugates, where the specificity of the azide-alkyne ligation is paramount. Its PEG spacer is an added advantage for improving the solubility of the final product.
-
Alexa Fluor 555 is the superior option for applications that demand the highest levels of brightness and photostability. Its versatility in conjugation chemistries and its exceptional photophysical properties make it a robust and reliable choice for a wide range of fluorescence microscopy and other detection methods.
By carefully considering the experimental requirements and the distinct advantages of each fluorophore, researchers can select the optimal tool to achieve high-quality, reproducible data in their scientific endeavors.
References
- 1. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amsbio.com [amsbio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Fluorescent Azide Probes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of the optimal fluorescent azide (B81097) probe is a critical decision that directly impacts experimental success. This guide provides an objective, data-driven comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 against other commonly used fluorescent azide probes, offering insights into their relative performance in key applications.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become an indispensable tool for the specific and efficient labeling of biomolecules.[1][2][3] The choice of the fluorescent azide reporter in these reactions is paramount, influencing not only the brightness and photostability of the signal but also the overall signal-to-noise ratio.[1] This guide focuses on a comparative analysis of this compound, a widely used cyanine (B1664457) dye-based probe, with other popular classes of fluorescent azides, including the Alexa Fluor and rhodamine series.
Quantitative Performance Metrics: A Side-by-Side Analysis
The effectiveness of a fluorescent azide probe is determined by a combination of its photophysical properties and its reactivity. Key parameters for comparison include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light to emitted light), and photostability.
| Property | This compound | Azide-PEG4-Alexa Fluor 555 | 5-TAMRA-Azide (Rhodamine) |
| Excitation Max (nm) | 555[4] | ~555[5][6] | ~550[1] |
| Emission Max (nm) | 570[4] | ~565[5][6] | ~575[1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 150,000[4] | ~150,000[5] | Not readily available |
| Quantum Yield (Φ) | ~0.15[1] | ~0.10[5] | 0.31 - 0.95[1] |
| Calculated Brightness (ε x Φ) | ~22,500 | ~15,000 | High |
| Relative Photostability | Moderate to High[1] | Very High[5][6] | High[1] |
| Solubility | Water, DMSO, DMF[4] | High water solubility[1] | Good |
Note on Data: The quantum yields presented are for the parent fluorophores or their azide derivatives and serve as a strong indicator of the expected brightness.[1] Actual performance may vary depending on the local environment of the conjugated molecule. Alexa Fluor dyes are generally recognized for their superior photostability and brightness compared to their cyanine counterparts.[5][6]
Experimental Deep Dive: Protocols for Comparative Analysis
To facilitate a direct and unbiased comparison of different fluorescent azide probes, the following experimental protocols are provided.
Experimental Protocol 1: Determination of Relative Brightness
This protocol outlines a method to compare the relative brightness of different fluorescent azide probes after conjugation to an alkyne-containing molecule.
Workflow for Determining Relative Brightness of Fluorescent Azide Probes
Caption: Workflow for comparing the brightness of different fluorescent azide probes.
Materials:
-
Alkyne-modified molecule (e.g., N-(Propargyl-PEG4)-Biocytin)
-
Fluorescent azide probes to be compared (e.g., this compound, Azide-PEG4-Alexa Fluor 555, 5-TAMRA-Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) or other copper ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of the alkyne-modified molecule and each fluorescent azide probe in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In separate microcentrifuge tubes for each fluorescent azide, combine the alkyne-modified molecule (final concentration 1 mM), the fluorescent azide (final concentration 1.2 mM), and THPTA (final concentration 5 mM) in reaction buffer.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Purification:
-
Purify the labeled product from excess reagents using a suitable method like size-exclusion chromatography.
-
-
Spectroscopic Analysis:
-
Measure the absorbance of the purified conjugate at the respective λmax of each fluorophore to determine the concentration of the labeled molecule.
-
Measure the fluorescence emission spectrum of each conjugate at an equal concentration.
-
The relative brightness can be compared by normalizing the fluorescence intensity to the concentration.
-
Experimental Protocol 2: Assessment of Photostability
This protocol describes a method to evaluate the photostability of different fluorescent azide probes under continuous illumination.
Workflow for Assessing Photostability
Caption: Workflow for evaluating the photostability of fluorescent probes.
Materials:
-
Purified fluorescently labeled molecules from Protocol 1
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with a thin layer of the purified, labeled molecules at the same concentration for each probe.
-
-
Imaging:
-
Using identical microscope settings (laser power, exposure time, etc.) for all samples, acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest for each image in the time series.
-
Plot the normalized fluorescence intensity against time for each probe.
-
The photostability can be compared by determining the half-life of the fluorescence decay.
-
The Underlying Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click chemistry" reaction is a highly efficient and specific cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][2][3] The reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, making it ideal for labeling complex biological samples.[3]
Signaling Pathway of CuAAC
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion: Selecting the Right Probe for Your Application
The choice of a fluorescent azide probe is a multifaceted decision that requires careful consideration of the specific experimental requirements.
-
For applications demanding the highest possible brightness and photostability , particularly for prolonged imaging experiments or the detection of low-abundance targets, Alexa Fluor azide derivatives may offer a significant advantage over cyanine-based probes like Cy3.[5][6]
-
This compound remains a robust and widely used probe that provides a good balance of brightness and photostability for many standard applications.[1] Its hydrophilic PEG spacer enhances solubility in aqueous media.[4][7]
-
Rhodamine-based azides like TAMRA can offer very high quantum yields, making them suitable for applications where maximizing the initial signal is the primary concern.[1]
Ultimately, the empirical data generated through the standardized protocols provided in this guide will enable researchers to make an informed decision and select the fluorescent azide probe that best meets the demands of their specific research objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|COA [dcchemicals.com]
Mass Spectrometry Validation of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and validated labeling of biomolecules is paramount for the accuracy and reproducibility of experimental results. This guide provides an objective comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a popular fluorescent labeling reagent, with alternative methods, focusing on validation by mass spectrometry. Supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in selecting the optimal bioconjugation strategy.
Introduction to this compound Labeling
This compound is a bifunctional linker incorporating a Cy3 fluorophore, two polyethylene (B3416737) glycol (PEG) spacers, and a terminal azide (B81097) group. The PEG spacers enhance solubility and reduce steric hindrance, while the azide group enables highly specific and efficient conjugation to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". This method offers a high degree of control over the labeling process, making it a valuable tool in proteomics, drug development, and cellular imaging.
Mass Spectrometry for Validation
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of labeled biomolecules. It provides precise molecular weight information, confirming the successful conjugation of the label and allowing for the determination of labeling efficiency. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed techniques for analyzing labeled peptides and proteins.
Experimental Protocols
Detailed methodologies for labeling and subsequent mass spectrometry analysis are crucial for successful validation. Below are representative protocols for labeling a peptide with this compound via click chemistry and for its analysis by ESI-LC-MS and MALDI-TOF MS.
Protocol 1: Labeling of an Alkyne-Modified Peptide with this compound via CuAAC
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Solvents for purification (e.g., water, acetonitrile (B52724), trifluoroacetic acid)
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 250 mM in water), and THPTA (e.g., 50 mM in water). Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution with a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Add THPTA to the mixture to a final concentration that is five times that of CuSO₄.
-
Add CuSO₄ to a final concentration of approximately 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of approximately 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Sample Cleanup:
-
Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA).
-
Condition a C18 SPE cartridge with acetonitrile followed by 0.1% TFA in water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove excess reagents and catalyst.
-
Elute the labeled peptide with a solution of 50-80% acetonitrile in 0.1% TFA.
-
-
Sample Preparation for MS: Dry the eluted sample in a vacuum centrifuge and reconstitute in a solvent compatible with your mass spectrometer (e.g., 0.1% formic acid in water for ESI-MS or a suitable matrix solution for MALDI-TOF MS).[1]
Protocol 2: ESI-LC-MS Analysis of the Labeled Peptide
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography (LC) system.
Procedure:
-
LC Separation:
-
Inject the reconstituted labeled peptide onto a C18 reversed-phase column.
-
Elute the peptide using a gradient of increasing acetonitrile in water, both containing 0.1% formic acid. A typical gradient might be 5-60% acetonitrile over 30-60 minutes.[2]
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode.
-
Perform a full MS scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact labeled peptide.
-
Perform tandem MS (MS/MS) on the precursor ion of the labeled peptide to confirm its sequence and the site of labeling. Fragmentation will occur along the peptide backbone, and the mass of the fragment ions will be shifted by the mass of the label.[1]
-
Protocol 3: MALDI-TOF MS Analysis of the Labeled Peptide
Materials:
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) for peptides < 5 kDa, or sinapinic acid (SA) for larger proteins).[3]
-
Solvent for matrix preparation (e.g., 50:50 acetonitrile:water with 0.1% TFA).[3]
Procedure:
-
Sample-Matrix Preparation (Dried-Droplet Method):
-
Prepare a saturated solution of the appropriate matrix in the solvent.
-
Mix the reconstituted labeled peptide solution with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.[3]
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.[4]
-
Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.[4]
-
-
MS Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflector mode.
-
The resulting spectrum should show a dominant peak corresponding to the singly protonated molecular ion [M+H]⁺ of the labeled peptide.
-
Performance Comparison with Alternatives
The choice of labeling reagent significantly impacts the outcome of an experiment. Here, we compare this compound (utilizing click chemistry) with a common alternative, Cy3-NHS ester, which reacts with primary amines.
| Feature | This compound (Click Chemistry) | Cy3-NHS Ester |
| Reaction Mechanism | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition. | Nucleophilic acyl substitution. |
| Target Residues | Site-specifically introduced alkynes. | Primary amines (N-terminus, Lysine (B10760008) side chains).[5] |
| Specificity | High (bioorthogonal).[5] | Moderate (multiple lysine residues can react).[5] |
| Control over Stoichiometry | High, leading to a homogenous product. | Lower, can result in a heterogeneous mixture of labeled species. |
| Reaction Conditions | Mild, aqueous conditions. | Typically requires slightly alkaline pH (8.0-9.0). |
| Side Reactions | Minimal.[5] | Susceptible to hydrolysis. |
| Validation by MS | A single, well-defined peak for the labeled product is expected. | A distribution of peaks corresponding to different degrees of labeling may be observed. |
Data Presentation: Quantitative Comparison
While direct head-to-head published data for the exact this compound is limited, the principles of the underlying chemistries allow for a robust comparison.
| Parameter | This compound (Click Chemistry) | Cy3-NHS Ester |
| Expected Labeling Efficiency | > 95% (with optimized conditions). | Variable (50-90%, dependent on protein and conditions). |
| Product Homogeneity | High (typically a single labeled species). | Low to Moderate (mixture of 0, 1, 2, n labels).[6] |
| Mass Spectrometry Readout | Clear, single peak for the desired product. | Multiple peaks representing different labeling stoichiometries. |
| Theoretical vs. Observed Mass | High mass accuracy expected (< 5 ppm with high-resolution MS). | Mass accuracy is high for each species, but the mixture complicates data interpretation. |
Mandatory Visualization
Signaling Pathway Example: Generic Kinase Cascade
Experimental Workflow for Mass Spectrometry Validation
Conclusion
The validation of fluorescent labeling by mass spectrometry is a critical step in ensuring the quality and reliability of experimental data. This compound, in conjunction with click chemistry, offers a highly specific and efficient method for labeling biomolecules. Mass spectrometry analysis of the resulting conjugate is straightforward due to the homogeneity of the product, typically yielding a single, easily identifiable peak corresponding to the labeled biomolecule. In contrast, less specific methods like NHS ester chemistry often produce a heterogeneous mixture of products, complicating mass spectrometry analysis and interpretation. For applications requiring precise control over labeling stoichiometry and a high degree of product purity, the combination of azide-alkyne click chemistry and mass spectrometric validation provides a robust and reliable workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Function: A Guide to Assessing Biological Activity After Cy3 Conjugation
For researchers in molecular biology, cell biology, and drug development, the covalent attachment of fluorescent dyes like Cyanine3 (Cy3) to proteins is an indispensable technique for visualizing and tracking these molecules. Cy3, a bright, orange-fluorescent dye, is widely used for labeling proteins and nucleic acids in a variety of applications, including immunocytochemistry, flow cytometry, and FRET-based assays.[1] However, the conjugation process itself can potentially alter the protein's structure and, consequently, its biological activity. Therefore, it is crucial to rigorously assess the functionality of the protein post-conjugation.
This guide provides a comparative overview of methods to assess the biological activity of proteins after Cy3 conjugation, complete with experimental protocols and data presentation formats. It also discusses alternative fluorescent dyes and key considerations for minimizing the impact of labeling on protein function.
The Impact of Cy3 Conjugation on Protein Activity
The addition of any molecule to a protein, including a relatively small fluorophore like Cy3, has the potential to affect its function. The extent of this impact depends on several factors:
-
Degree of Labeling (DOL): This refers to the average number of dye molecules conjugated to a single protein molecule. A high DOL can increase the likelihood of altering the protein's conformation, leading to aggregation, fluorescence quenching, and reduced activity.[1][2] It is recommended to keep the labeling stoichiometry at or near 1:1 to minimize these issues.[2]
-
Labeling Site: The location of the Cy3 molecule on the protein is critical. If the dye is attached to or near an active site, a binding interface, or a region that undergoes a conformational change, it is more likely to interfere with the protein's function.[3]
-
Physicochemical Properties of the Dye: Cy3, like other cyanine (B1664457) dyes, has a specific chemical structure that can influence its interaction with the protein and the surrounding environment. In some cases, the attachment of Cy3 to a protein's surface can lead to an anomalous enhancement in its fluorescence, a phenomenon known as Protein-Induced Fluorescence Enhancement (PIFE).[4][5]
Given these potential effects, it is imperative to perform functional assays to compare the activity of the Cy3-conjugated protein to its unlabeled counterpart.
Experimental Assessment of Biological Activity
The choice of assay for assessing biological activity depends on the function of the protein . Below are detailed protocols for common protein classes.
For Antibodies: Assessing Antigen Binding Affinity
One of the most critical functions of an antibody is its ability to bind specifically to its target antigen. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify this binding affinity.
Experimental Protocol: Indirect ELISA
-
Antigen Coating: Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Prepare serial dilutions of both the unlabeled and Cy3-conjugated antibody in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation (for unlabeled antibody): For the wells incubated with the unlabeled antibody, add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species. Incubate for 1 hour at room temperature. For the Cy3-conjugated antibody, this step is omitted.
-
Washing: Repeat the washing step.
-
Detection:
-
For Unlabeled Antibody: Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 1M H₂SO₄. Read the absorbance at 450 nm.
-
For Cy3-Conjugated Antibody: Read the fluorescence intensity directly using a plate reader with excitation and emission wavelengths appropriate for Cy3 (e.g., Ex: 550 nm, Em: 570 nm).
-
-
Data Analysis: Plot the absorbance or fluorescence intensity against the antibody concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
Data Presentation: Comparison of Antibody Binding Affinity
| Antibody | Method | Kd (nM) |
| Unlabeled Antibody | ELISA (Absorbance) | 1.2 |
| Cy3-Conjugated Antibody | ELISA (Fluorescence) | 1.5 |
| Alexa Fluor 555-Conjugated Antibody | ELISA (Fluorescence) | 1.4 |
Note: The data presented are representative examples and will vary depending on the specific antibody and antigen.
For Enzymes: Assessing Catalytic Activity
For enzymes, it is essential to determine if the conjugation process has altered their catalytic efficiency. This is typically done by measuring the Michaelis-Menten kinetic parameters, Km and kcat.
Experimental Protocol: Enzyme Kinetic Assay
-
Substrate Preparation: Prepare a stock solution of a fluorogenic or chromogenic substrate for the enzyme of interest.
-
Enzyme Preparation: Prepare solutions of both the unlabeled and Cy3-conjugated enzyme at a fixed concentration in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed amount of either the unlabeled or Cy3-conjugated enzyme to each well.
-
Initiate Reaction: Add varying concentrations of the substrate to the wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in fluorescence or absorbance over time using a plate reader in kinetic mode.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curves.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Data Presentation: Comparison of Enzyme Kinetic Parameters
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Unlabeled Enzyme | 15.2 | 5.3 | 3.49 x 10⁵ |
| Cy3-Conjugated Enzyme | 18.5 | 4.9 | 2.65 x 10⁵ |
| Unlabeled Enzyme (with free dye) | 15.5 | 5.2 | 3.35 x 10⁵ |
Note: Including a control with unlabeled enzyme and free Cy3 dye can help to rule out any inhibitory effects of the dye itself.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and underlying biological concepts, the following diagrams have been generated using Graphviz.
References
- 1. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Spacer: A Comparative Guide to PEG Linker Lengths in Bifunctional Probes
For researchers, scientists, and drug development professionals, the rational design of bifunctional probes, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is a critical step in developing novel therapeutics. The linker connecting the two functional ends of these molecules is far more than a simple spacer; its length and composition are pivotal determinants of a probe's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. This guide provides a comprehensive comparison of different PEG linker lengths, supported by experimental data, to inform the design and optimization of next-generation bifunctional probes.
The length of a PEG linker profoundly influences the formation and stability of the crucial ternary complex in PROTACs, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation by the proteasome.[2][3] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination due to increased flexibility and a higher entropic penalty upon binding.[3][4]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[1] The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Length (Number of PEG units/atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 4 | >1000 | <20 | [1] |
| VHL | 8 | ~100 | ~70 | [1] | |
| VHL | 12 | <100 | >80 | [1] | |
| VHL | 16 | ~500 | ~50 | [1] | |
| VHL | 20 | >1000 | <30 | [1] | |
| Bruton's Tyrosine Kinase (BTK) | CRBN | 2 | >5000 | Reduced Degradation | [1] |
| CRBN | 4-5 | <500 | Potent Degradation | [1] | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 0 (No PEG) | < 0.5 | > 90 | [4] |
| CRBN | 1 | > 5 | ~50 | [4] | |
| CRBN | 4-5 | < 0.5 | > 90 | [4] | |
| TANK-binding kinase 1 (TBK1) | VHL | < 12 atoms | N/A | No Degradation | [4] |
| VHL | 12-29 atoms | Submicromolar | > 75 | [4] | |
| VHL | 21 atoms | 3 | 96 | [4] | |
| VHL | 29 atoms | 292 | 76 | [4] |
Impact on Physicochemical Properties
Beyond ternary complex formation, the length of the PEG linker also significantly influences the physicochemical properties of bifunctional probes, such as solubility and cell permeability. Due to their often high molecular weight, many PROTACs exhibit poor solubility and cell permeability.[4]
-
Solubility: The hydrophilic nature of PEG linkers can enhance the aqueous solubility of bifunctional probes, which is advantageous for both in vitro assays and in vivo pharmacokinetics.[3][4]
-
Cell Permeability: While hydrophobicity can enhance cell permeability, the large size and polarity of many bifunctional probes are detrimental. The flexibility of PEG linkers allows them to adopt folded conformations that can shield their polar surface area, creating a more compact and less polar structure that may more readily traverse the cell membrane.[5]
Experimental Protocols
Western Blotting for Quantification of Protein Degradation
Western blotting is a fundamental technique used to quantify the reduction in target protein levels following treatment with a bifunctional probe like a PROTAC.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the bifunctional probe for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. The percentage of degradation is calculated relative to a vehicle-treated control.
General Synthesis of Bifunctional Probes with Varying PEG Linkers
A modular synthetic approach is often employed to generate a series of bifunctional probes with different PEG linker lengths.[6]
Methodology:
-
Synthesis of Functionalized Components: Synthesize or procure the target-binding ligand and the E3 ligase-recruiting ligand with appropriate functional groups (e.g., an amine, carboxylic acid, or alkyne) for linker conjugation.
-
PEG Linker Preparation: Obtain heterobifunctional PEG linkers of varying lengths with orthogonal reactive ends (e.g., an NHS ester and an azide).
-
Sequential Conjugation:
-
React the first ligand with one end of the PEG linker. For example, react a ligand containing a primary amine with the NHS ester end of the PEG linker.
-
Purify the resulting ligand-linker intermediate using techniques such as silica (B1680970) gel chromatography.[6]
-
React the purified intermediate with the second ligand. For instance, if the intermediate has an azide (B81097) group, it can be coupled to a second ligand containing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[7]
-
-
Purification and Characterization: Purify the final bifunctional probe using methods like reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing the Mechanism and Workflow
Caption: PROTAC-mediated protein degradation pathway.
References
A Researcher's Guide to Validating FRET Efficiency with Cy3-Labeled Probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Förster Resonance Energy Transfer (FRET) efficiency validation using Cy3-labeled probes against alternative fluorophores. Supported by experimental data, this document details methodologies for accurate FRET analysis.
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and dynamics in biological systems. The efficiency of this non-radiative energy transfer between a donor and an acceptor fluorophore is exquisitely sensitive to the distance between them, typically in the 1-10 nm range. Cy3, a member of the cyanine (B1664457) dye family, is a widely used donor fluorophore in FRET studies, often paired with Cy5 as the acceptor. This guide delves into the validation of FRET efficiency using Cy3-labeled probes, presenting a comparative analysis with other common FRET pairs and outlining detailed experimental protocols.
Comparative Analysis of FRET Pairs
The choice of a FRET pair is critical for the success of an experiment. The ideal pair should exhibit a high Förster distance (R₀), significant spectral overlap between the donor's emission and the acceptor's excitation spectra, and high quantum yields. The following tables provide a comparison of the photophysical properties of Cy3 with other commonly used fluorophores and reported FRET efficiencies for various pairs.
Table 1: Photophysical Properties of Selected Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.16-0.30 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | 0.92 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | 0.10 |
| Alexa Fluor 594 | ~590 | ~617 | ~92,000 | 0.66 |
| GFP (EGFP) | ~488 | ~507 | ~56,000 | 0.60 |
| YFP (EYFP) | ~514 | ~527 | ~84,000 | 0.61 |
| mCherry | ~587 | ~610 | ~72,000 | 0.22 |
Note: Values can vary depending on the conjugation partner and the local environment.
Table 2: Comparison of Förster Distances (R₀) for Common FRET Pairs
| Donor | Acceptor | R₀ (nm) |
| Cy3 | Cy5 | ~5.4 |
| GFP | Cy3 | ~6.0 |
| Alexa Fluor 488 | Alexa Fluor 555 | ~7.0 |
| Alexa Fluor 546 | Alexa Fluor 594 | ~6.1 |
| CFP | YFP | ~4.9 |
| mCerulean | mVenus | ~5.7 |
| mClover | mRuby2 | ~6.3 |
A larger Förster distance allows for the detection of FRET over longer distances, providing a wider dynamic range for measuring molecular interactions.
Experimental Validation of FRET Efficiency
Two primary intensity-based methods for validating FRET efficiency in microscopy are Acceptor Photobleaching and Sensitized Emission.
Acceptor Photobleaching
This method relies on the principle that if FRET is occurring, the donor's fluorescence is quenched. By selectively photobleaching the acceptor, FRET is abolished, leading to an increase in the donor's fluorescence intensity (dequenching).[1] The FRET efficiency (E) can then be calculated using the following formula:
E = 1 - (I_pre / I_post)
Where:
-
I_pre is the fluorescence intensity of the donor before acceptor photobleaching.
-
I_post is the fluorescence intensity of the donor after acceptor photobleaching.
Workflow for Acceptor Photobleaching FRET.
Sensitized Emission
This method involves exciting the donor and measuring the resulting fluorescence emission from the acceptor due to FRET.[2] This approach requires corrections for spectral crosstalk, which includes donor emission bleeding into the acceptor channel and direct excitation of the acceptor by the donor excitation wavelength.[3] The FRET efficiency can be determined through various algorithms that account for these crosstalk components.
References
A Researcher's Guide to Site-Specific Protein Labeling: Comparing N-(m-PEG4)-N'-(azide-PEG4)-Cy3 with Leading Alternatives
For researchers, scientists, and drug development professionals, the precise covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological inquiry. Site-specific labeling enables detailed studies of protein localization, dynamics, interactions, and function. This guide provides an objective comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a Cy3 dye functionalized with an azide (B81097) group for "click chemistry," against other prominent site-specific labeling technologies. The comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal labeling strategy for your research needs.
This compound belongs to the class of bioorthogonal labeling reagents, which participate in chemical reactions that can occur in complex biological systems without interfering with native biochemical processes. The azide group on this molecule allows it to be conjugated to proteins containing a complementary alkyne handle, typically introduced through genetic code expansion with unnatural amino acids or by enzymatic modification. The primary alternatives for site-specific labeling also rely on bioorthogonal chemistry, most notably other forms of copper-free click chemistry and the inverse-electron-demand Diels-Alder (iEDDA) reaction, also known as tetrazine ligation.
Quantitative Performance Comparison
The choice of a site-specific labeling strategy is often dictated by a balance of factors including reaction kinetics, the stability of the labeling reagents, the potential for fluorogenicity (a significant increase in fluorescence upon reaction), and the photophysical properties of the attached dye. The following tables provide a quantitative comparison of the key bioorthogonal reactions and the properties of commonly used fluorescent dyes.
Table 1: Comparison of Bioorthogonal Reaction Chemistries
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide | Strained Alkene/Alkyne (e.g., TCO) + Tetrazine |
| Catalyst | Copper(I) | None | None |
| Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10¹ - 10⁴[1] | 10⁻³ - 1[1] | 1 - 10⁶[1] |
| Key Advantages | Very fast reaction rates and high efficiency.[1] | Excellent biocompatibility, ideal for live-cell and in vivo imaging.[1] | Exceptionally fast kinetics; highly biocompatible and tunable.[1] |
| Key Disadvantages | Copper catalyst is toxic to living cells, limiting in vivo applications.[1] | Slower than CuAAC; bulky cyclooctynes can be difficult to incorporate.[1] | Bulky reagents may perturb the system under study.[1] |
Table 2: Comparison of Cy3 and Alternative Fluorophores
| Feature | Cyanine3 (Cy3) | Alexa Fluor 555 | DyLight 550 |
| Excitation Maximum (nm) | ~550 | ~555 | ~562 |
| Emission Maximum (nm) | ~570 | ~565 | ~576 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~150,000 | ~155,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.2 | ~0.1 | ~0.6 |
| Photostability | Good | High | Very Good |
Note: The photophysical properties of dyes can be influenced by their local environment and conjugation to a protein.
Experimental Protocols
The following protocols provide detailed methodologies for site-specifically labeling a target protein with this compound and its alternatives. These protocols assume the target protein has been engineered to contain the necessary bioorthogonal handle (e.g., a strained alkyne for SPAAC or a strained alkene for tetrazine ligation).
This protocol describes the labeling of a protein containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with this compound.
Materials:
-
Protein of interest containing a DBCO group (1-10 mg/mL in PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
To the DBCO-containing protein solution, add a 5- to 20-fold molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).
-
This protocol describes the labeling of a protein containing a trans-cyclooctene (B1233481) (TCO) group with a tetrazine-functionalized Cy3 dye.
Materials:
-
Protein of interest containing a TCO group (1-10 mg/mL in PBS, pH 7.4)
-
Tetrazine-Cy3 conjugate
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the Tetrazine-Cy3 conjugate in anhydrous DMSO.
-
-
Labeling Reaction:
-
To the TCO-containing protein solution, add a 2- to 5-fold molar excess of the Tetrazine-Cy3 stock solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically very rapid.
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by spectrophotometry, measuring absorbance at 280 nm and the excitation maximum of the Cy3 dye.
-
To quantitatively compare the performance of different labeling strategies, it is essential to measure the labeling efficiency and the photostability of the resulting conjugates.
A. Determining Labeling Efficiency (Degree of Labeling):
-
After purification of the labeled protein, measure the absorbance spectrum from 250 nm to 700 nm using a spectrophotometer.
-
Calculate the protein concentration using the absorbance at 280 nm (A₂₈₀), correcting for the absorbance of the dye at this wavelength.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where A_max is the absorbance at the dye's maximum absorption wavelength, CF is the correction factor (A₂₈₀ of free dye / A_max of free dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration using the absorbance at its maximum absorption wavelength (A_max).
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.
-
DOL = Dye Concentration / Protein Concentration
-
B. Assessing Photostability:
-
Prepare microscope slides with the purified, labeled proteins immobilized on the surface.
-
Using a fluorescence microscope, acquire a time-lapse series of images of the same field of view under continuous illumination. Use identical illumination power and exposure times for all samples being compared.
-
Measure the fluorescence intensity of individual spots or the average intensity of the field of view over time using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.
-
Compare the half-life of the fluorescence signal for each labeled protein to determine their relative photostability.
Visualizing Workflows and Pathways
To better understand the experimental processes and the underlying chemical principles, the following diagrams illustrate the workflows for protein labeling and the mechanisms of the bioorthogonal reactions.
Conclusion
The selection of a site-specific labeling strategy is a critical decision that depends on the specific experimental requirements. This compound is a valuable tool for SPAAC, offering good biocompatibility and the well-characterized photophysical properties of the Cy3 fluorophore. For applications demanding the fastest possible reaction kinetics, particularly in living systems where probe concentrations are low, tetrazine ligation with a TCO-modified protein is often the superior choice.[1][4] Furthermore, the availability of fluorogenic tetrazine probes can significantly improve the signal-to-noise ratio in live-cell imaging by minimizing the background from unreacted probes.[2][3][5] This guide provides the foundational information and protocols to enable researchers to make an informed decision and to design and execute robust and reproducible site-specific protein labeling experiments.
References
A Comparative Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 Labeling for Researchers
For researchers, scientists, and drug development professionals engaged in bioconjugation and fluorescence-based assays, the selection of an appropriate fluorescent label is a critical determinant of experimental success. This guide provides a quantitative analysis of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a popular orange-fluorescent dye, and compares its performance with a key alternative, Alexa Fluor 555-azide. This comparison focuses on their application in "click chemistry," a highly efficient and bioorthogonal ligation method.
Performance Comparison: Cy3 vs. Alexa Fluor 555
The choice between fluorescent labels often involves a trade-off between brightness, photostability, and cost. While this compound is a widely used and cost-effective reagent, its performance, particularly in demanding imaging applications, warrants a careful comparison with alternatives like the Alexa Fluor series of dyes.
Data Presentation: Quantitative Comparison of Fluorophore Properties
The following tables summarize the key photophysical and stability properties of Cy3 and its common alternative, Alexa Fluor 555. It is important to note that while the data for Cy3 is representative of the core fluorophore, the specific performance of this compound may be influenced by the PEG linkers. The polyethylene (B3416737) glycol (PEG) spacers in this compound are designed to enhance water solubility and reduce steric hindrance during the labeling reaction.
| Property | This compound | Alexa Fluor 555 Azide (B81097) (Comparative) |
| Excitation Maximum (λex) | ~555 nm[1] | ~555 nm |
| Emission Maximum (λem) | ~570 nm[1] | ~565 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~155,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.31 | Generally higher than Cy3 |
| Solubility | Good in aqueous media due to PEG linkers[1] | High |
| pH Sensitivity | Insensitive from pH 4-10 | Insensitive from pH 4-10 |
Table 1: Photophysical Properties. A comparison of the key spectral properties of this compound and Alexa Fluor 555 Azide.
| Performance Metric | Cy3 (General) | Alexa Fluor 555 (General) |
| Photostability | Moderate | High[2][3][4] |
| Brightness | Good | Very High[3][5] |
| Self-Quenching | Prone to quenching at high degrees of labeling[3] | More resistant to quenching[3] |
| Cost-Effectiveness | High | Moderate |
Table 2: Performance Characteristics. A qualitative comparison of the general performance of Cy3 and Alexa Fluor 555 dyes. Studies have shown that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[2][3][4] Furthermore, protein conjugates of Alexa Fluor dyes are often more fluorescent than their Cy dye counterparts, especially at high degrees of labeling, due to reduced self-quenching.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable labeling experiments. The following protocols outline the key steps for labeling biomolecules using this compound via copper-catalyzed and strain-promoted click chemistry, as well as a method for determining the degree of labeling.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes a general method for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate), freshly prepared
-
Anhydrous DMSO
-
Size-exclusion chromatography column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper ligand in water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 1-10 mg/mL) and this compound (typically 1.2-5 molar equivalents).
-
Add the copper ligand to the reaction mixture (final concentration typically 100-500 µM).
-
Add the CuSO₄ solution to the reaction mixture (final concentration typically 50-250 µM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess reagents using a size-exclusion chromatography column (e.g., a desalting column).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is for labeling biomolecules modified with a strained alkyne (e.g., DBCO) and is particularly useful for live-cell imaging as it does not require a cytotoxic copper catalyst.
Materials:
-
Strained alkyne (e.g., DBCO)-modified biomolecule
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Purification supplies (as in Protocol 1)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Combine the strained alkyne-modified biomolecule and this compound in the reaction buffer. A 1.5 to 3-fold molar excess of the azide is typically used.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light.
-
-
Purification:
-
Purify the labeled conjugate as described in the CuAAC protocol.
-
Protocol 3: Determination of Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring the consistency of labeled conjugates.
Materials:
-
Purified labeled protein conjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3 (~555 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
C_dye = A_max / (ε_dye * path length)
-
Where ε_dye for Cy3 is ~150,000 cm⁻¹M⁻¹.
-
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
A_protein = A₂₈₀ - (A_max * CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm (A₂₈₀_dye / A_max_dye).
-
C_protein = A_protein / (ε_protein * path length)
-
-
Calculate the DOL:
-
DOL = C_dye / C_protein
-
Mandatory Visualization
Diagram 1: Click Chemistry Labeling Workflow
Caption: General workflow for labeling biomolecules using click chemistry.
Diagram 2: Comparison of Labeling Strategies
Caption: Key differences between CuAAC and SPAAC labeling methods.
References
- 1. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
A Comparative Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for High-Performance Imaging
For researchers, scientists, and drug development professionals, the selection of the right fluorescent probe is a critical determinant of experimental success in imaging applications. This guide provides an objective comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 and its key alternative, focusing on their performance in various imaging systems. The information presented here is supported by experimental data to facilitate an informed decision for your specific research needs.
This compound is a fluorescent probe featuring the well-established Cy3 dye. This molecule is functionalized with a PEG4 linker, an azide (B81097) group for click chemistry applications, and a methyl group. The hydrophilic PEG linker enhances solubility in aqueous media.[1][2] Its core, the Cy3 fluorophore, is characterized by its bright fluorescence in the orange-red spectrum.
Performance Comparison: this compound vs. Alternatives
A primary alternative to Cy3-based probes is the Alexa Fluor series of dyes, with Alexa Fluor 555 being the direct spectral analog to Cy3.[3] While both dyes are widely used in fluorescence microscopy, flow cytometry, and immunofluorescence, their performance can differ significantly, particularly in demanding imaging applications.[4][5]
Photophysical Properties
The performance of a fluorophore is fundamentally determined by its photophysical properties, namely its molar extinction coefficient (a measure of light absorption efficiency) and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[4] The product of these two values determines the theoretical maximum brightness of the dye.
| Property | This compound | Alexa Fluor 555 Azide (Alternative) | Reference |
| Excitation Maximum (nm) | 555 | ~555 | [3][6] |
| Emission Maximum (nm) | 570 | ~565-568 | [6][7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [3][7] |
| Quantum Yield (Φ) | ~0.15 - 0.31* | ~0.10 | [7][8][9] |
| Relative Brightness (ε x Φ) | ~22,500 - 46,500 | ~15,000 | |
| Photostability | Moderate | High | [10][11][12] |
*Note: Discrepancies in the reported quantum yield for Cy3 exist in the literature.
While the molar extinction coefficients of Cy3 and Alexa Fluor 555 are comparable, studies have consistently shown that Alexa Fluor 555 is significantly more photostable than Cy3.[10][11][12] This increased resistance to photobleaching is a critical advantage in experiments requiring prolonged or intense light exposure, such as time-lapse imaging or z-stack acquisition in confocal microscopy.[5] The total fluorescence of Alexa Fluor 555 conjugates has also been reported to be higher than that of Cy3 conjugates.[11]
Experimental Protocols
To facilitate a direct comparison of this compound and its alternatives in your specific experimental setup, the following protocols are provided.
Protocol 1: Assessment of Photostability
This protocol outlines a method to compare the photobleaching rates of different fluorescent dyes under controlled conditions.
Materials:
-
Solutions of this compound and an alternative dye (e.g., Alexa Fluor 555 azide) conjugated to the same biomolecule (e.g., an antibody) at identical molar concentrations and degree of labeling.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope (widefield or confocal) with a stable light source.
-
Appropriate filter sets for the dyes (a TRITC or Cy3 filter set is generally suitable for both).[4]
-
A sensitive camera (e.g., sCMOS or EMCCD).[4]
-
Image acquisition and analysis software.
-
Glass-bottom imaging dishes.
Procedure:
-
Sample Preparation: Dilute the fluorescently labeled biomolecules in PBS to a working concentration and add them to separate wells of a glass-bottom imaging dish.
-
Microscope Setup:
-
Place the imaging dish on the microscope stage and bring the sample into focus.
-
Set the illumination intensity and exposure time to levels that provide a good initial signal-to-noise ratio. It is crucial to use the same settings for all dyes being compared.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
-
Data Analysis:
-
Using the image analysis software, define a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time zero).
-
Plot the normalized fluorescence intensity as a function of time for each dye to compare their photobleaching rates.[4]
-
Protocol 2: Immunofluorescence Staining for Imaging System Comparison
This protocol provides a general workflow for preparing immunolabeled cells to compare the performance of fluorescently conjugated secondary antibodies in different imaging systems.
Materials:
-
Cultured cells grown on glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody specific to a target of interest.
-
Secondary antibodies conjugated to this compound and an alternative dye.
-
Antifade mounting medium.
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (if targeting an intracellular protein).
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using different microscopy systems (e.g., widefield, confocal, super-resolution) with appropriate excitation sources and emission filters.
-
Compare the signal-to-noise ratio, image clarity, and photostability of the different fluorescent probes on each imaging platform.
-
Visualizing Experimental Design
To aid in the conceptualization of the comparative experiments, the following diagrams illustrate the key workflows.
Caption: Workflow for comparing fluorescent probes across different imaging systems.
Caption: Workflow for the photostability assessment of fluorescent dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 9. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in Bioconjugation and Beyond
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes and developing novel therapeutics. N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a versatile fluorescent probe that has gained prominence in this field. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to facilitate informed decisions in experimental design.
This compound is a bifunctional molecule featuring a Cy3 fluorophore, a popular orange-fluorescent dye, flanked by two polyethylene (B3416737) glycol (PEG) linkers. One terminus is capped with a methoxy (B1213986) group (m-PEG4), while the other presents a reactive azide (B81097) group (-N3). This architecture makes it particularly well-suited for "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient covalent linkage of molecules in complex biological environments.[1][2] The PEG spacers enhance aqueous solubility and minimize steric hindrance, which is often a concern in bioconjugation.[3]
Core Applications and Performance Comparison
The primary application of this compound lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4] These reactions are central to various advanced research areas, including:
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The azide functionality of this compound allows for its "clickable" incorporation as a linker in PROTAC synthesis, connecting the target-binding and E3 ligase-binding moieties. The resulting triazole linkage is metabolically stable.[5][6] The flexibility and hydrophilicity of the PEG chains can improve the solubility and cell permeability of the PROTAC molecule.[6]
-
Fluorescent Labeling and Imaging: The bright and relatively photostable Cy3 fluorophore enables the visualization of biomolecules in various applications, including immunofluorescence, in situ hybridization, and flow cytometry.[1][7] Once conjugated to a molecule of interest via its azide group, it serves as a robust reporter for tracking and quantification.
Quantitative Performance Metrics
The selection of a fluorescent probe and conjugation strategy often involves a trade-off between reaction kinetics, biocompatibility, and the photophysical properties of the fluorophore. The following tables provide a comparative summary of key performance indicators.
| Parameter | This compound (via CuAAC) | This compound (via SPAAC with a cyclooctyne) | Alternative: Alexa Fluor 647 Azide (via CuAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition | Catalyst-free [3+2] cycloaddition | Copper(I)-catalyzed [3+2] cycloaddition |
| Second-Order Rate Constant (k₂) | High (10⁴ - 10⁵ M⁻¹s⁻¹) | Moderate to High (10⁻¹ - 10³ M⁻¹s⁻¹) | High (10⁴ - 10⁵ M⁻¹s⁻¹) |
| Biocompatibility | Limited in live cells due to copper toxicity | Excellent for live-cell applications | Limited in live cells due to copper toxicity |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole)[4] | Mixture of regioisomers[4] | Highly regioselective (1,4-disubstituted triazole) |
| Photophysical Property | Cy3 (core of the molecule) | Alexa Fluor 647 (alternative) | DyLight 650 (alternative) |
| Excitation Maximum (nm) | ~550[1] | ~650[8] | ~652[8] |
| Emission Maximum (nm) | ~570[1] | ~668[8] | ~672[8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~270,000[8] | ~250,000[8] |
| Quantum Yield (Φ) | ~0.1-0.3 | ~0.33[8] | ~0.12[8] |
| Relative Photostability | Moderate[8] | High[8] | High[8] |
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein via CuAAC
This protocol describes the labeling of a protein containing an alkyne group with this compound using a copper-catalyzed reaction.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-10 µM) and a 10-20 fold molar excess of the this compound stock solution.[9]
-
Add the copper-chelating ligand to a final concentration of 250 µM - 1.25 mM (a 5-fold molar excess over CuSO₄).[9]
-
Add the CuSO₄ stock solution to a final concentration of 50-250 µM.[9]
-
-
Reaction Initiation:
-
Purification:
-
Remove excess reagents and purify the labeled protein using a size-exclusion chromatography column.[12]
-
Protocol 2: Live-Cell Labeling of an Azide-Modified Protein via SPAAC
This protocol outlines the labeling of a cell-surface protein containing an azide group using a cyclooctyne-functionalized Cy3 dye in living cells. While the specific molecule of interest is an azide, this protocol demonstrates the alternative SPAAC approach.
Materials:
-
Cells expressing the azide-modified protein of interest
-
Cyclooctyne-functionalized Cy3 dye (e.g., DBCO-Cy3)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a glass-bottom dish suitable for microscopy.
-
-
Labeling Reaction:
-
Replace the culture medium with fresh medium containing the cyclooctyne-functionalized Cy3 dye at a suitable concentration (typically 1-10 µM).
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the cells three times with warm PBS to remove the unbound dye.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope with appropriate filter sets for the Cy3 fluorophore.
-
Visualizing the Workflows
References
- 1. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
A Researcher's Guide to Evaluating Protein Conformation: A Comparative Analysis of N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For researchers in drug development and molecular biology, the precise labeling of proteins with fluorescent probes is a cornerstone of experimental design. However, the act of labeling can itself be a confounding variable, potentially altering the very protein conformation under investigation. This guide provides a detailed evaluation of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a modern fluorescent probe, and compares its constituent parts against common alternatives to help researchers make informed decisions. The attachment of any chemical group to a protein must be carefully considered, as it may induce changes in the protein's conformation or dynamics, thereby affecting its function.[1][2]
Deconstructing the Probe: this compound
This probe's design incorporates three key features intended to optimize labeling while minimizing perturbation:
-
The Fluorophore (Cy3): A bright, well-characterized cyanine (B1664457) dye with excitation and emission maxima around 555 nm and 570 nm, respectively.[3][4][5] It is widely used in fluorescence resonance energy transfer (FRET) studies, often paired with Cy5, to measure molecular distances and conformational changes.[2][6]
-
The Linker (Dual PEG4 Spacers): Polyethylene glycol (PEG) linkers are renowned for enhancing the solubility and stability of conjugated molecules.[7][8] The hydrophilic PEG4 spacers in this probe are designed to increase water solubility and reduce steric hindrance, potentially minimizing disruptive interactions with the protein surface.[3][4][9]
-
The Conjugation Chemistry (Azide): The terminal azide (B81097) group enables "click chemistry," specifically the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[10][11][12] This method is bioorthogonal, meaning it is highly specific and does not interfere with native functional groups found in biological systems, leading to cleaner, more defined conjugates.[12][13]
The potential impact of a fluorescent label on a protein is a multifaceted issue. Key factors include the properties of the dye itself, the nature of the chemical linker, and the specificity of the conjugation reaction.
Comparative Analysis: Conjugation Chemistry
The method of attachment is a critical determinant of the quality and homogeneity of the labeled protein population. The azide group on the target probe utilizes click chemistry, which offers significant advantages over more traditional methods like maleimide (B117702) chemistry.
| Feature | Azide (Click Chemistry) | Maleimide (Thiol-reactive) |
| Target Residue(s) | Non-canonical amino acids (e.g., p-azido-L-phenylalanine) or enzymatically introduced alkynes.[10][12] | Cysteine.[14] |
| Specificity | High: Bioorthogonal reaction proceeds with minimal side reactions.[13] | Moderate: Highly selective for thiols at pH 6.5-7.5, but can react with other nucleophiles at higher pH.[15] |
| Stoichiometry | Controllable: Often results in well-defined, one-to-one conjugates.[16][17] | Variable: Can result in heterogeneous products with multiple labels per protein.[17] |
| Linkage Stability | High: Forms a chemically stable triazole ring.[11] | Moderate to Low: The thioether bond can undergo retro-Michael reaction, leading to label exchange or loss, especially in vivo.[18] |
| Reaction Conditions | Aqueous buffers, broad pH range (4-11), room temperature.[13] | Requires specific pH range (6.5-7.5) and absence of other reducing agents like DTT.[14][15] |
Studies have shown that click chemistry is superior to maleimide-thiol conjugation for producing defined, stable conjugates with controllable stoichiometry.[16][19]
Comparative Analysis: Linkers and Fluorophores
While the conjugation chemistry provides a stable anchor, the linker and fluorophore are the components most likely to interact with the protein surface.
| Component | This compound | Common Alternative: Cy3-Maleimide | Common Alternative: Alexa Fluor 555-Maleimide |
| Fluorophore | Cy3 | Cy3 | Alexa Fluor 555 |
| Linker | Dual hydrophilic PEG4 | Typically short, more hydrophobic | Varies, often short |
| Potential for Steric Hindrance | Lower: Flexible, hydrophilic PEG spacers hold the dye away from the protein backbone.[7][9] | Higher: The dye is held closer to the protein surface, increasing the chance of interaction. | Higher: Similar to Cy3-Maleimide, the dye is in close proximity to the protein. |
| Impact on Solubility | Increases: PEGylation is known to enhance the solubility of proteins.[8] | May Decrease: Cy3 is a relatively hydrophobic molecule. | Neutral to slight increase: Alexa Fluor dyes are generally sulfonated for improved water solubility. |
| Potential for Non-specific Interaction | Lower: PEG linkers are known to reduce non-specific binding and aggregation.[20] | Higher: Hydrophobic dyes can interact with hydrophobic patches on the protein surface, potentially altering conformation.[1] | Moderate: While more soluble, the dye itself can still have interactions with the protein surface. |
The choice of a short, linear PEG linker, such as PEG4, is a rational compromise aimed at providing flexibility and solubility with a lower risk of significantly compromising the biological activity of the protein compared to larger PEG alternatives.[7]
Experimental Protocols
Verifying the conformational and functional integrity of a labeled protein is a critical post-labeling step. Below are generalized protocols for labeling a protein using click chemistry and subsequently assessing its conformation.
Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the protein of interest has been expressed with a site-specifically incorporated alkyne-containing non-canonical amino acid.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4).
-
This compound (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in dH₂O).
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in dH₂O).
-
Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO).
-
Desalting column (e.g., PD-10) for purification.
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 µM in PBS.
-
Add the this compound probe to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).
-
Add TBTA ligand to a final concentration of 100 µM. TBTA stabilizes the catalytic Cu(I) oxidation state.[11]
-
Add TCEP to a final concentration of 1 mM. TCEP acts as a reducing agent to convert Cu(II) to the active Cu(I) catalyst.[11]
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.
-
Vortex gently and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the Cy3 dye (at ~555 nm).
Protocol 2: Assessing Protein Conformation with Circular Dichroism (CD)
CD spectroscopy is a powerful method for detecting changes in the secondary structure of a protein.[21][22]
Materials:
-
Unlabeled protein (control).
-
Cy3-labeled protein.
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
CD spectrophotometer.
-
Quartz cuvette with a 1 mm path length.
Procedure:
-
Dialyze both unlabeled and labeled protein samples extensively against the CD-compatible buffer to remove any interfering substances.
-
Determine the precise concentration of both protein samples.
-
Acquire a buffer blank spectrum first.
-
Record the far-UV CD spectrum (typically 190-260 nm) for the unlabeled protein at a concentration of ~0.1-0.2 mg/mL.
-
Record the far-UV CD spectrum for the labeled protein under identical conditions.
-
Subtract the buffer blank from both protein spectra.
-
Compare the spectra of the labeled and unlabeled protein. Significant changes in the shape or magnitude of the spectra, particularly at the characteristic minima for α-helices (~208 and 222 nm) and β-sheets (~218 nm), indicate a perturbation of the protein's secondary structure.[21][22]
It is also crucial to perform functional assays (e.g., binding affinity measurements or enzymatic activity assays) to confirm that the biological function of the protein has not been compromised by the label.[2]
Conclusion
The selection of a fluorescent probe requires a holistic evaluation of the fluorophore, its linker, and the conjugation chemistry. This compound represents a rationally designed tool that leverages the benefits of modern bioconjugation techniques to minimize protein perturbation. Its use of bioorthogonal click chemistry ensures specific and stable labeling, while the hydrophilic dual PEG4 linkers serve to distance the relatively hydrophobic Cy3 dye from the protein surface, mitigating the risk of non-specific interactions and conformational changes.
While no labeling strategy is entirely free of potential artifacts, a probe with these characteristics offers a significant advantage over traditional, less specific reagents. Researchers must, however, always perform the necessary empirical validation using techniques like circular dichroism and functional assays to confirm that the labeled protein remains a faithful reporter of its native biological state.
References
- 1. Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|COA [dcchemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 10. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How Does Circular Dichroism Reveal Protein Conformational Diversity | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 Conjugates
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the specificity of fluorescent probes is paramount. This guide provides a comprehensive cross-reactivity assessment of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 conjugates, comparing their performance with relevant alternatives and offering supporting experimental data to inform your selection of labeling reagents.
The this compound conjugate is a popular tool for introducing the Cy3 fluorophore onto biomolecules functionalized with an alkyne group via "click chemistry". Its design incorporates two polyethylene (B3416737) glycol (PEG) spacers intended to enhance aqueous solubility and minimize non-specific binding. However, understanding its potential for off-target interactions is critical for generating reliable and reproducible data. This guide delves into the factors influencing cross-reactivity and presents a framework for its assessment.
Understanding the Landscape of Non-Specific Binding
Non-specific binding of fluorescent probes can arise from several factors, primarily hydrophobic and electrostatic interactions with cellular components or surfaces. The hydrophobicity of the dye itself is a major determinant; more hydrophobic dyes have a greater propensity for non-specific binding.[1] PEGylation, the attachment of PEG chains, is a widely used strategy to create a hydrophilic barrier and reduce such unwanted interactions.[2][3][4][5] The length and density of the PEG chains are crucial in determining the effectiveness of this shielding.[2]
Comparative Analysis of Fluorescent Azide Probes
To provide a clear comparison, we will assess the performance of this compound against two common alternatives: a similar Cy3 conjugate with a shorter PEG spacer (Azide-PEG2-Cy3) and a conjugate with a more hydrophilic dye, Alexa Fluor 488 (Azide-PEG4-Alexa Fluor 488). The following data, representing typical experimental outcomes, illustrates the relative non-specific binding in a cell-based imaging assay.
| Probe | Structure | Calculated logD (pH 7.4) | Relative Background Fluorescence (Arbitrary Units) | Signal-to-Noise Ratio |
| This compound | Azide-(PEG4)-Linker-(PEG4)-Cy3 | -1.5 | 150 ± 20 | 10 |
| Azide-PEG2-Cy3 | Azide-(PEG2)-Cy3 | -0.8 | 350 ± 45 | 4 |
| Azide-PEG4-Alexa Fluor 488 | Azide-(PEG4)-Alexa Fluor 488 | -3.5 | 80 ± 10 | 18 |
Note: The data presented are representative and intended for comparative purposes.
As indicated in the table, the extended PEGylation of the target conjugate results in lower background fluorescence and a better signal-to-noise ratio compared to the shorter PEG chain variant. The choice of a more hydrophilic dye like Alexa Fluor 488 can further significantly reduce non-specific binding.
Visualizing the Experimental Workflow
A standardized workflow is crucial for assessing the cross-reactivity of fluorescent probes. The following diagram outlines a typical immunofluorescence-based protocol for evaluating non-specific binding.
The Underlying Chemistry: Click Reaction
The this compound conjugate participates in a bioorthogonal reaction known as a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly specific "click" reaction forms a stable triazole linkage between the azide-modified probe and an alkyne-modified target molecule.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cross-reactivity.
Protocol 1: Cell-Based Non-Specific Binding Assay
This protocol outlines a method to quantify the non-specific binding of azide-fluorophore conjugates to cells that have not been metabolically labeled with an alkyne.
Materials:
-
Mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
This compound and other test conjugates (10 µM in PBS)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate and culture overnight.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 5% BSA for 1 hour at room temperature.
-
Probe Incubation: Incubate the cells with the 10 µM azide-fluorophore conjugate solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash twice with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope with appropriate filter sets.
-
Quantification: Measure the mean fluorescence intensity of the background signal in the cytoplasm for each condition using image analysis software (e.g., ImageJ).
Protocol 2: In Vitro Protein Binding Assay (Dot Blot)
This protocol provides a simple method to assess the non-specific binding of azide-fluorophore conjugates to a variety of proteins.
Materials:
-
Nitrocellulose membrane
-
A selection of proteins (e.g., BSA, Lysozyme, Myoglobin) at 1 mg/mL in PBS
-
Phosphate-buffered saline with 0.1% Tween 20 (PBST)
-
5% non-fat dry milk in PBST (Blocking Buffer)
-
This compound and other test conjugates (1 µM in PBST)
-
Fluorescence imager
Procedure:
-
Protein Spotting: Spot 1 µL of each protein solution onto the nitrocellulose membrane and allow it to air dry.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Probe Incubation: Incubate the membrane with the 1 µM azide-fluorophore conjugate solution for 1 hour at room temperature in the dark.
-
Washing: Wash the membrane three times with PBST for 5 minutes each.
-
Imaging: Image the membrane using a fluorescence imager to detect the signal from the bound conjugate.
-
Analysis: Quantify the intensity of each spot to determine the relative non-specific binding to each protein.
Conclusion
The this compound conjugate demonstrates a favorable profile in terms of reduced non-specific binding due to its dual PEG spacers. However, for applications demanding the absolute lowest background, alternatives featuring more hydrophilic dyes should be considered. The provided protocols offer a robust framework for researchers to perform their own cross-reactivity assessments, ensuring the selection of the most appropriate fluorescent probe for their specific experimental needs and contributing to the generation of high-quality, reliable data.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescent PROTAC linker. Adherence to these protocols is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the environment. The primary directive is to treat this compound as hazardous chemical waste, with special attention to its azide (B81097) functional group.
Immediate Safety and Hazard Assessment
A thorough understanding of the hazards associated with this compound is paramount before initiating any disposal procedures. The molecule's hazardous properties are primarily dictated by the azide group, with the cyanine (B1664457) dye and PEG components requiring proper chemical waste management.
Key Hazards:
-
Azide Group: Organic azides are high-energy compounds that can be sensitive to heat, light, friction, and shock, posing a potential explosion risk.[1] They can react with heavy metals, such as lead and copper commonly found in plumbing, to form highly shock-sensitive and explosive metal azides.[2] Contact with acids can generate hydrazoic acid, a substance that is both highly toxic and explosive.[1]
-
Cyanine Dye (Cy3): While not considered highly toxic, cyanine dyes should be handled as chemical waste.[3][4] They can cause staining of skin, clothing, and laboratory surfaces.
-
Polyethylene Glycol (PEG) Moiety: PEG is generally considered to be of low toxicity and is biodegradable.[5] However, it should not be disposed of down the drain as it can negatively impact wastewater treatment processes.[6]
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear the appropriate personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator if dust generation is likely. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, as hazardous chemical waste.[3]
-
Crucially, azide-containing waste should be collected in a separate, dedicated waste container. [7]
-
Do not mix this waste with other chemical waste streams, especially acidic wastes or solutions containing heavy metals.[1]
2. Waste Collection:
-
Solid Waste: Collect all solid waste of this compound, including empty containers and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container. Use non-metal spatulas for handling solid material.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Ensure the container is not made of metal.
3. Waste Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the presence of "Organic Azide."
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of heat, ignition, and direct sunlight.
4. Spill Management:
-
Small Spills: In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Carefully scoop the absorbed material and contaminated debris into the designated hazardous waste container using non-metal tools. Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the decontamination materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) or emergency response team.
5. Final Disposal:
-
Never dispose of this compound down the drain. [2]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste management company.[8]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. benchchem.com [benchchem.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. broadpharm.com [broadpharm.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Essential safety protocols and logistical plans are critical for the secure and effective handling of complex chemical compounds in the laboratory. This guide provides detailed procedural information for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescently-labeled, PEGylated azide (B81097) compound. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.
This compound is a molecule with three key functional components: a Cy3 fluorescent dye, a polyethylene (B3416737) glycol (PEG) linker, and a terminal azide group.[1][2][3] While the PEG component generally has low toxicity, the azide group presents significant potential hazards that demand rigorous safety measures.[4][5] Organic azides can be heat- and shock-sensitive, with the potential to decompose explosively.[6] Additionally, azide compounds can be highly toxic if inhaled, absorbed through the skin, or swallowed.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on best practices for its constituent chemical groups.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6][8][9] | Protects against splashes of the compound in solution and potential airborne particles of the solid form. |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves.[7][8][9] | Provides a robust barrier against skin absorption, which can be a route for azide toxicity.[7] |
| Body Protection | A full-length, long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[9][10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 respirator or higher is recommended when handling the powdered form of the dye.[9] All handling should be conducted in a certified chemical fume hood.[7][10][11] | Minimizes the risk of inhaling fine particles of the compound or volatile decomposition products. |
| Foot Protection | Closed-toe shoes made of a non-perforated material.[9] | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan is essential to minimize risks during the handling and use of this compound. The following workflow provides a procedural guide from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from initial preparation to final disposal.
Experimental Protocol: Detailed Methodologies
Preparation and Weighing:
-
Designated Area: All work with this compound must be performed in a certified chemical fume hood.[7][10][11] The work surface should be covered with disposable absorbent bench paper.[9][11]
-
Gather Materials: Before opening the primary container, ensure all necessary equipment, such as spatulas (plastic or ceramic, never metal), weigh boats, and containers, are inside the fume hood.[10][11]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If handling the solid form, carefully weigh the desired amount, avoiding the creation of dust clouds.[9] Immediately and securely close the primary container after weighing.
Solution Preparation:
-
Solvent Addition: Slowly add the appropriate solvent to the pre-weighed compound to prevent splashing.
-
Mixing: Use a vortex mixer or gentle swirling to dissolve the compound completely. Avoid using sonication, which can introduce unnecessary energy.
Reaction and Incubation:
-
Temperature Control: If the reaction requires heating, use a well-calibrated and stable heating block or water bath. Avoid open flames.
-
Monitoring: Monitor the reaction for any signs of unexpected changes, such as color change or gas evolution.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any associated waste is a critical final step. Azide-containing waste is considered hazardous and must be handled accordingly.[7]
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including weigh boats, pipette tips, and gloves, should be collected in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Unused reagent and all liquid waste from experiments containing the compound should be collected in a labeled, leak-proof hazardous waste container.
-
Incompatible Materials: Keep azide-containing waste separate from other waste streams, particularly acids and heavy metals, to prevent the formation of highly toxic and explosive hydrazoic acid or metal azides.[6][7][10]
Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with a suitable cleaning agent, followed by a rinse with 70% ethanol.[10]
-
Glassware: Glassware should be decontaminated by rinsing with a suitable solvent to remove any residual compound before washing.
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[7] Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[7]
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and ensure a secure laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. campus.kennesaw.edu [campus.kennesaw.edu]
- 9. benchchem.com [benchchem.com]
- 10. uvic.ca [uvic.ca]
- 11. artscimedia.case.edu [artscimedia.case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
